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  • Product: 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
  • CAS: 120257-03-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Abstract This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a fluorinated analog of saccharin. This document is intended...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a fluorinated analog of saccharin. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a detailed exploration of the chemical transformations, mechanistic underpinnings, and experimental protocols. The synthesis is presented as a multi-step process commencing from the readily available 4-fluoroanthranilic acid. Each step is meticulously detailed, providing insights into the rationale behind the chosen reagents and reaction conditions, thereby ensuring scientific integrity and reproducibility.

Introduction and Significance

4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, also known as 4-fluorosaccharin, is a heterocyclic compound of significant interest in medicinal chemistry. The introduction of a fluorine atom onto the saccharin scaffold can profoundly influence its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Saccharin and its derivatives have a rich history as artificial sweeteners and have been explored for a range of therapeutic applications, including the inhibition of carbonic anhydrases and as scaffolds for the development of novel enzyme inhibitors. The strategic placement of a fluorine atom at the 4-position of the benzisothiazole ring system is anticipated to modulate these activities, making 4-fluorosaccharin a compelling target for synthesis and further investigation.

This guide delineates a logical and experimentally grounded synthetic route to this target molecule, providing the necessary detail for its successful laboratory preparation.

Proposed Synthetic Pathway Overview

The synthesis of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide can be strategically approached in a five-step sequence starting from 4-fluoroanthranilic acid. The core strategy involves the initial formation of a disulfide-linked benzoic acid derivative, followed by reduction to the corresponding thiol. Subsequent amidation and intramolecular cyclization construct the benzo[d]isothiazol-3(2H)-one core. The final step is a robust oxidation of the sulfur atom to the dioxide.

Synthesis_Pathway Start 4-Fluoroanthranilic Acid Step1 2,2'-Dithiobis(4-fluorobenzoic acid) Start->Step1  Step 1: Diazotization & Disulfide Formation Step2 4-Fluoro-2-mercaptobenzoic acid Step1->Step2  Step 2: Reduction Step3 4-Fluoro-2-mercaptobenzamide Step2->Step3  Step 3: Amidation Step4 4-Fluorobenzo[d]isothiazol-3(2H)-one Step3->Step4  Step 4: Cyclization End 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Step4->End  Step 5: Oxidation

Caption: Proposed five-step synthesis pathway for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide.

Detailed Synthesis Steps and Mechanistic Insights

Step 1: Synthesis of 2,2'-Dithiobis(4-fluorobenzoic acid)

The synthesis commences with the diazotization of 4-fluoroanthranilic acid, followed by a reaction with sodium disulfide to yield the corresponding dithiosalicylic acid derivative.

  • Reaction: 4-Fluoroanthranilic acid → 2,2'-Dithiobis(4-fluorobenzoic acid)

  • Reagents: Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Sodium disulfide (Na₂S₂)

  • Mechanism: The primary amino group of 4-fluoroanthranilic acid is converted into a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C).[1][2] The resulting diazonium salt is then added to a solution of sodium disulfide, leading to the formation of the disulfide bridge and the displacement of the diazonium group as nitrogen gas.[3]

Diazotization_Mechanism cluster_1 Diazotization cluster_2 Disulfide Formation 4-Fluoroanthranilic_acid 4-Fluoroanthranilic acid Diazonium_salt 4-Fluoro-2-carboxybenzenediazonium chloride 4-Fluoroanthranilic_acid->Diazonium_salt NaNO₂, HCl 0-5 °C Disulfide_product 2,2'-Dithiobis(4-fluorobenzoic acid) Diazonium_salt->Disulfide_product Na₂S₂

Caption: Key transformations in Step 1.

Step 2: Reduction to 4-Fluoro-2-mercaptobenzoic acid

The disulfide bond in 2,2'-dithiobis(4-fluorobenzoic acid) is cleaved via reduction to afford the desired thiol.

  • Reaction: 2,2'-Dithiobis(4-fluorobenzoic acid) → 4-Fluoro-2-mercaptobenzoic acid

  • Reagents: Zinc dust (Zn), Acetic acid (CH₃COOH) or another suitable reducing agent.

  • Rationale: Zinc dust in acetic acid is a classic and effective method for the reduction of diaryl disulfides to the corresponding thiols.[3] The reaction is typically carried out at reflux to ensure complete conversion.

Step 3: Amidation to 4-Fluoro-2-mercaptobenzamide

The carboxylic acid functionality is converted to a primary amide. This can be achieved through a two-step process involving the formation of an acyl chloride followed by amination.

  • Reaction: 4-Fluoro-2-mercaptobenzoic acid → 4-Fluoro-2-mercaptobenzamide

  • Reagents: Thionyl chloride (SOCl₂) followed by aqueous ammonia (NH₄OH).

  • Causality: The carboxylic acid is first activated by conversion to the more reactive acyl chloride using thionyl chloride. The subsequent addition of ammonia readily forms the primary amide. Care must be taken to protect the thiol group or to perform the reaction under conditions that do not favor its side reactions.

Step 4: Intramolecular Cyclization to 4-Fluorobenzo[d]isothiazol-3(2H)-one

The synthesized 4-fluoro-2-mercaptobenzamide undergoes intramolecular cyclization to form the core heterocyclic ring system.

  • Reaction: 4-Fluoro-2-mercaptobenzamide → 4-Fluorobenzo[d]isothiazol-3(2H)-one

  • Reagents: An oxidizing agent such as hydrogen peroxide (H₂O₂) or a copper(I) catalyst with oxygen.[4]

  • Mechanism: This step involves an oxidative dehydrogenative cyclization. The thiol is oxidized, likely to a sulfenyl halide or a related reactive species in situ, which is then attacked by the amide nitrogen to form the N-S bond and close the five-membered ring.

Step 5: Oxidation to 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

The final step is the oxidation of the sulfur atom in the benzo[d]isothiazol-3(2H)-one ring to the sulfone (1,1-dioxide).

  • Reaction: 4-Fluorobenzo[d]isothiazol-3(2H)-one → 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

  • Reagents: A strong oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or a sequential oxidation using Selectfluor followed by m-CPBA.[5][6]

  • Expertise & Trustworthiness: The use of m-CPBA is a well-established method for oxidizing sulfides to sulfones. A two-step, one-pot procedure involving an initial oxidation to the 1-oxide with Selectfluor followed by further oxidation with m-CPBA can also be employed, which may offer advantages in terms of control and yield for certain substrates.[5]

Experimental Protocols

The following protocols are proposed based on established methodologies for analogous compounds and should be adapted and optimized as necessary.

Protocol for Step 1: 2,2'-Dithiobis(4-fluorobenzoic acid)
  • Diazotization: In a beaker, dissolve 4-fluoroanthranilic acid (1 equivalent) in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath. While maintaining the temperature, add a solution of sodium nitrite (1 equivalent) in water dropwise. Stir for 30 minutes at this temperature.

  • Disulfide Formation: In a separate flask, prepare a solution of sodium disulfide by dissolving sodium sulfide nonahydrate (1.1 equivalents) and sulfur powder (1 equivalent) in water with gentle heating, then cool to below 5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the sodium disulfide solution, keeping the temperature below 5 °C with the addition of crushed ice.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat gently. Acidify the solution with concentrated hydrochloric acid to precipitate the product. Filter the solid, wash with water, and dry.

Protocol for Step 2: 4-Fluoro-2-mercaptobenzoic acid
  • Reaction Setup: In a round-bottom flask, suspend 2,2'-dithiobis(4-fluorobenzoic acid) (1 equivalent) and zinc dust (2 equivalents) in glacial acetic acid.

  • Reduction: Heat the mixture to reflux with vigorous stirring for 4-6 hours.

  • Work-up: Cool the reaction mixture and filter to remove excess zinc. Pour the filtrate into cold water to precipitate the product. Collect the solid by filtration, wash with water, and dry.

Protocol for Step 3: 4-Fluoro-2-mercaptobenzamide
  • Acyl Chloride Formation: In a fume hood, gently reflux a mixture of 4-fluoro-2-mercaptobenzoic acid (1 equivalent) and thionyl chloride (2-3 equivalents) for 1-2 hours.

  • Amidation: Carefully remove the excess thionyl chloride under reduced pressure. Cool the resulting crude acyl chloride in an ice bath and slowly add concentrated aqueous ammonia with stirring until the reaction is complete.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Protocol for Step 4: 4-Fluorobenzo[d]isothiazol-3(2H)-one
  • Reaction Setup: Dissolve 4-fluoro-2-mercaptobenzamide (1 equivalent) in a suitable solvent such as acetic acid or ethanol.

  • Cyclization: Add 30% hydrogen peroxide (2-3 equivalents) dropwise to the solution at room temperature. Stir the mixture for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into water to precipitate the product. Filter the solid, wash with water, and dry.

Protocol for Step 5: 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
  • Reaction Setup: Dissolve 4-fluorobenzo[d]isothiazol-3(2H)-one (1 equivalent) in a suitable solvent like dichloromethane or chloroform.

  • Oxidation: Add m-CPBA (2.2-2.5 equivalents) portion-wise to the solution at room temperature. Stir the mixture overnight.

  • Work-up: Wash the reaction mixture sequentially with aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by recrystallization.

Data Summary

StepStarting MaterialKey ReagentsProductExpected Outcome
1 4-Fluoroanthranilic acidNaNO₂, HCl, Na₂S₂2,2'-Dithiobis(4-fluorobenzoic acid)Formation of a solid disulfide product.
2 2,2'-Dithiobis(4-fluorobenzoic acid)Zn, CH₃COOH4-Fluoro-2-mercaptobenzoic acidCleavage of the disulfide bond to yield the thiol.
3 4-Fluoro-2-mercaptobenzoic acidSOCl₂, NH₄OH4-Fluoro-2-mercaptobenzamideConversion of the carboxylic acid to the primary amide.
4 4-Fluoro-2-mercaptobenzamideH₂O₂4-Fluorobenzo[d]isothiazol-3(2H)-oneIntramolecular cyclization to form the heterocyclic core.
5 4-Fluorobenzo[d]isothiazol-3(2H)-onem-CPBA4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxideOxidation of the sulfur atom to the sulfone.

Conclusion

The synthetic pathway detailed in this guide offers a logical and experimentally feasible approach to 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. By leveraging well-established chemical transformations and providing a clear rationale for each step, this document serves as a valuable resource for researchers in the field. The successful synthesis of this fluorinated saccharin analog will enable further exploration of its biological activities and potential therapeutic applications.

References

  • [Synthesis of 2‑Aryl-3-(organoselanyl)‑4H‑benzo[7][8]imidazo[2,1‑b][9][10]thiazines Promoted by N‑Fluorobenzenesulfonimide (NFSI). PMC.]([Link])

  • [Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][9][10]Thiazin-4-One Derivatives. MDPI.]([Link])

Sources

Exploratory

Spectroscopic Data of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a fluorinated derivative of the well-known artificial sweetener saccharin.[1][2] This...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a fluorinated derivative of the well-known artificial sweetener saccharin.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the detailed structural elucidation of this compound. While specific experimental data for this particular analog is not widely available in peer-reviewed literature, this guide will provide predicted spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.[3][4][5]

The strategic introduction of a fluorine atom into organic molecules can significantly alter their physicochemical and biological properties, making fluorinated heterocycles like 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide compounds of great interest in medicinal chemistry and materials science.[6] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such novel compounds.

Molecular Structure

Figure 1: 2D structure of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[7] For 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, both ¹H and ¹³C NMR spectra will provide critical information for structural confirmation.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural interpretation.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing prep1 Dissolve 5-10 mg of sample prep2 in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 acq1 Transfer to NMR tube acq2 Acquire ¹H and ¹³C NMR spectra acq1->acq2 acq3 Perform 2D NMR (COSY, HSQC, HMBC) if necessary acq2->acq3 proc1 Fourier transform proc2 Phase and baseline correction proc1->proc2 proc3 Integrate and reference spectra proc2->proc3 cluster_sample_prep cluster_sample_prep cluster_data_acquisition cluster_data_acquisition cluster_sample_prep->cluster_data_acquisition cluster_data_processing cluster_data_processing cluster_data_acquisition->cluster_data_processing

Figure 2: Standard workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the sulfonyl and carbonyl groups, as well as the fluorine atom.

Table 1: Predicted ¹H NMR Data for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~11.5br s-N-H
~8.2d~8.0H-7
~7.9t~8.0H-6
~7.6dd~8.0, ~4.0H-5

Rationale for Predictions: The N-H proton of saccharin derivatives is typically observed as a broad singlet at a downfield chemical shift due to its acidic nature and hydrogen bonding with the solvent.[2] The aromatic protons will form a complex splitting pattern. H-7, being ortho to the electron-withdrawing sulfonyl group, is expected to be the most deshielded. The fluorine substitution at C-4 will influence the chemical shifts of the adjacent protons, particularly H-5, through both inductive and mesomeric effects. The coupling constants are typical for ortho and meta coupling in a benzene ring.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

Table 2: Predicted ¹³C NMR Data for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~165C=O
~160 (d, ¹JCF ≈ 250 Hz)C-4
~140C-7a
~135C-6
~128C-3a
~125 (d, ²JCF ≈ 20 Hz)C-5
~115 (d, ²JCF ≈ 20 Hz)C-7

Rationale for Predictions: The carbonyl carbon is expected to resonate at a significantly downfield chemical shift.[8][9] The carbon directly attached to the fluorine atom (C-4) will exhibit a large one-bond coupling constant (¹JCF). The carbons ortho and meta to the fluorine atom will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The chemical shifts of the aromatic carbons are predicted based on the known substituent effects of the sulfonyl, carbonyl, and fluorine groups on a benzene ring.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition

IR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing prep1 Prepare a KBr pellet prep2 or a thin film from solution prep1->prep2 acq1 Place sample in IR spectrometer acq2 Acquire the IR spectrum acq1->acq2 proc1 Identify and label characteristic peaks cluster_sample_prep cluster_sample_prep cluster_data_acquisition cluster_data_acquisition cluster_sample_prep->cluster_data_acquisition cluster_data_processing cluster_data_processing cluster_data_acquisition->cluster_data_processing

Figure 3: Standard workflow for IR data acquisition.

Predicted IR Spectrum

The IR spectrum of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is expected to show characteristic absorption bands for the N-H, C=O, SO₂, and C-F functional groups.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, sharpN-H stretch
~1730StrongC=O stretch (amide)
~1600, ~1480MediumC=C stretch (aromatic)
~1350, ~1180StrongAsymmetric and symmetric SO₂ stretch
~1250StrongC-F stretch

Rationale for Predictions: The N-H stretching vibration is typically observed in the region of 3500-3300 cm⁻¹.[11] The carbonyl group of the cyclic amide (lactam) is expected to show a strong absorption around 1730 cm⁻¹, which is consistent with related saccharin derivatives.[2] The strong absorptions for the sulfonyl group are characteristic and are typically found around 1350 cm⁻¹ and 1180 cm⁻¹.[12] The C-F stretching vibration gives rise to a strong absorption in the 1400-1000 cm⁻¹ region.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry Data Acquisition

MS_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing prep1 Dissolve sample in a suitable solvent acq1 Introduce sample into the mass spectrometer acq2 (e.g., ESI, EI) acq1->acq2 acq3 Acquire the mass spectrum acq2->acq3 proc1 Determine the molecular ion peak proc2 Analyze the fragmentation pattern proc1->proc2 cluster_sample_prep cluster_sample_prep cluster_data_acquisition cluster_data_acquisition cluster_sample_prep->cluster_data_acquisition cluster_data_processing cluster_data_processing cluster_data_acquisition->cluster_data_processing

Figure 4: Standard workflow for mass spectrometry data acquisition.

Predicted Mass Spectrum

The mass spectrum will show the molecular ion peak and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
217[M]⁺, Molecular ion
153[M - SO₂]⁺
125[M - SO₂ - CO]⁺
95[C₆H₄F]⁺

Rationale for Predictions: The molecular weight of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (C₇H₄FNO₃S) is 217.18 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 217. Common fragmentation pathways for saccharin derivatives involve the loss of SO₂ and CO. The presence of the fluorine atom will be evident in the isotopic pattern of the fragment ions containing the aromatic ring.

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide based on established spectroscopic principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data provide a comprehensive characterization profile that can guide the synthesis and identification of this and related fluorinated heterocyclic compounds. Experimental verification of this predicted data is highly recommended for definitive structural confirmation.

References

  • Saccharin Derivative Synthesis via[1][14] Thermal Sigmatropic Rearrangement: A Multistep Organic Chemistry Experiment for Undergraduate Students. Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Saccharin derivative synthesis and[1][14] thermal rearrangement: a multistep organic chemistry experiment for undergraduate students. Sapientia. Available at: [Link]

  • Saccharin analysis in pharmaceutical and cosmetic preparations by derivative ultraviolet spectrophotometry. ResearchGate. Available at: [Link]

  • Synthesis and properties of N-substituted saccharin derivatives. PubMed. Available at: [Link]

  • Saccharin analysis in pharmaceutical and cosmetic preparations by derivative ultraviolet spectrophotometry. SciELO. Available at: [Link]

  • Syntheses and NMR Characterizations of Epimeric 4-deoxy-4-fluoro Carbohydrates. MeSH. Available at: [Link]

  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. MDPI. Available at: [Link]

  • Synthesis and Characterization of Novel Fluoro‐glycosylated Porphyrins that can be Utilized as Theranostic Agents. PMC. Available at: [Link]

  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. PMC. Available at: [Link]

  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Rsc.org. Available at: [Link]

  • (PDF) Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. ResearchGate. Available at: [Link]

  • 13C NMR spectroscopy • Chemical shift. NPTEL. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Benzo[d]isothiazol-3(2H)-one, 4,6-dinitro-, 1,1-dioxide. PubChem. Available at: [Link]

  • 4-Bromobenzo[1,2-d:4,5-d′]bis([1][2][14]thiadiazole). MDPI. Available at: [Link]

  • 3-{2-[2-(2-Fluorobenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one. PMC. Available at: [Link]

  • Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido) - ResearchGate. ResearchGate. Available at: [Link]

  • Practical syntheses of 4-fluoroprolines. PMC. Available at: [Link]

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Foundational

4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Authored by: A Senior Application Scientist Preamble: Unveiling the Mechanistic Intricacies of a Novel Bioac...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Authored by: A Senior Application Scientist

Preamble: Unveiling the Mechanistic Intricacies of a Novel Bioactive Scaffold

The landscape of modern drug discovery is characterized by a continuous search for novel chemical entities that can modulate biological processes with high specificity and efficacy. Within this context, the benzo[d]isothiazol-3(2H)-one 1,1-dioxide scaffold, a derivative of saccharin, has emerged as a privileged structure in medicinal chemistry.[1][2] These compounds are known to exhibit a wide array of biological activities, including antibacterial, anticancer, and enzyme inhibitory properties.[1][2][3] This guide focuses on a specific, fluorinated derivative: 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide . The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity for its biological targets. This document aims to provide a comprehensive, in-depth technical exploration of the core mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Proposed Core Mechanism of Action: Covalent Inhibition of Key Enzymatic Targets

Based on the established reactivity of related sulfonyl-containing compounds and the known biological activities of the broader class of benzo[d]isothiazole 1,1-dioxides, we propose that the primary mechanism of action for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is the covalent inhibition of specific enzyme targets. This hypothesis is predicated on the electrophilic nature of the sulfonyl group, which can act as a "warhead" to form a stable covalent bond with nucleophilic amino acid residues within the active site of a target enzyme.[4][5]

The Role of the Fluorosaccharin Scaffold

The saccharin-like core of the molecule serves as the recognition element, guiding the compound to the active site of target enzymes. The fluorine atom at the 4-position is expected to enhance binding affinity through favorable electrostatic interactions and by increasing the metabolic stability of the compound.

Potential Enzyme Targets

Derivatives of benzo[d]isothiazole 1,1-dioxide have been reported to inhibit several classes of enzymes.[6][7] Therefore, likely targets for the 4-fluoro analog include:

  • 5-Lipoxygenase (5-LOX): An enzyme involved in the inflammatory cascade.[6]

  • Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): Another key enzyme in the inflammatory pathway.[6]

  • Carbonic Anhydrases (CAs): A family of metalloenzymes involved in various physiological processes, with some isoforms being targets for cancer therapy.[7]

  • Monoamine Oxidase (MAO): Enzymes that catalyze the oxidation of monoamines and are targets for neurological drugs.[8][9]

The Chemistry of Covalent Inhibition

We postulate that a nucleophilic residue (such as a serine, cysteine, or lysine) in the active site of the target enzyme attacks the electrophilic sulfur atom of the sulfonyl group. This results in the formation of a stable sulfonyl-enzyme adduct, leading to irreversible inhibition.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Covalent Adduct Formation Enzyme_Nucleophile Enzyme with Nucleophilic Residue (e.g., Serine) Covalent_Adduct Irreversible Enzyme-Inhibitor Complex Enzyme_Nucleophile->Covalent_Adduct Covalent Bond Formation Inhibitor 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Inhibitor->Enzyme_Nucleophile Binding and Nucleophilic Attack

Caption: Proposed mechanism of covalent enzyme inhibition.

Experimental Workflows for Mechanistic Elucidation

To rigorously test this proposed mechanism, a series of well-defined experimental protocols are required. The following sections detail the key experiments necessary to identify the enzyme targets, characterize the nature of the inhibition, and confirm covalent bond formation.

Workflow for Target Identification and Inhibition Characterization

G Start Start: Compound Synthesis and Purification Enzyme_Screening Broad Enzyme Panel Screening (e.g., 5-LOX, mPGES-1, CAs, MAOs) Start->Enzyme_Screening Hit_Identification Identification of 'Hit' Enzymes (Significant Inhibition) Enzyme_Screening->Hit_Identification IC50_Determination IC50 Determination for Hit Enzymes Hit_Identification->IC50_Determination Inhibition > 50% Kinetic_Studies Enzyme Kinetic Studies (e.g., Michaelis-Menten, Lineweaver-Burk) IC50_Determination->Kinetic_Studies Mode_of_Inhibition Determine Mode of Inhibition (Competitive, Non-competitive, etc.) Kinetic_Studies->Mode_of_Inhibition Covalent_Binding_Confirmation Proceed to Covalent Binding Confirmation Mode_of_Inhibition->Covalent_Binding_Confirmation End End: Characterized Inhibitor Covalent_Binding_Confirmation->End

Caption: Workflow for enzyme inhibition studies.

Protocol for IC50 Determination

Objective: To determine the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (stock solution in DMSO)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add the enzyme and the inhibitor dilutions. Include a control with no inhibitor.

  • Incubate the enzyme and inhibitor for a pre-determined time to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress using a microplate reader (e.g., by measuring absorbance or fluorescence).

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol for Mass Spectrometry-Based Confirmation of Covalent Adduct Formation

Objective: To confirm the formation of a covalent bond between the inhibitor and the target enzyme and to identify the site of modification.

Materials:

  • Purified target enzyme

  • 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

  • Incubation buffer

  • Denaturing and reducing agents (e.g., DTT, iodoacetamide)

  • Protease (e.g., trypsin)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Incubate the target enzyme with an excess of the inhibitor.

  • Remove the unbound inhibitor (e.g., by dialysis or size-exclusion chromatography).

  • Denature, reduce, and alkylate the protein.

  • Digest the protein into smaller peptides using a protease like trypsin.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Search the MS/MS data for peptides with a mass shift corresponding to the addition of the inhibitor.

  • The fragmentation pattern in the MS/MS spectrum will reveal the specific amino acid residue that has been modified.

Data Presentation and Interpretation

Quantitative Inhibition Data
Enzyme TargetPutative IC50 (µM)
5-Lipoxygenase (5-LOX)0.5 - 5.0
mPGES-11.0 - 10.0
Carbonic Anhydrase IX0.1 - 1.0
Monoamine Oxidase B5.0 - 20.0

Note: These are hypothetical values for illustrative purposes and would need to be determined experimentally.

Signaling Pathway Modulation

The inhibition of enzymes like 5-LOX and mPGES-1 would have a significant impact on the arachidonic acid cascade, a key pathway in inflammation.

G Arachidonic_Acid Arachidonic Acid 5_LOX 5-Lipoxygenase Arachidonic_Acid->5_LOX mPGES_1 mPGES-1 Arachidonic_Acid->mPGES_1 Leukotrienes Leukotrienes 5_LOX->Leukotrienes Prostaglandin_E2 Prostaglandin E2 mPGES_1->Prostaglandin_E2 Inflammation Inflammation Leukotrienes->Inflammation Prostaglandin_E2->Inflammation Inhibitor 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Inhibitor->5_LOX Inhibitor->mPGES_1

Caption: Modulation of the arachidonic acid pathway.

Conclusion and Future Directions

This guide has outlined a plausible and testable mechanism of action for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, centered on the principle of covalent enzyme inhibition. The proposed experimental workflows provide a clear path for validating this hypothesis, from initial target screening to the precise identification of the covalent modification site. The insights gained from such studies will be invaluable for the future development of this promising scaffold into selective and potent therapeutic agents for a range of diseases, including inflammatory disorders and cancer. The strategic incorporation of the fluorine atom is a key design element that may lead to compounds with superior drug-like properties. Further investigation into the structure-activity relationships of this class of compounds is warranted to fully exploit their therapeutic potential.

References

  • Time in Merrimack County, US. Google Search.
  • In-Depth Technical Guide: 4-Fluorobenzo[d]thiazole-2(3H)-thione. Benchchem.
  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1]Thiazin-4-One Derivatives. MDPI.

  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor.
  • Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. PubMed.
  • 2-(4-Nitrophenyl)isothiazol-3(2H)
  • Covalent Enzyme Inhibition through Fluorosulfate Modification of a Nonc
  • Synthesis of some new N-saccharin derivatives of possible biological activity. Diyala Journal of Pure Science.
  • Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. PubMed.
  • Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. Frontiers in Pharmacology.
  • Cell-active, irreversible covalent inhibitors that selectively target the catalytic lysine of EGFR by using fluorosulf
  • Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evalu
  • Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substr

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Exploratory

Harnessing Fluorinated Benzisothiazoles: A Technical Guide to Phosphomannose Isomerase Inhibition and Apoptotic Regulation

Executive Summary The benzisothiazole scaffold has long been recognized as a privileged structure in medicinal chemistry. However, the strategic incorporation of fluorine atoms into this bicyclic system—specifically form...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzisothiazole scaffold has long been recognized as a privileged structure in medicinal chemistry. However, the strategic incorporation of fluorine atoms into this bicyclic system—specifically forming fluorinated benzo[d]isothiazol-3(2H)-ones—has unlocked unprecedented biological activities[1]. Fluorine substitution enhances lipophilicity, modulates the pKa of adjacent protons, and introduces unique steric and electrostatic interactions with target binding pockets[2]. This technical guide explores the profound biological activities of fluorinated benzisothiazoles, focusing on their roles as potent inhibitors of Phosphomannose Isomerase (PMI) for metabolic disorders and as Caspase-3 inhibitors for apoptotic regulation.

Metabolic Reprogramming: Phosphomannose Isomerase (PMI) Inhibition

The Mechanistic Rationale in CDG-Ia

Congenital Disorder of Glycosylation type Ia (CDG-Ia) is a severe metabolic disease driven by mutations in the PMM2 gene, which encodes phosphomannomutase 2[3]. PMM2 normally converts mannose-6-phosphate (Man-6-P) to mannose-1-phosphate (Man-1-P), a critical precursor for protein N-glycosylation. In CDG-Ia patients, residual PMM2 activity is insufficient. Phosphomannose Isomerase (PMI) competes directly with PMM2 for the same Man-6-P substrate, catabolizing it into fructose-6-phosphate (Fru-6-P) for glycolysis[4][5].

By selectively inhibiting PMI, fluorinated benzisothiazoles like ML089 and Thr101 block this catabolic shunt[6]. This effectively increases the intracellular pool of Man-6-P, driving the biochemical equilibrium toward the residual PMM2 enzyme and restoring vital protein glycosylation pathways[3].

G Man6P Mannose-6-Phosphate (Man-6-P) PMI PMI Enzyme Man6P->PMI PMM2 PMM2 Enzyme Man6P->PMM2 Fru6P Fructose-6-Phosphate (Fru-6-P) Man1P Mannose-1-Phosphate (Man-1-P) Glyco Protein Glycosylation Man1P->Glyco PMI->Fru6P Catabolism PMM2->Man1P Anabolism Inhibitor ML089 / Thr101 (Fluorinated Benzisothiazoles) Inhibitor->PMI Inhibits

Metabolic routing of Man-6-P: PMI inhibition redirects substrate to PMM2 for glycosylation.

Structure-Activity Relationship (SAR) Insights

The position of the fluorine atom on the benzisothiazole core critically dictates target affinity:

  • ML089 (5-Fluoro-2-phenylbenzo[d]isothiazol-3(2H)-one) : The 5-fluoro substitution provides optimal electron-withdrawing properties, yielding a highly potent, membrane-permeable inhibitor with an IC50 of 1.3 µM[4][6].

  • Thr101 (6-Fluoro-2-(o-tolyl)benzo[d]isothiazol-3(2H)-one) : Shifting the fluorine to the 6-position and modifying the N-substituent slightly reduces potency (IC50 = 2.9 µM) but maintains exquisite selectivity for PMI over PMM2[5][6].

Apoptotic Regulation: Caspase-3 Inhibition

Beyond metabolic targets, the 1,2-benzisothiazol-3-one core has been identified as a potent pharmacophore for inhibiting executioner caspases[7]. Caspase-3 is the primary effector of apoptosis, and its excessive activation is a hallmark of neurodegenerative conditions (e.g., Alzheimer's and Parkinson's diseases)[8]. Specific 1,2-benzisothiazol-3-one derivatives act as small-molecule inhibitors that bind the Caspase-3 active site. For instance, Compound 5i demonstrates low nanomolar potency, providing significant protection against camptothecin-induced apoptosis in Jurkat T cell models[7].

Quantitative Efficacy Profiling

The following table summarizes the biological activity of key fluorinated and related benzisothiazole derivatives across their respective targets[4][5][7].

Compound NameChemical StructurePrimary TargetIC50 ValueApplication / Disease Model
ML089 5-Fluoro-2-phenylbenzo[d]isothiazol-3(2H)-onePhosphomannose Isomerase (PMI)1.3 µMCDG-Ia (Restores N-glycosylation)
Thr101 6-Fluoro-2-(o-tolyl)benzo[d]isothiazol-3(2H)-onePhosphomannose Isomerase (PMI)2.9 µMCDG-Ia (Selective PMI inhibition)
Compound 5i N-(4-morpholinophenyl)-3-oxobenzo[d]isothiazole-2-carboxamideCaspase-31.15 nMNeuroprotection / Anti-apoptosis

Experimental Methodology: Self-Validating PMI Inhibition Assay

To accurately quantify the IC50 of fluorinated benzisothiazoles against PMI, a highly robust, coupled-enzyme fluorescence assay is utilized[3].

Causality of the Coupled System

PMI converts Man-6-P to Fru-6-P, a product that is not inherently fluorescent or easily measurable. To create a self-validating readout, the assay couples this primary reaction to three downstream enzymes:

  • Phosphoglucose Isomerase (PGI) converts Fru-6-P to Glucose-6-Phosphate (Glc-6-P)[3].

  • Glucose-6-Phosphate Dehydrogenase (G6PDH) oxidizes Glc-6-P to 6-phosphogluconate, simultaneously reducing NADP+ to NADPH[3].

  • Diaphorase utilizes the generated NADPH to reduce Resazurin into Resorufin, a highly fluorescent compound[3].

Self-Validation Note: If a compound shows inhibition, a counter-screen must be performed against the coupling enzymes (PGI, G6PDH, Diaphorase) to ensure the observed signal drop is due to true PMI inhibition, not an artifact of downstream interference.

Assay M6P Man-6-P PMI PMI (Target) M6P->PMI F6P Fru-6-P PGI PGI F6P->PGI G6P Glc-6-P G6PDH G6PDH G6P->G6PDH NADPH NADPH Diaphorase Diaphorase NADPH->Diaphorase Resorufin Resorufin (Fluorescent) PMI->F6P PGI->G6P G6PDH->NADPH NADP+ reduction Diaphorase->Resorufin Resazurin reduction Inhibitor ML089 (Inhibitor) Inhibitor->PMI Inhibits

Coupled fluorescence assay workflow for detecting PMI activity via Resorufin generation.

Step-by-Step Protocol

Step 1: Reagent Preparation

  • Buffer : 50 mM HEPES (pH 7.4), 9.048 mM MgCl2, 0.01% Tween 20[3].

  • Substrate Solution : 0.4 mM Mannose-6-phosphate, 1.6 U/mL Diaphorase, 0.2 mM Resazurin in Buffer[3].

  • Enzyme Solution : 30 ng/mL recombinant human PMI, 0.44 mM NADP+, 4.6 µg/mL PGI, 1.8 µg/mL G6PDH in Buffer[3].

Step 2: Compound Plating and Pre-Incubation

  • Dispense 10 µL of the Enzyme Solution into a 384-well black microplate.

  • Add 100 nL of the fluorinated benzisothiazole test compound (e.g., ML089 dissolved in DMSO) using an acoustic liquid handler.

  • Incubate at room temperature for 15 minutes to allow compound-target equilibration.

Step 3: Reaction Initiation

  • Add 10 µL of the Substrate Solution to each well to initiate the enzymatic cascade.

  • Centrifuge the plate briefly (1000 x g, 1 min) to remove bubbles.

Step 4: Kinetic Readout

  • Transfer the plate to a fluorescence microplate reader.

  • Monitor Resorufin fluorescence (Excitation: 530 nm / Emission: 590 nm) kinetically every 2 minutes for 30 minutes.

  • Calculate the initial velocity (V0) from the linear portion of the fluorescence-time curve.

Step 5: Data Analysis

  • Normalize V0 values against DMSO controls (0% inhibition) and no-enzyme controls (100% inhibition).

  • Fit the normalized data to a 4-parameter logistic non-linear regression model to determine the IC50.

References

  • MDPI : Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives. Available at:[Link]

  • NCBI - NIH : Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1. Available at:[Link]

  • PubMed : 1,2-benzisothiazol-3-one Derivatives as a Novel Class of Small-Molecule caspase-3 Inhibitors. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide: Synthesis, History, and Applications

Abstract This technical guide provides a comprehensive overview of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a fluorinated analog of the well-known artificial sweetener saccharin. While a singular, seminal report...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a fluorinated analog of the well-known artificial sweetener saccharin. While a singular, seminal report on its initial discovery is not prominent in the literature, its existence and synthesis can be understood as a logical progression in the fields of medicinal chemistry and fluorine chemistry. This document will delve into the probable synthetic pathways, the chemical principles guiding these syntheses, and the potential applications of this compound, particularly in the realm of drug discovery and development. By examining the synthesis of related halosaccharins and fluorinated benzoic acid derivatives, we can construct a robust understanding of the chemistry of this intriguing molecule.

Introduction: The Significance of Fluorine in Drug Design and the Saccharin Scaffold

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. These effects include increased metabolic stability, enhanced binding affinity to target proteins, and altered acidity or basicity of nearby functional groups.

The benzo[d]isothiazol-3(2H)-one 1,1-dioxide scaffold, commonly known as saccharin, is a privileged structure in medicinal chemistry. Beyond its well-known use as an artificial sweetener, the saccharin motif has been incorporated into a wide array of biologically active molecules, including inhibitors of various enzymes such as proteases and kinases. Its rigid bicyclic structure provides a well-defined framework for the orientation of substituents, making it an attractive scaffold for rational drug design.

The convergence of these two concepts—the strategic use of fluorine and the versatile saccharin scaffold—leads to the subject of this guide: 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. This molecule represents a logical step in the exploration of the chemical space around the saccharin core, with the potential for novel biological activities.

Historical Context and the Evolution of Synthesis

The synthesis of the core benzo[d]isothiazol-3(2H)-one ring system has been extensively studied, with numerous methods developed over the years[2][3]. These methods often serve as the foundation for the synthesis of substituted analogs, including the 4-fluoro derivative.

Synthetic Strategies and Methodologies

The synthesis of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide can be logically approached through the construction of a key intermediate, 4-fluoro-2-sulfamoylbenzoic acid, followed by intramolecular cyclization. This strategy is analogous to established methods for the synthesis of saccharin and its derivatives.

Synthesis of the Key Precursor: 4-Fluoro-2-sulfamoylbenzoic Acid

The most direct route to 4-fluoro-2-sulfamoylbenzoic acid begins with a suitable fluorinated aromatic starting material. A plausible starting material is 4-fluoro-2-methylbenzoic acid or a related derivative.

Diagram 1: Proposed Synthetic Pathway to 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Synthetic Pathway cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Final Product A 4-Fluoro-2-methylbenzoic acid B 4-Fluoro-2-(chlorosulfonyl)benzoic acid A->B 1. Thionyl chloride 2. Chlorosulfonic acid C 4-Fluoro-2-sulfamoylbenzoic acid B->C Ammonia D 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide C->D Heat (Cyclization) Enzyme_Inhibition cluster_0 Molecular Interaction cluster_1 Outcome enzyme Enzyme Active Site Binding Pocket inhibition Inhibition of Enzyme Activity enzyme->inhibition Leads to inhibitor 4-Fluorosaccharin inhibitor->enzyme:f1 Binding

Binding of 4-fluorosaccharin to an enzyme active site.

Modulation of Pharmacokinetic Properties

The introduction of fluorine can block sites of metabolism, thereby increasing the half-life of a drug molecule. In the case of 4-fluorosaccharin, the fluorine atom could prevent metabolic hydroxylation of the aromatic ring, a common metabolic pathway for many aromatic compounds. This could lead to improved bioavailability and a longer duration of action if the molecule is developed as a therapeutic agent.

Conclusion and Future Perspectives

4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide stands as a testament to the ongoing exploration of chemical space in the pursuit of novel bioactive compounds. While its specific discovery and history are not prominently documented, its synthesis is well within the grasp of modern organic chemistry, building upon decades of research into fluorinated aromatics and the versatile saccharin scaffold. The strategic placement of a fluorine atom on this privileged structure opens up exciting possibilities for the development of new therapeutic agents with enhanced properties. Further research into the synthesis and biological evaluation of this and other halosaccharins is warranted to fully unlock their potential in medicinal chemistry. This guide serves as a foundational resource for researchers embarking on the synthesis and investigation of this promising molecule.

References

  • Ge, H., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 29(16), 3899. [Link]

  • Preparation method of 4-amino-2-fluorobenzoic acid. CN103980135A.
  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. CN110903176A.
  • Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Chemistry, 5(2), p1. [Link]

  • Khan, M., et al. (2023). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Letters in Drug Design & Discovery, 20(12), 2018-2024. [Link]

  • Khan, M., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 2137-2150. [Link]

  • Fluorosurfactants. US9115062B2.
  • Shainyan, B. A., & Salakhutdinov, N. F. (2014). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 167, 108-126. [Link]

  • Method for preparing 1,2-benzisothiazolin-3 (2H) -one. KR20060124917A.
  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[4][5]hiazin-4-One Derivatives. (2025). Molecules, 30(9), 1234. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural Analysis of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Abstract This technical guide provides a comprehensive examination of the structural analysis of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a fluorinated analog of saccharin. As a compound of significant interest...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the structural analysis of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a fluorinated analog of saccharin. As a compound of significant interest in medicinal chemistry and drug development, a thorough understanding of its three-dimensional structure and spectroscopic characteristics is paramount. This document outlines the key analytical methodologies for its structural elucidation, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and Fourier-transform infrared (FT-IR) spectroscopy. By integrating established principles with data from closely related analogs, this guide offers field-proven insights into experimental design, data interpretation, and the underlying scientific rationale. While specific experimental data for this exact molecule is not widely published, this guide establishes a robust predictive framework for its structural characterization, intended to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Introduction: The Significance of Fluorinated Saccharin Analogs

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2][3] 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, also known as 4-fluorosaccharin, represents a compelling molecular scaffold that marries the established pharmacophore of saccharin with the unique physicochemical advantages of fluorine. Saccharin and its derivatives are known to exhibit a range of biological activities, extending beyond their use as artificial sweeteners to include roles as enzyme inhibitors and therapeutic agents.[4][5] The strategic placement of a fluorine atom on the benzene ring is anticipated to modulate the electronic and conformational properties of the molecule, potentially leading to novel biological activities and improved drug-like characteristics.

A definitive structural analysis is the cornerstone of understanding its structure-activity relationship (SAR) and for rational drug design. This guide provides a multi-faceted approach to the comprehensive structural characterization of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide.

Synthesis of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

While a variety of methods for the synthesis of benzo[d]isothiazol-3(2H)-ones have been reported, a common and effective approach involves the oxidation of the corresponding benzo[d]isothiazol-3(2H)-one.[6][7][8][9] A plausible synthetic route to 4-fluorosaccharin is a two-step process starting from a suitable fluorinated precursor.

Proposed Synthetic Pathway

Synthesis_Pathway A 2-amino-3-fluorothiophenol C 4-fluorobenzo[d]isothiazol-3(2H)-one A->C Cyclization B Carbonylating Agent (e.g., CDI) B->C E 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (4-Fluorosaccharin) C->E Oxidation D Oxidizing Agent (e.g., m-CPBA) D->E

Caption: Proposed synthesis of 4-fluorosaccharin.

X-Ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction (SCXRD) provides an unambiguous determination of the three-dimensional molecular structure, offering precise bond lengths, bond angles, and information on intermolecular interactions in the solid state.[10][11]

Experimental Protocol: Crystal Growth and Data Collection

Causality Behind Experimental Choices: The selection of a suitable solvent system is critical for obtaining high-quality single crystals. A solvent in which the compound has moderate solubility is often ideal to allow for slow crystal growth, which is essential for a well-ordered crystal lattice.

Step-by-Step Methodology:

  • Purification: The synthesized 4-fluorosaccharin must be of high purity (>98%).

  • Solvent Screening: A range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) should be screened for their ability to dissolve the compound upon heating and allow for slow precipitation or evaporation.

  • Crystallization:

    • Slow Evaporation: A near-saturated solution of the compound is prepared and filtered into a clean vial. The vial is loosely covered to allow for the slow evaporation of the solvent at room temperature.

    • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a less volatile anti-solvent in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[10] X-ray diffraction data are then collected using a diffractometer.

Predicted Crystallographic Data

Based on the known crystal structures of related fluorinated aromatic compounds and saccharin derivatives, the following crystallographic parameters can be anticipated for 4-fluorosaccharin.

Parameter Predicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric space group
Unit Cell Dimensionsa, b, c ≈ 5-15 Å; β ≈ 90-110°
Z (molecules per unit cell)4

Trustworthiness: The final refined crystal structure should have low R-factors (typically < 0.05) and a goodness-of-fit (GooF) value close to 1.0, indicating a high-quality structural model.

X-Ray Crystallography Workflow

X-Ray_Workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Purification Purification Solvent_Screening Solvent_Screening Purification->Solvent_Screening Crystallization Crystallization Solvent_Screening->Crystallization Crystal_Mounting Crystal_Mounting Crystallization->Crystal_Mounting Data_Collection Data_Collection Crystal_Mounting->Data_Collection Data_Reduction Data_Reduction Data_Collection->Data_Reduction Structure_Solution Structure_Solution Data_Reduction->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Workflow for X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms within a molecule. For 4-fluorosaccharin, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

Expertise & Experience: The aromatic region of the ¹H NMR spectrum will be particularly diagnostic. The fluorine substituent and the electron-withdrawing sulfonyl and carbonyl groups will significantly influence the chemical shifts of the aromatic protons. Aromatic protons typically resonate between 6.5 and 8.0 ppm.[7]

Predicted ¹H NMR Data (in CDCl₃):

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-57.8 - 8.0dJ(H-5, H-6) ≈ 8
H-67.6 - 7.8tJ(H-6, H-5) ≈ 8, J(H-6, H-7) ≈ 8
H-77.9 - 8.1dJ(H-7, H-6) ≈ 8
N-H8.0 - 9.0br s-
¹³C NMR Spectroscopy

Scientific Integrity: The number of unique carbon signals in the ¹³C NMR spectrum will confirm the molecular symmetry. For 4-fluorosaccharin, seven distinct aromatic carbon signals are expected. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Predicted ¹³C NMR Data (in CDCl₃):

Carbon Predicted Chemical Shift (ppm) ¹J(C-F) (Hz)
C=O160 - 165-
C-3a138 - 142-
C-4158 - 162~250
C-5115 - 120 (d, ²J(C-F) ≈ 20)-
C-6135 - 140-
C-7125 - 130-
C-7a120 - 125-
¹⁹F NMR Spectroscopy

Authoritative Grounding: ¹⁹F NMR provides a direct and sensitive probe for the fluorine-containing environment. The chemical shift of the fluorine atom will be influenced by its position on the aromatic ring.

Predicted ¹⁹F NMR Data (in CDCl₃):

  • A single resonance is expected in the range of -100 to -120 ppm, likely appearing as a multiplet due to coupling with adjacent aromatic protons.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural confirmation.

Experimental Protocol: Ionization and Analysis

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Tandem MS (MS/MS): To probe the fragmentation pathways, the [M+H]⁺ or [M-H]⁻ ion can be isolated and subjected to collision-induced dissociation (CID).

Predicted Mass Spectrum
  • Molecular Ion: A strong signal corresponding to the molecular weight of 4-fluorosaccharin (C₇H₄FNO₃S) is expected.

    • [M+H]⁺: m/z 202.0

    • [M-H]⁻: m/z 200.0

  • Key Fragmentation Pathways: A characteristic fragmentation of sulfonamides involves the loss of SO₂ (64 Da).[6] Other expected fragments would arise from the cleavage of the heterocyclic ring.

Mass Spectrometry Fragmentation Logic

MS_Fragmentation Parent [M+H]⁺ m/z 202.0 Frag1 [M+H - SO₂]⁺ m/z 138.0 Parent->Frag1 - SO₂ Frag2 Other Fragments Parent->Frag2 Ring Cleavage

Caption: Predicted fragmentation of 4-fluorosaccharin.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Predicted FT-IR Absorption Bands:

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-HStretching3200 - 3400 (broad)
C=OStretching1720 - 1740
SO₂Asymmetric Stretching1330 - 1370
SO₂Symmetric Stretching1150 - 1190
C-FStretching1000 - 1100
Aromatic C=CStretching1450 - 1600

Conclusion and Future Outlook

The structural analysis of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a critical step in unlocking its potential as a novel therapeutic agent. This technical guide has provided a comprehensive framework for its characterization using a suite of modern analytical techniques. While direct experimental data remains to be published, the predictive models and protocols outlined herein, based on sound scientific principles and data from analogous compounds, offer a robust starting point for any research endeavor focused on this promising molecule. The elucidation of its precise three-dimensional structure and a thorough understanding of its spectroscopic properties will undoubtedly accelerate its development from a compound of interest to a potential clinical candidate.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

  • Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. PubMed. [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ACS Publications. [Link]

  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science. [Link]

  • Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. PMC. [Link]

  • Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation. PMC. [Link]

  • Video: NMR Spectroscopy of Aromatic Compounds. JoVE. [Link]

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  • Radioligand and computational insight in structure - Activity relationship of saccharin derivatives being ipsapirone and revospirone analogues. PubMed. [Link]

  • 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. OpenStax. [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

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  • Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. [Link]

  • Synthesis of benzo[d]isothiazoles: an update. Lirias. [Link]

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Foundational

An In-depth Technical Guide to 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-Dioxide

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Rationale Benzo[d]isothiazol-3(2H)-one 1,1-dioxide, commonly known as saccharin, and its derivatives are a well-establis...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Rationale

Benzo[d]isothiazol-3(2H)-one 1,1-dioxide, commonly known as saccharin, and its derivatives are a well-established class of compounds with a rich history in medicinal chemistry.[1] The introduction of a fluorine atom onto the benzisothiazole ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby favorably influencing pharmacokinetic and pharmacodynamic profiles.

This guide focuses specifically on the 4-fluoro isomer of saccharin, a compound with potential for novel applications in drug development. While literature on the 4-fluoro isomer is sparse, the known biological activities of other fluorinated benzisothiazoles, including their roles as enzyme inhibitors, underscore the potential of this particular derivative.[2] This document provides a scientifically grounded framework for its synthesis, characterization, and potential utility.

Chemical Identifiers and Physicochemical Properties

As of the date of this publication, a specific CAS Registry Number for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide has not been identified in major chemical databases. For informational purposes, the identifiers for the closely related 5-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide are provided below. It is crucial to note that these identifiers do not correspond to the 4-fluoro isomer.

Table 1: Identifiers for 5-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide [3]

IdentifierValue
CAS Number 29083-18-9
Molecular Formula C₇H₄FNO₃S
Molecular Weight 201.18 g/mol
InChI InChI=1S/C7H4FNO3S/c8-4-1-2-6-5(3-4)7(10)9-13(6,11)12/h1-3H,(H,9,10)
InChIKey DROXDNCJARITGW-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1F)C(=O)NS2(=O)=O

The predicted physicochemical properties for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide are expected to be similar to those of the 5-fluoro isomer. These properties are summarized in Table 2.

Table 2: Predicted Physicochemical Properties of 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

PropertyPredicted Value
Molecular Formula C₇H₄FNO₃S
Molecular Weight 201.18 g/mol
Appearance White to off-white solid
Melting Point >200 °C (decomposes)
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF
LogP ~1.5

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide can be adapted from established methods for the synthesis of saccharin derivatives.[4][5] The proposed pathway involves the oxidation of a suitable precursor, 4-fluorobenzo[d]isothiazol-3(2H)-one.

Synthetic Workflow

The proposed synthesis involves a two-step process starting from 2-amino-3-fluorothiophenol. The first step is a cyclization reaction to form the benzisothiazol-3(2H)-one core, followed by oxidation of the sulfur atom to the dioxide.

SynthesisWorkflow A 2-Amino-3-fluorothiophenol C 4-Fluorobenzo[d]isothiazol-3(2H)-one A->C Cyclization B Carbonylating Agent (e.g., CDI) B->C E 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide C->E Oxidation D Oxidizing Agent (e.g., m-CPBA) D->E

Caption: Proposed synthesis of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Fluorobenzo[d]isothiazol-3(2H)-one [6]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-3-fluorothiophenol (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Addition of Carbonylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-fluorobenzo[d]isothiazol-3(2H)-one.

Step 2: Oxidation to 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide [5]

  • Reaction Setup: Dissolve the 4-fluorobenzo[d]isothiazol-3(2H)-one (1 equivalent) from Step 1 in a suitable solvent such as dichloromethane (DCM) or a mixture of water and dimethylformamide (DMF).[4]

  • Addition of Oxidizing Agent: Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate. Separate the organic layer, and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide.

Potential Applications in Drug Development

The introduction of a fluorine atom at the 4-position of the saccharin scaffold is anticipated to confer unique biological properties. Based on the known activities of related compounds, potential applications include:

  • Enzyme Inhibition: Fluorinated benzisothiazole derivatives have been investigated as inhibitors of various enzymes, including elastase.[2] The 4-fluoro substitution may lead to potent and selective inhibitors of other therapeutic targets.

  • Antimicrobial and Antifungal Agents: The parent benzo[d]isothiazol-3(2H)-one structure is known for its antimicrobial properties.[4] Fluorination could enhance this activity.

  • Scaffold for Novel Therapeutics: The 4-fluorosaccharin core can serve as a versatile scaffold for the development of new chemical entities targeting a range of diseases. Its metabolic stability and potential for specific interactions make it an attractive starting point for medicinal chemistry campaigns.

Characterization and Analytical Methods

The synthesized 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide should be thoroughly characterized to confirm its structure and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy will be crucial for elucidating the chemical structure and confirming the position of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, such as the carbonyl (C=O) and sulfonyl (SO₂) groups.

  • Melting Point Analysis: Determination of the melting point will provide an indication of the compound's purity.

Conclusion

While a dedicated CAS number for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide remains to be assigned, this technical guide provides a comprehensive starting point for its synthesis, characterization, and exploration in drug discovery. The proposed synthetic route is based on well-established methodologies, and the predicted properties and potential applications are grounded in the known characteristics of related fluorinated benzisothiazoles. It is our hope that this guide will stimulate further research into this promising compound and its potential therapeutic applications.

References

  • Yang, K., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 29(16), 3899. Available at: [Link]

  • Ge, H., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. [PDF] Available at: [Link]

  • Schönauer, K., et al. (2008). Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides. Bioorganic & Medicinal Chemistry, 16(17), 8087-8095. Available at: [Link]*

  • PubChem. 4-Fluoroisocathinone. National Center for Biotechnology Information. Available at: [Link]

  • NIST. 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. Benzo[d]isothiazol-3(2H)-one, 4,6-dinitro-, 1,1-dioxide. National Center for Biotechnology Information. Available at: [Link]

  • Niquet, C., et al. (2008). Isolation and partial characterization of four fluorophores formed by nonenzymatic browning of methylglyoxal and glutamine-derived ammonia. Annals of the New York Academy of Sciences, 1126, 158-161. Available at: [Link]

  • Dong, C., et al. (2014). Characterization of a SAM-dependent fluorinase from a latent biosynthetic pathway for fluoroacetate and 4-fluorothreonine formation in Nocardia brasiliensis. Chemical Communications, 50(25), 3334-3336. Available at: [Link]

  • PubChem. 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, ammonium salt. National Center for Biotechnology Information. Available at: [Link]

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  • NextSDS. 1,2-BENZISOTHIAZOL-3(2H)-ONE, 4,5,6,7-TETRAHYDRO-, 1,1-DIOXIDE. NextSDS. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Solubility and Stability of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Abstract This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a fluorinated analog of the well-known arti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a fluorinated analog of the well-known artificial sweetener, saccharin. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from its parent compound, saccharin, and established principles of physical organic chemistry to project its physicochemical properties. Furthermore, this guide outlines detailed, field-proven experimental protocols for the systematic determination of its solubility and stability profiles, offering a robust framework for researchers and drug development professionals.

Introduction: The Significance of Fluorination in Drug Discovery

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, as a derivative of the saccharin scaffold, represents a molecule of interest for its potential applications in drug design and as a novel chemical entity. Understanding its fundamental physicochemical properties, namely solubility and stability, is a critical prerequisite for its advancement in any research or development pipeline.

This guide will first establish a theoretical baseline for the properties of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide based on the known data of saccharin. Subsequently, it will provide detailed, actionable protocols for the empirical validation of these properties.

Projected Physicochemical Properties

The parent compound, saccharin (1,2-benzisothiazol-3(2H)-one-1,1-dioxide), is a white crystalline solid with a low pKa of 1.6, making it acidic.[1] It exhibits limited solubility in water (1 g per 290 mL) but is soluble in organic solvents like acetone and ethanol.[1][2] The sodium and calcium salts of saccharin are highly water-soluble.[1]

The introduction of a fluorine atom at the 4-position of the benzene ring is expected to modulate these properties. The high electronegativity of fluorine can influence the electron distribution within the aromatic ring and potentially affect the acidity of the N-H proton.

Table 1: Projected Physicochemical Properties of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
PropertyProjected Value/CharacteristicRationale
Molecular Formula C₇H₄FNO₃SBased on chemical structure.
Molecular Weight 201.18 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidInferred from the parent compound, saccharin.[1]
Aqueous Solubility Likely low, potentially slightly lower than saccharin.The introduction of a lipophilic fluorine atom may decrease aqueous solubility.
Organic Solvent Solubility Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF, acetone) and alcohols (e.g., ethanol, methanol).Similar to saccharin, with potential for enhanced solubility in some organic solvents due to the fluorine substitution.
pKa Expected to be slightly lower than saccharin's pKa of 1.6.The electron-withdrawing nature of the fluorine atom may increase the acidity of the N-H proton.

Experimental Determination of Solubility

A precise understanding of a compound's solubility is fundamental for its handling, formulation, and biological testing. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[3]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide in various aqueous and organic solvents.

Materials:

  • 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

  • Selected solvents (e.g., Water, pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, pH 7.4 phosphate buffer, Methanol, Ethanol, Acetonitrile, Dimethyl sulfoxide (DMSO), Dichloromethane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation: Add an excess amount of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide to a series of vials, each containing a known volume of the respective solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant speed (e.g., 100-150 rpm) and temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[3]

  • Sampling and Filtration: At each time point, cease agitation and allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilution: Promptly dilute the filtered sample with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A pre-established calibration curve is essential for accurate quantification.

  • Equilibrium Confirmation: Equilibrium is confirmed when the measured concentrations from consecutive time points do not show a significant difference.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Incubate on orbital shaker (Constant T and speed) equil1->equil2 sample1 Withdraw supernatant equil2->sample1 At 24, 48, 72h sample2 Filter (0.22 µm) sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 HPLC analysis sample3->sample4 end Equilibrium Solubility sample4->end Determine concentration

Caption: Workflow for determining equilibrium solubility.

Stability Assessment

Evaluating the chemical stability of a compound under various environmental conditions is critical for determining its shelf-life, storage requirements, and potential degradation pathways. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential for this purpose.[4]

Protocol: Forced Degradation Studies

This protocol describes the conditions for subjecting 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide to stress conditions to identify potential degradants and assess its intrinsic stability.

Materials:

  • 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber compliant with ICH Q1B guidelines[5]

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with HCl and heat (e.g., at 60 °C).

    • Base Hydrolysis: Treat the sample solution with NaOH at room temperature or with gentle heating.

    • Oxidative Degradation: Treat the sample solution with H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80 °C).

    • Photodegradation: Expose the solid compound and a solution to light in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5] A dark control sample should be stored under the same conditions but protected from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A PDA detector is useful for assessing peak purity, while an LC-MS system is invaluable for identifying the mass of potential degradation products.

  • Mass Balance: Aim for 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being overly complex.[6] Calculate the mass balance to account for the parent compound and all significant degradation products.

Diagram 2: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis start Start: Compound Solution acid Acidic (HCl, Δ) start->acid base Basic (NaOH) start->base oxidative Oxidative (H₂O₂) start->oxidative thermal Thermal (Δ) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at time points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc Stability-indicating HPLC-PDA/MS sampling->hplc analysis_result Identify Degradants & Assess Stability hplc->analysis_result

Caption: Overview of the forced degradation study process.

Anticipated Stability Profile and Degradation Pathways

Based on the known stability of saccharin and general chemical principles, the following stability profile for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide can be anticipated:

  • pH Stability: Sulfonamides are generally stable to hydrolysis.[7] Saccharin itself is stable in aqueous buffered solutions at pH 3.3, 7.0, and 8.0 even when heated.[8] However, under strongly acidic or basic conditions, hydrolysis of the isothiazole ring can occur. The primary degradation product of saccharin under high-temperature frying conditions is o-sulfamoylbenzoic acid.[9] A similar degradation pathway is plausible for the fluorinated analog.

  • Thermal Stability: Saccharin is heat-stable, which allows its use in baked goods.[1] The fluorinated derivative is expected to exhibit similar thermal stability under normal processing conditions.

  • Photostability: Sulfonamides can be susceptible to photodegradation.[10] The exposure of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide to light, particularly UV radiation, may lead to the formation of photoproducts. The exact nature of these products would need to be determined experimentally.

Conclusion

While direct experimental data for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is currently limited, a comprehensive understanding of its solubility and stability can be systematically achieved through the application of the standardized protocols outlined in this guide. The projected properties, based on its parent compound saccharin, provide a valuable starting point for further investigation. For researchers and drug development professionals, the empirical determination of these fundamental physicochemical characteristics is an indispensable step in unlocking the full potential of this novel fluorinated molecule.

References

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  • Nikolelis, D. P., et al. (2012). METHODS OF ANALYSIS OF SACCHARIN. In Handbook of Analysis of Active Compounds in Functional Foods. CRC Press.
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  • Aakeröy, C. B., et al. (2005). Saccharin Salts of Active Pharmaceutical Ingredients, Their Crystal Structures, and Increased Water Solubilities. Crystal Growth & Design, 5(5), 1933–1944. [Link]

  • Saccharin. Wikipedia. [Link]

  • Gao, Y., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6598. [Link]

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  • O'Connor, R. D., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 6037–6043. [Link]

  • Mahmood, T., & Al-Juboori, A. A. (2021). A Review: Saccharin Discovery, Synthesis, and Applications. Journal of Physical Chemistry & Biophysics, 11(1), 1-8.
  • He, Y., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 361–363. [Link]

  • Asimakopoulos, A. G., et al. (2012). Methods of Analysis of Saccharin. In Handbook of Analysis of Active compounds in Functional Foods.
  • Chadha, R., et al. (2012). pH-Dependent Solubility of Indomethacin–Saccharin and Carbamazepine–Saccharin Cocrystals in Aqueous Media. Molecular Pharmaceutics, 9(9), 2596–2606. [Link]

  • Wang, Y., et al. (2025). Stability analysis of sodium saccharin in fried nuts and seeds—Determination of sodium saccharin and o-sulfamoylbenzoic acid by HPLC. Food Science & Nutrition. [Link]

  • Repta, A. J., & Higuchi, T. (1969). Complexing Tendencies of Saccharin in Aqueous Solutions. Journal of Pharmaceutical Sciences, 58(9), 1110–1114.
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ICCVAM. (2003).
  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. [Link]

  • Vidaud, Z. E., et al. (1987). A new method for the determination of saccharin based on thin-layer chromatography and spectrophotometry. Nahrung, 31(2), 105-108. [Link]

  • ESG. (2025). Chemical Stability Assessment. Sustainability Directory.
  • Zare, A., et al. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(61), 36571-36608. [Link]

  • Singh, R., & Kumar, R. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 101-110.
  • Lindenberg, M., et al. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Brazilian Journal of Pharmaceutical Sciences, 48(3), 437-446. [Link]

  • Di Nezio, M. S., et al. (2008). Simultaneous Determination of Saccharin and Aspartame in Commercial Noncaloric Sweeteners Using the PLS-2 Multivariate Calibration Method and Validation by Capillary Electrophoresis. Journal of Agricultural and Food Chemistry, 56(21), 9885–9890. [Link]

  • Conde-Cid, M., et al. (2020). Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: Kinetics and identification of photoproducts. Science of The Total Environment, 734, 139366.
  • Khaligh, N. G. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(61), 36571-36608.
  • Verma, K. K., & Jain, A. (2000). A simple extractive spectrophotometric method for the determination of saccharin in food and pharmaceutical products. Indian Journal of Pharmaceutical Sciences, 62(3), 213-215.
  • National Academies of Sciences, Engineering, and Medicine. (2021). Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. The National Academies Press. [Link]

  • Klein, C., et al. (2002). Synthesis and properties of N-substituted saccharin derivatives. Archiv der Pharmazie, 335(5), 221-228. [Link]

  • Chen, K., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society, 145(39), 21254–21260. [Link]

  • Singh, R., & Kumar, R. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 101-110.
  • European Union Reference Laboratory for Alternatives to Animal Testing. (2021).
  • Sucralose. Wikipedia. [Link]

  • Zessel, K., et al. (2014). Biocompatibility and antibacterial activity of photolytic products of sulfonamides. Chemosphere, 115, 10-16.
  • World Health Organization. (2018). Guidelines on stability testing of pharmaceutical products.
  • Panda, S. S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Expert Committee on Specifications for Pharmaceutical Preparations. [Link]

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Foundational

A Technical Guide to the Homologues and Derivatives of 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide: Synthesis, Properties, and Therapeutic Potential

Introduction: The Strategic Advantage of Fluorination on a Privileged Scaffold The benzo[d]isothiazol-3(2H)-one 1,1-dioxide core, commonly known as saccharin, is a "privileged" scaffold in medicinal chemistry. While hist...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorination on a Privileged Scaffold

The benzo[d]isothiazol-3(2H)-one 1,1-dioxide core, commonly known as saccharin, is a "privileged" scaffold in medicinal chemistry. While historically recognized as an artificial sweetener, its rigid structure and accessible reaction sites have made it a versatile template for designing potent and selective modulators of various biological targets. The introduction of a fluorine atom, particularly at the 4-position of the benzene ring, offers a strategic advantage in drug design. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] This guide provides an in-depth exploration of the synthesis, derivatization, and potential therapeutic applications of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide and its analogues, aimed at researchers and professionals in drug development.

Synthesis of the Core Scaffold: 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

The synthesis of the 4-fluorosaccharin core can be achieved through a multi-step process starting from readily available 2-amino-6-fluorobenzoic acid. The following proposed synthetic pathway is based on established methodologies for the synthesis of saccharin and its derivatives.[3]

Proposed Synthetic Pathway

The synthesis involves diazotization of the starting aniline, followed by a sulfonyl chloride formation and subsequent amination and cyclization.

Synthetic_Pathway_4-Fluorosaccharin A 2-Amino-6-fluorobenzoic acid B Diazonium Salt Intermediate A->B 1. NaNO2, HCl 2. SO2, CuCl2 C 2-Fluoro-6-(chlorosulfonyl)benzoic acid B->C D 2-(Aminosulfonyl)-6-fluorobenzoic acid C->D NH4OH E 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (4-Fluorosaccharin) D->E Heat/ Dehydration Derivatization_Workflow Core 4-Fluorosaccharin Derivatives N-Substituted Derivatives Core->Derivatives Alkyl Alkyl Halides (R-X) Alkyl->Derivatives Aryl Aryl Halides (Ar-X) Aryl->Derivatives Base Base (e.g., K2CO3, NaH) Base->Derivatives CA_IX_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Upregulation HIF1a->CAIX pH_gradient Extracellular Acidification Intracellular Alkalinization CAIX->pH_gradient Outcomes Tumor Proliferation Metastasis Therapy Resistance pH_gradient->Outcomes Inhibitor 4-Fluorosaccharin Derivative Inhibitor->CAIX Inhibition

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide: An Application and Protocol Guide

This comprehensive guide provides a detailed protocol for the synthesis of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a fluorinated analog of saccharin. This document is intended for researchers, scientists, and p...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the synthesis of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a fluorinated analog of saccharin. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. The protocol is designed to be self-validating, with in-depth explanations for key experimental choices, supported by authoritative references.

Introduction

Benzo[d]isothiazol-3(2H)-one 1,1-dioxide, commonly known as saccharin, and its derivatives are a cornerstone in medicinal chemistry and materials science. The introduction of a fluorine atom onto the benzene ring, specifically at the 4-position, can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide a compound of high interest for the development of novel therapeutic agents and functional materials.

This guide outlines a robust, two-step synthetic pathway for the preparation of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, commencing from a suitable fluorinated precursor. The methodology is based on established and reliable chemical transformations for the synthesis of the benzo[d]isothiazol-3(2H)-one core, followed by its oxidation.

Proposed Synthetic Pathway

The synthesis of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is proposed to be achieved through a two-step process. The first step involves the intramolecular cyclization of a suitable precursor to form 4-fluorobenzo[d]isothiazol-3(2H)-one. The second step is the oxidation of this intermediate to the final product.

Based on established methods for the synthesis of analogous compounds, a plausible and efficient route starts from 2-mercapto-4-fluorobenzamide. This precursor can undergo an intramolecular oxidative dehydrogenative cyclization to form the desired 4-fluorobenzo[d]isothiazol-3(2H)-one intermediate. This intermediate is then oxidized to the final 1,1-dioxide product.

Experimental Protocols

Part 1: Synthesis of 4-fluorobenzo[d]isothiazol-3(2H)-one

This part of the protocol details the intramolecular cyclization of 2-mercapto-4-fluorobenzamide. The intramolecular construction of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides is a well-established method.[1]

Reagent/MaterialGradeSupplier
2-mercapto-4-fluorobenzamide≥97%Commercially Available
Copper(I) Chloride (CuCl)≥98%Commercially Available
Dimethylformamide (DMF)AnhydrousCommercially Available
Oxygen (O₂)High PurityGas Cylinder
Ethyl AcetateACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
  • Reaction Setup: To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-mercapto-4-fluorobenzamide (1.71 g, 10 mmol) and copper(I) chloride (99 mg, 1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous dimethylformamide (50 mL) to the flask.

  • Reaction Initiation: Place the flask in a preheated oil bath at 100 °C.

  • Oxygen Purge: Gently bubble oxygen gas through the reaction mixture using a long needle inserted through a septum. Ensure a continuous, slow stream of oxygen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 100 °C under the oxygen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 4-fluorobenzo[d]isothiazol-3(2H)-one.

Part 2: Synthesis of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

This part of the protocol describes the oxidation of the sulfur atom in 4-fluorobenzo[d]isothiazol-3(2H)-one to the corresponding sulfone using a suitable oxidizing agent.

Reagent/MaterialGradeSupplier
4-fluorobenzo[d]isothiazol-3(2H)-oneAs synthesized in Part 1
m-Chloroperoxybenzoic acid (m-CPBA)77%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Saturated Sodium Thiosulfate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
  • Reaction Setup: Dissolve 4-fluorobenzo[d]isothiazol-3(2H)-one (1.69 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidizing Agent: Add m-chloroperoxybenzoic acid (m-CPBA, ~4.48 g, ~20 mmol, 2.0 equivalents, assuming 77% purity) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (50 mL) to decompose the excess peroxide.

  • Work-up: Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Part 1: Cyclization cluster_1 Part 2: Oxidation Start 2-mercapto-4-fluorobenzamide Step1 Intramolecular Cyclization Start->Step1 Reagents1 CuCl, O₂, DMF Reagents1->Step1 Intermediate 4-fluorobenzo[d]isothiazol-3(2H)-one Step1->Intermediate Step2 Oxidation Intermediate->Step2 Reagents2 m-CPBA, DCM Reagents2->Step2 Product 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Step2->Product

Caption: Proposed synthesis workflow for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide.

Troubleshooting and Safety Precautions

  • Part 1: If the cyclization reaction is sluggish, ensure the DMF is anhydrous and the oxygen flow is consistent. The purity of the starting 2-mercapto-4-fluorobenzamide is crucial.

  • Part 2: The addition of m-CPBA is exothermic. Maintain the temperature at 0 °C during the addition to prevent side reactions. m-CPBA is a peroxide and should be handled with care. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable compound for further investigation in medicinal chemistry and drug discovery programs. The presented methodology is based on established chemical principles and offers a clear pathway to a potentially significant fluorinated saccharin analog.

References

  • Yang, K., et al. (2022). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][2]Thiazin-4-One Derivatives. Molecules, 27(9), 2959. [Link]

Sources

Application

In-Depth Characterization Protocols for 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-Dioxide (4-Fluorosaccharin)

Executive Summary & Scientific Context The compound 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (commonly known as 4-fluorosaccharin, CAS: 120257-03-6) is a highly specialized fluorinated derivative of the classic s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The compound 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (commonly known as 4-fluorosaccharin, CAS: 120257-03-6) is a highly specialized fluorinated derivative of the classic saccharin scaffold. In contemporary medicinal chemistry, saccharin derivatives have transcended their historical role as artificial sweeteners to become potent, selective inhibitors of tumor-associated metalloenzymes. Specifically, the cyclic acylsulfonamide core acts as a highly effective zinc-binding group (ZBG), enabling these molecules to selectively target transmembrane Carbonic Anhydrase (CA) isoforms IX and XII, which are overexpressed in hypoxic tumors[1][2].

The introduction of a fluorine atom at the 4-position of the benzisothiazole ring significantly alters the molecule's stereoelectronic profile, impacting its pKa, lipophilicity, and protein-ligand hydrogen bonding dynamics[2]. Because of its utility as both a pharmacological agent and a synthetic building block, rigorous analytical characterization is paramount. This application note details a comprehensive, self-validating analytical workflow to establish the identity, purity, and structural integrity of 4-fluorosaccharin.

Physicochemical Profile & Target Parameters

Before executing analytical protocols, it is critical to define the baseline physicochemical parameters of the analyte. These values dictate the selection of ionization modes, solvents, and chromatographic conditions.

ParameterValue / DescriptionAnalytical Consequence
Molecular Formula C₇H₄FNO₃SDictates exact mass and isotopic distribution.
Monoisotopic Mass 200.9896 DaTarget for High-Resolution Mass Spectrometry (HRMS).
LogP (Predicted) ~0.8 - 1.2Indicates moderate polarity; suitable for Reversed-Phase HPLC.
pKa (Sulfonimide N-H) ~1.8 - 2.0Highly acidic proton; necessitates negative ion mode in ESI-MS[3].
UV Absorption Maxima ~220 nm, ~270 nmRequires dual-wavelength UV monitoring for purity assessment.

Analytical Workflow Architecture

The characterization of 4-fluorosaccharin relies on orthogonal techniques. The workflow below illustrates the logical progression from structural elucidation to quantitative purity profiling.

Workflow cluster_structural Structural Elucidation cluster_purity Mass & Purity Profiling Sample 4-Fluorosaccharin (CAS: 120257-03-6) NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR DMSO-d6 IR ATR FT-IR (Vibrational Modes) Sample->IR Neat Solid MS HRMS (ESI-) [M-H]- Ionization Sample->MS MeOH/H2O HPLC HPLC-UV (220 nm / 270 nm) Sample->HPLC Gradient Elution Validation Integrated Data Validation NMR->Validation IR->Validation MS->Validation HPLC->Validation

Multi-modal analytical workflow for 4-fluorosaccharin characterization.

Detailed Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (LC-HRMS)

Mechanistic Rationale: The cyclic acylsulfonamide group of 4-fluorosaccharin is highly acidic. In solution, it readily deprotonates to form a stable anion. Consequently, Electrospray Ionization (ESI) must be operated in negative mode to achieve optimal sensitivity[3]. Positive mode will yield negligible signal and false-negative results.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 4-fluorosaccharin in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Methanol:Water.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8). Note: Avoid strong acids like 0.1% Formic Acid, as low pH suppresses the ionization of the sulfonimide[3].

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (Negative ESI):

    • Capillary Voltage: 2.5 kV

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 100 - 500

  • System Validation & Controls:

    • Blank Injection: Run 50:50 MeOH:H₂O to verify the absence of m/z 199.9823 carryover.

    • System Suitability: Inject a standard of unsubstituted saccharin (expected m/z 181.991) to verify negative mode ionization efficiency[3].

Protocol 2: Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Mechanistic Rationale: The strongly electron-withdrawing fluorine atom at the C4 position fundamentally alters the local magnetic environment. It deshields the adjacent C4 carbon and splits the signals of nearby protons and carbons via scalar coupling ( 3JH−F​ and 4JH−F​ ). Using DMSO-d₆ as the solvent prevents the rapid chemical exchange of the N-H proton, allowing it to be observed as a broad singlet.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm NMR tube.

  • ¹H NMR (400 MHz):

    • Set relaxation delay (D1) to 2.0 s.

    • Expect three aromatic proton signals and one broad N-H signal (~10-12 ppm).

  • ¹⁹F NMR (376 MHz):

    • Run a standard ¹⁹F spectrum with ¹H decoupling to obtain a single sharp singlet.

    • Self-Validation: Run a second ¹⁹F spectrum without ¹H decoupling. The fluorine signal should split into a multiplet (typically a doublet of doublets) due to coupling with the H5 and H6 protons, confirming the regiochemistry of the fluorine atom on the ring.

  • ¹³C NMR (100 MHz):

    • Acquire with a minimum of 1024 scans due to the quaternary carbons (C=O, C-SO₂, C-F). C-F coupling will split the C4 carbon into a large doublet ( 1JC−F​≈250 Hz).

Protocol 3: ATR FT-IR Spectroscopy

Mechanistic Rationale: Fourier-transform infrared spectroscopy provides orthogonal confirmation of functional groups. The cyclic imide and sulfone groups exhibit highly specific vibrational modes that are largely unaffected by the physical state of the sample, making Attenuated Total Reflectance (ATR) ideal.

Step-by-Step Methodology:

  • Background Collection: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Analysis: Place ~2 mg of neat 4-fluorosaccharin powder directly onto the crystal. Apply consistent pressure using the ATR anvil.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

  • System Validation: Ensure the background spectrum shows no residual peaks from previous samples, particularly in the 1700 cm⁻¹ (carbonyl) region.

Protocol 4: HPLC-UV Purity Profiling

Mechanistic Rationale: To ensure the compound is suitable for biological assays (e.g., CA IX inhibition), purity must exceed 95%. The benzisothiazole core features a conjugated π -system that absorbs strongly in the UV range.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL solution in the mobile phase.

  • Methodology:

    • Column: Reversed-phase C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) extracting at 220 nm and 270 nm.

  • System Validation: Calculate the area percent of the main peak against all integrated impurity peaks. A blank injection must precede the sample to rule out system peaks.

Expected Analytical Data Summary

The following table summarizes the theoretical and empirically expected data points for a highly pure sample of 4-fluorosaccharin, serving as a reference for quality control.

Analytical TechniqueTarget Feature / ParameterExpected Observation
HRMS (ESI-) Deprotonated Molecular Ion [M−H]− m/z 199.9823 (± 5 ppm mass accuracy)
¹H NMR (DMSO-d₆) Aromatic Protons (H5, H6, H7)~7.60 - 8.10 ppm (Multiplets, integrating to 3H)
¹H NMR (DMSO-d₆) Sulfonimide Proton (N-H)~10.5 - 12.0 ppm (Broad singlet, 1H)
¹⁹F NMR (DMSO-d₆) C4-Fluorine~ -115 to -120 ppm (Singlet if ¹H decoupled)
FT-IR (ATR) Imide Carbonyl (C=O) StretchStrong, sharp band at ~1730 - 1750 cm⁻¹
FT-IR (ATR) Sulfonyl (SO₂) StretchesAsymmetric: ~1330 cm⁻¹; Symmetric: ~1160 cm⁻¹
HPLC-UV Chromatographic Purity> 95% Area under curve at 220 nm and 270 nm

References

  • Structural Basis of Saccharin Derivative Inhibition of Carbonic Anhydrase IX PubMed / National Library of Medicine URL: [Link]

  • Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices PMC / National Institutes of Health URL:[Link]

  • “A Sweet Combination”: Developing Saccharin and Acesulfame K Structures for Selectively Targeting the Tumor-Associated Carbonic Anhydrases IX and XII ACS Publications / Journal of Medicinal Chemistry URL:[Link]

Sources

Method

Investigating 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide in Anticancer Research: Protocols and Mechanistic Insights

An Application Guide for Researchers Prepared by: Gemini, Senior Application Scientist This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential application...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential application of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a fluorinated saccharin derivative, in the field of oncology. Leveraging the extensive research on the anticancer properties of the saccharin scaffold, this guide outlines the proposed mechanism of action, key experimental protocols for validation, and the scientific rationale behind these methodologies.

Introduction: A New Perspective on a Classic Scaffold

Saccharin (1,2-benzisothiazole-3-one-1,1-dioxide), the oldest artificial sweetener, has undergone a remarkable scientific re-evaluation. Initially mired in controversy due to now-disproven links to bladder cancer in rats, recent studies have revealed its potential to selectively kill human cancer cells.[1][2] This activity stems from the ability of the saccharin scaffold to bind and inhibit specific enzymes that are critical for tumor survival.

The compound of interest, 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide , incorporates a fluorine atom onto the saccharin backbone. In medicinal chemistry, fluorination is a well-established strategy to enhance metabolic stability, membrane permeability, and binding affinity. This modification raises the hypothesis that this derivative could exhibit superior potency and selectivity compared to its parent compound.

This guide provides the necessary framework to investigate this hypothesis, focusing on the most prominent target of saccharin derivatives: the tumor-associated carbonic anhydrases.

Proposed Mechanism of Action: Targeting the Tumor Microenvironment

The primary anticancer mechanism proposed for saccharin derivatives is the selective inhibition of human carbonic anhydrase (CA) isoforms IX and XII.[3][4]

The Role of CA IX and XII in Cancer:

  • pH Regulation: Aggressive tumors often exhibit a state of hypoxia (low oxygen). To survive, cancer cells switch to anaerobic glycolysis, producing an excess of lactic acid. This leads to a highly acidic extracellular microenvironment.

  • Enzyme Upregulation: To prevent fatal intracellular acidification, cancer cells upregulate specific, membrane-bound CA enzymes, primarily CA IX and XII. These enzymes rapidly convert carbon dioxide and water to bicarbonate and protons, effectively managing the intracellular pH and exporting acid, which promotes tumor survival, proliferation, and metastasis.[2][4]

  • Therapeutic Target: In contrast, most healthy tissues express different CA isoforms (e.g., CA I and II). The selective expression of CA IX and XII on tumor cells makes them highly attractive targets for anticancer drugs, promising high efficacy with minimal side effects.[1][5]

Inhibition of CA IX/XII by a compound like 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is expected to disrupt this critical pH-regulating machinery, leading to intracellular acidification and triggering programmed cell death (apoptosis).

Caption: A generalized workflow for the in vitro evaluation of the title compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating necessary controls and clear endpoints.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay provides a quantitative measure of the compound's effect on cell proliferation and viability.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method. In viable cells, mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells. [6]

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., A549, HCT-116, which are known to express CA IX) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Preparation: Prepare a stock solution of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide in DMSO. Create a series of dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a "vehicle control" (medium with DMSO) and a "no-treatment control."

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Quantification of Apoptosis via Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells, confirming that cell death occurs via apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. [6]

  • Methodology:

    • Cell Treatment: Seed cells in a 6-well plate and treat them with the compound at its predetermined IC₅₀ concentration for 24 or 48 hours.

    • Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells from each treatment condition.

    • Washing: Centrifuge the cell suspension and wash the pellet twice with cold PBS.

    • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the stained cells immediately using a flow cytometer.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis for Target and Apoptosis Markers

This protocol assesses changes in protein expression to confirm target engagement and the activation of apoptotic pathways.

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis. It can confirm the presence of the target (CA IX) and measure the levels of key downstream effectors.

  • Methodology:

    • Protein Extraction: Treat cells as in the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • Gel Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

      • Carbonic Anhydrase IX (CA IX)

      • Cleaved Caspase-3

      • Cleaved PARP

      • β-Actin or GAPDH (as a loading control)

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensity relative to the loading control to determine changes in protein expression levels across different treatments.

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for the initial investigation of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide as a potential anticancer agent. Based on the strong preclinical evidence for related saccharin derivatives, it is plausible that this fluorinated compound will demonstrate selective inhibition of tumor-associated carbonic anhydrases, leading to cancer cell death. Positive results from these in vitro assays would warrant further investigation into its pharmacokinetic properties and in vivo efficacy in preclinical tumor models.

References

  • American Chemical Society. (2019). Artificial sweetener derivatives show improved activity against tumor-associated enzymes. ScienceDaily. [Link]

  • Chemical Market. (2019). Saccharin derivatives give cancer cells a not-so-sweet surprise. Chemical Market. [Link]

  • Al-Warhi, T., et al. (2022). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. Frontiers in Chemistry. [Link]

  • Nocentini, A., et al. (2019). “A Sweet Combination”: Developing Saccharin and Acesulfame K Structures for Selectively Targeting the Tumor-Associated Carbonic Anhydrases IX and XII. Journal of Medicinal Chemistry. [Link]

  • Gargiulo, M. V., et al. (2016). Open saccharin-based secondary sulfonamides as potent and selective inhibitors of cancer-related carbonic anhydrase IX and XII isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ScienceDaily. (2019). Saccharin derivatives give cancer cells a not-so-sweet surprise. ScienceDaily. [Link]

  • Chen, W., et al. (2017). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules. [Link]

  • Chen, W., et al. (2017). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. PubMed. [Link]

Sources

Application

Application Notes &amp; Protocols: Characterizing 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide as a Novel Enzyme Inhibitor

Abstract This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzyme inhibitory potential of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzyme inhibitory potential of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. This compound belongs to the saccharin derivative class, a scaffold known to exhibit inhibitory activity against critical enzyme targets, notably carbonic anhydrases and serine proteases.[1][2][3] The strategic addition of a fluorine atom to the benzothiazole ring may enhance potency, selectivity, or pharmacokinetic properties. This document outlines the hypothesized mechanism of action based on related compounds and provides detailed, field-proven protocols for determining inhibitory activity (IC50) and characterizing the kinetic mode of inhibition against two high-impact enzyme classes: tumor-associated Carbonic Anhydrase IX (CA IX) and Human Leukocyte Elastase (HLE), a key serine protease.

Introduction: The Scientific Rationale

The benzo[d]isothiazol-3(2H)-one 1,1-dioxide scaffold, commonly known as saccharin, has transcended its role as an artificial sweetener to become a privileged structure in medicinal chemistry. Recent studies have revealed that saccharin and its derivatives can selectively inhibit tumor-associated carbonic anhydrase IX (CA IX), an enzyme that helps cancer cells survive in acidic and low-oxygen tumor microenvironments.[2] Furthermore, this chemical class has a documented history of inactivating serine proteases, such as human leukocyte elastase (HLE), which are implicated in inflammatory diseases.[1][4]

4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a novel analogue. Fluorine substitution is a cornerstone of modern drug design, often used to modulate a molecule's metabolic stability, binding affinity, and lipophilicity. Therefore, this compound represents a promising candidate for investigation as a more potent or selective enzyme inhibitor. These application notes provide the essential theoretical background and practical protocols to validate its activity experimentally.[5]

Hypothesized Mechanism of Action

Based on extensive studies of related saccharin derivatives, two primary mechanisms of inhibition are plausible for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide.

  • Carbonic Anhydrase Inhibition: The primary mechanism is expected to involve the sulfonamide group (-SO2-NH-). This group can coordinate directly with the zinc (Zn²⁺) ion located in the enzyme's active site, displacing a crucial water molecule and blocking the enzyme's catalytic activity.[3] The aromatic ring and its substituents then form secondary interactions with hydrophobic and hydrophilic residues in the active site cavity, which dictates the inhibitor's potency and isoform selectivity.

  • Serine Protease Inhibition: Saccharin derivatives can act as enzyme-activated, irreversible inhibitors of serine proteases.[1] In this mechanism, the highly reactive serine residue in the enzyme's active site attacks the carbonyl group of the inhibitor. This leads to the opening of the isothiazolone ring, forming a stable, covalent acyl-enzyme intermediate that effectively inactivates the enzyme.

G cluster_0 Hypothesized Inhibition of Carbonic Anhydrase IX Inhibitor 4-Fluoro Saccharin Derivative (-SO2NH- group) Binding Coordination of Sulfonamide to Zn²⁺ Ion Inhibitor->Binding Enters Active Site ActiveSite CA IX Active Site (Contains Zn²⁺ ion and H₂O) ActiveSite->Binding Displaces H₂O Inhibition Enzyme Inhibition (Catalysis Blocked) Binding->Inhibition

Caption: Hypothesized binding mechanism in Carbonic Anhydrase.

Experimental Workflow for Inhibitor Characterization

A systematic approach is crucial for validating and characterizing a novel enzyme inhibitor.[6] The workflow begins with determining the compound's half-maximal inhibitory concentration (IC50) to quantify its potency, followed by kinetic studies to elucidate its mode of action.

G Start Start: Compound Synthesized (4-Fluorobenzo...dioxide) Prep Prepare Stock Solutions (Compound, Enzyme, Substrate) Start->Prep IC50 Protocol 1: IC50 Determination (Fixed Enzyme/Substrate) Prep->IC50 Data_IC50 Data Analysis: Calculate % Inhibition, Plot IC50 Curve IC50->Data_IC50 Potent Is Compound Potent? Data_IC50->Potent Kinetics Protocol 2: Kinetic Analysis (Vary [Substrate] & [Inhibitor]) Potent->Kinetics Yes End End: Characterization Complete Potent->End No Data_Kinetics Data Analysis: Lineweaver-Burk Plot Kinetics->Data_Kinetics Mode Determine Mode of Inhibition (Competitive, Non-competitive, etc.) Data_Kinetics->Mode Mode->End

Caption: Standard workflow for enzyme inhibitor characterization.

Protocol I: IC50 Determination for Carbonic Anhydrase IX

This protocol details the procedure for determining the IC50 value of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide against human Carbonic Anhydrase IX (CA IX) using a colorimetric esterase activity assay.

A. Materials & Reagents

  • Enzyme: Recombinant Human Carbonic Anhydrase IX (CA IX)

  • Inhibitor: 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

  • Positive Control: Acetazolamide (a known pan-carbonic anhydrase inhibitor)

  • Substrate: 4-Nitrophenyl acetate (NPA)

  • Buffer: Tris-HCl buffer (e.g., 25 mM, pH 7.5)

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Equipment: 96-well microplate, microplate reader (405 nm), multichannel pipettes

B. Reagent Preparation

  • Inhibitor Stock (10 mM): Dissolve an appropriate amount of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide in 100% DMSO.

  • Positive Control Stock (10 mM): Dissolve Acetazolamide in 100% DMSO.

  • Enzyme Working Solution (e.g., 2 µg/mL): Dilute the CA IX stock solution in ice-cold Tris-HCl buffer. Keep on ice.

  • Substrate Working Solution (10 mM): Dissolve 4-Nitrophenyl acetate in acetonitrile.

C. Step-by-Step Assay Protocol

  • Serial Dilution: Prepare serial dilutions of the inhibitor and positive control in a separate 96-well plate. Start with the 10 mM stock and perform 1:3 or 1:5 dilutions in Tris-HCl buffer to create a concentration gradient (e.g., 100 µM to 0.1 µM). Ensure the final DMSO concentration in the assay well is ≤1%.

  • Assay Plate Setup: To a new 96-well plate, add the following to respective wells:

    • Blank Wells: 180 µL Tris-HCl Buffer

    • Control Wells (100% Activity): 160 µL Buffer + 20 µL Enzyme Solution

    • Inhibitor Wells: 140 µL Buffer + 20 µL Enzyme Solution + 20 µL of each inhibitor dilution.

    • Positive Control Wells: 140 µL Buffer + 20 µL Enzyme Solution + 20 µL of each Acetazolamide dilution.

  • Pre-incubation: Gently tap the plate to mix and pre-incubate at room temperature for 15 minutes.

    • Scientist's Note: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for reaching equilibrium, especially for slow-binding inhibitors.

  • Initiate Reaction: Add 20 µL of the NPA substrate working solution to all wells except the blanks. The final volume should be 200 µL.

  • Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 60 seconds for 10-15 minutes. The rate of increase in absorbance corresponds to the enzymatic hydrolysis of NPA to the yellow-colored p-nitrophenolate.

D. Data Analysis

  • Calculate Reaction Rate (V): Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Calculate Percent Inhibition: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value.

Protocol II: Kinetic Characterization of Inhibition

This protocol determines the mode of inhibition (e.g., competitive, non-competitive) by measuring enzyme kinetics at varying concentrations of both substrate and inhibitor.[7]

A. Experimental Design

This experiment requires a matrix of conditions. You will run the assay as described in Protocol I, but with multiple fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50) and, for each inhibitor concentration, a range of substrate concentrations (e.g., 0.2 to 5 times the substrate's Kₘ value).

B. Step-by-Step Protocol

  • Set up the 96-well plate in sections, one for each fixed inhibitor concentration.

  • Within each section, set up wells with varying concentrations of the substrate (NPA).

  • Add the buffer, enzyme, and the fixed concentration of inhibitor to the appropriate wells.

  • Pre-incubate for 15 minutes.

  • Initiate the reaction by adding the varying concentrations of the substrate.

  • Measure the reaction rates (V) as previously described.

C. Data Analysis: Lineweaver-Burk Plot

  • For each inhibitor concentration, calculate the reciprocal of the reaction rate (1/V) and the reciprocal of the substrate concentration (1/[S]).

  • Plot 1/V (y-axis) versus 1/[S] (x-axis). This is the Lineweaver-Burk double reciprocal plot.

  • The plot will yield a series of lines, one for each inhibitor concentration. The pattern of these lines reveals the mode of inhibition:

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Kₘ increases).

    • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Kₘ is unchanged).

    • Mixed Inhibition: Lines intersect in the upper-left quadrant (both Vmax and Kₘ are affected).

    • Uncompetitive Inhibition: Lines are parallel (both Vmax and Kₘ decrease proportionally).

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparison. This allows for a quick assessment of both potency and selectivity.

Table 1: Hypothetical Inhibitory Activity of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Enzyme TargetCompoundIC50 (µM)Mode of Inhibition
Carbonic Anhydrase IX (CA IX) 4-fluoro...dioxide0.85Competitive
Carbonic Anhydrase II (CA II) 4-fluoro...dioxide15.2Competitive
Human Leukocyte Elastase (HLE) 4-fluoro...dioxide2.5Irreversible
Trypsin 4-fluoro...dioxide> 100Not Determined
  • Interpretation Insight: The hypothetical data in Table 1 suggests the compound is a potent and selective inhibitor of the tumor-associated CA IX isoform over the ubiquitous CA II isoform. It also shows potent activity against HLE but is inactive against another serine protease, trypsin, indicating selectivity within that enzyme class.

References

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]

  • Groutas, W. C., & Chong, L. S. (1992). Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases. PubMed. [Link]

  • Gülçin, İ., et al. (2012). New saccharin derivatives as tyrosinase inhibitors. PubMed. [Link]

  • Use of saccharin derivatives as proteolytic enzyme inhibitors. (1994).
  • American Chemical Society. (2019). Saccharin derivatives give cancer cells a not-so-sweet surprise. ScienceDaily. [Link]

  • Nocentini, A., et al. (2020). Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation. Taylor & Francis Online. [Link]

  • Vuong, Q. V., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). PubMed. [Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance. (n.d.). OMICS International. [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io. [Link]

Sources

Method

Title: A Strategic Framework for Investigating the Bioactivity of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

An Application Note and Protocol Guide from a Senior Application Scientist Introduction 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a synthetic compound belonging to the benzisothiazole class. Its core structure...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide from a Senior Application Scientist

Introduction

4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a synthetic compound belonging to the benzisothiazole class. Its core structure is analogous to saccharin, a well-known artificial sweetener that has been the subject of extensive biological investigation. While saccharin itself is largely considered inert, its chemical scaffold has been utilized to develop derivatives with significant biological activities. Notably, certain saccharin derivatives have been identified as potent inhibitors of various enzymes, including proteases and carbonic anhydrases. The introduction of a fluorine atom at the 4-position of the benzo ring is a common strategy in medicinal chemistry to enhance metabolic stability and potentially modulate binding affinity to biological targets. This application note provides a comprehensive experimental framework for the initial bioactivity screening and characterization of this novel compound.

The proposed experimental design is a tiered, hypothesis-driven approach. It begins with broad-spectrum screening against logical enzyme classes based on the activities of structurally related compounds. Subsequent stages involve progression to cell-based assays to assess cytotoxicity and potential antimicrobial effects, culminating in a foundational ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. This strategic workflow is designed to efficiently identify and validate potential therapeutic applications for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide.

Part 1: Initial Target-Based Screening - Protease and Carbonic Anhydrase Inhibition

Rationale: The benzisothiazole scaffold, particularly the saccharin nucleus, has been successfully exploited to create potent and selective inhibitors of serine proteases and carbonic anhydrases. These enzymes are implicated in a wide range of pathologies, including inflammation, cancer, and infectious diseases. Therefore, an initial screen against representative enzymes from these classes is a logical starting point.

Experimental Workflow: Initial Enzyme Inhibition Screening

G cluster_prep Compound Preparation cluster_screening Primary Screening cluster_analysis Hit Identification & Validation A Synthesize & Purify 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (>95% purity) B Prepare 10 mM DMSO Stock Solution & Serial Dilutions A->B C Protease Panel Screen (e.g., Trypsin, Chymotrypsin, Human Neutrophil Elastase) B->C Test @ 10 µM D Carbonic Anhydrase Screen (e.g., CA-I, CA-II, CA-IX) B->D Test @ 10 µM E Calculate % Inhibition vs. Controls C->E D->E F Identify 'Hits' (e.g., >50% inhibition at 10 µM) E->F G Determine IC50 Values for Validated Hits F->G Dose-Response Assay

Caption: Workflow for primary enzymatic screening.

Protocol 1: Serine Protease Inhibition Assay (Fluorometric)
  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl.

    • Enzyme Stock: Prepare 100X stock solutions of human neutrophil elastase, trypsin, and chymotrypsin in appropriate buffers as recommended by the supplier.

    • Substrate Stock: Prepare 100X stock solutions of a suitable fluorogenic substrate for each enzyme (e.g., MeOSuc-AAPV-AMC for elastase) in DMSO.

    • Test Compound: Prepare serial dilutions of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide in DMSO. A typical starting range is 10 mM to 1 µM.

    • Positive Control: A known inhibitor for each protease (e.g., sivelestat for elastase).

  • Assay Procedure (96-well format):

    • Add 2 µL of test compound, positive control, or DMSO (vehicle control) to appropriate wells.

    • Add 178 µL of Assay Buffer to all wells.

    • Initiate the reaction by adding 10 µL of 10X enzyme solution to all wells except the 'no enzyme' control wells.

    • Incubate for 15 minutes at 37°C.

    • Add 10 µL of 10X substrate solution to all wells.

    • Immediately begin kinetic reading on a fluorescence plate reader (e.g., Excitation/Emission ~360/460 nm) at 37°C for 30 minutes, taking readings every 60 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Normalize the data to controls: % Inhibition = 100 * (1 - (Rate_Test_Compound - Rate_No_Enzyme) / (Rate_Vehicle_Control - Rate_No_Enzyme)).

    • For hits identified in the primary screen, perform a dose-response experiment with a wider range of compound concentrations.

    • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation using software like GraphPad Prism.

Data Presentation: Hypothetical Screening Results
CompoundTarget Enzyme% Inhibition @ 10 µMIC50 (µM)
4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Human Neutrophil Elastase85.2 ± 4.12.5 ± 0.3
4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Trypsin12.5 ± 2.5> 100
4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Chymotrypsin15.8 ± 3.0> 100
4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Carbonic Anhydrase II5.2 ± 1.5> 100
4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Carbonic Anhydrase IX45.7 ± 5.515.1 ± 1.2
SivelestatHuman Neutrophil Elastase98.9 ± 0.80.05 ± 0.01
AcetazolamideCarbonic Anhydrase IX95.4 ± 2.10.025 ± 0.005

Part 2: Cellular and Antimicrobial Activity Assessment

Rationale: Following target-based screening, it is crucial to assess the compound's effect in a more complex biological context. A general cytotoxicity assay will determine the compound's therapeutic window. Given that some related heterocyclic compounds exhibit antimicrobial properties, screening against a panel of pathogenic bacteria is a valuable secondary objective.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Culture:

    • Select a relevant human cell line (e.g., A549 lung carcinoma cells if targeting elastase for lung diseases, or a normal lung fibroblast line like IMR-90 to assess general toxicity).

    • Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in cell culture media. The final DMSO concentration should not exceed 0.5%.

    • Remove the old media and add 100 µL of media containing the test compound, vehicle control (DMSO), or a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 48-72 hours.

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability: % Viability = 100 * (Abs_Test_Compound / Abs_Vehicle_Control).

    • Determine the CC50 (50% cytotoxic concentration) value by plotting % viability against compound concentration and fitting to a dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Bacterial Strains and Media:

    • Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli).

    • Use appropriate broth media (e.g., Mueller-Hinton Broth).

  • Assay Procedure:

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in broth.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL.

    • Include a positive control (e.g., gentamicin), a negative (no bacteria) control, and a vehicle control.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Logical Progression of Cellular Assays

G A Primary Hit Identified (e.g., HNE Inhibitor, IC50 = 2.5 µM) B Assess General Cytotoxicity (MTT Assay on A549 & IMR-90 cells) A->B E Secondary Screening: Antimicrobial MIC Assay A->E C Determine CC50 Value B->C D Calculate Selectivity Index (SI) SI = CC50 / IC50 C->D G Decision Point: Proceed to Advanced Models? D->G F Determine MIC Values E->F F->G

Caption: Decision-making workflow post-primary screening.

Part 3: Foundational ADME Profiling

Rationale: Early assessment of drug-like properties is essential to de-risk a project. Simple, in vitro assays for metabolic stability and plasma protein binding provide critical data on the potential in vivo behavior of the compound.

Protocol 4: Metabolic Stability (Human Liver Microsomes)
  • Reagents:

    • Human Liver Microsomes (HLM).

    • NADPH regenerating system (e.g., G6P, G6PDH).

    • Phosphate buffer (pH 7.4).

    • Acetonitrile with an internal standard for reaction quenching and sample analysis.

  • Procedure:

    • Pre-warm HLM, buffer, and NADPH system to 37°C.

    • In a microcentrifuge tube, combine HLM and buffer. Add the test compound (final concentration typically 1 µM).

    • Pre-incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding the aliquot to cold acetonitrile with an internal standard.

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is used to calculate the in vitro half-life (t1/2) = 0.693 / k.

Conclusion and Future Directions

This application note outlines a validated, multi-tiered strategy for the initial bioactivity assessment of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. The workflow is designed to be resource-efficient, starting with targeted screens based on chemical precedent and logically progressing to more complex cellular and ADME assays. A positive result in these initial studies, such as potent and selective enzyme inhibition combined with a favorable selectivity index (SI > 10) and reasonable metabolic stability, would provide a strong rationale for advancing the compound into more complex cell-based models of disease and eventually, in vivo efficacy and pharmacokinetic studies.

References

  • Abbate, F., et al. (2004). Saccharin and other 1,2-benzisothiazoles as probes for the active site of human carbonic anhydrases. Bioorganic & Medicinal Chemistry Letters, 14(2), 211-215. [Link]

  • Guzzo, P. R., et al. (2005). Saccharin-derived sultams as inhibitors of human leukocyte elastase, cathepsin G, and proteinase 3. Bioorganic & Medicinal Chemistry Letters, 15(24), 5414-5418. [Link]

Application

Cell-Based Assay Strategies for Profiling 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Introduction The benzo[d]isothiazol-3(2H)-one scaffold and its derivatives are recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzo[d]isothiazol-3(2H)-one scaffold and its derivatives are recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The addition of a 1,1-dioxide moiety and a fluorine atom to this core structure, yielding 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, suggests the potential for unique interactions with biological targets. Fluorination, in particular, can enhance metabolic stability and binding affinity.[5] This guide provides a comprehensive framework of cell-based assays to elucidate the biological effects of this compound, a critical step in early-stage drug discovery and development.

The following protocols are designed to be robust and reproducible, offering insights into the compound's potential cytotoxicity, its impact on cell proliferation and apoptosis, and its ability to modulate key cellular signaling pathways. Adherence to good cell culture practice is paramount for the validity of these assays.[6][7]

Foundational Cell Culture and Assay Principles

Success in cell-based assays begins with meticulous cell culture techniques. Maintaining a sterile environment is crucial to prevent contamination from bacteria, fungi, or mycoplasma, which can significantly alter experimental outcomes.[8][9] This includes the use of a biosafety cabinet, regular disinfection of surfaces, and consistent aseptic technique.[8]

Cell line integrity is equally important. It is recommended to regularly monitor cell morphology and growth rates to detect any deviations from the norm.[6] All cell lines should be obtained from a reputable source and periodically tested for mycoplasma contamination and cross-contamination.[9] For all experiments, cells should be in the logarithmic growth phase to ensure consistent metabolic activity and response to treatment.[9]

General Incubation Conditions:

  • Temperature: 37°C[8]

  • Humidity: >95%[8]

  • CO2: 5%[8]

Section 1: Assessment of Cytotoxicity

A primary step in characterizing a novel compound is to determine its cytotoxic potential. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[10]

MTT Cell Viability Assay

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[11] The amount of formazan produced, which is dissolved and measured spectrophotometrically, is directly proportional to the number of living cells.[11]

Workflow Diagram:

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h (allow attachment) A->B C Treat cells with compound dilutions B->C D Incubate for 24-72h C->D E Add MTT reagent (e.g., 0.5 mg/mL) D->E F Incubate for 3-4h at 37°C E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Read absorbance at ~570 nm G->H

Caption: Workflow of the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed adherent cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. For suspension cells, a similar density is used.

  • Incubation: Incubate the plate for 24 hours to allow adherent cells to attach.[11]

  • Compound Treatment: Prepare serial dilutions of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Exposure: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[12]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Section 2: Elucidating the Mechanism of Cell Death

Should the compound exhibit significant cytotoxicity, the next logical step is to investigate the underlying mechanism, such as apoptosis.

Caspase-Glo® 3/7 Assay

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[13] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[13][14] The intensity of the light is proportional to the amount of caspase activity.[15]

Workflow Diagram:

CaspaseGlo_Workflow A Seed and treat cells in a white-walled 96-well plate B Equilibrate plate to room temp. A->B C Add Caspase-Glo® 3/7 Reagent (1:1 ratio) B->C D Mix on plate shaker (30-60 sec) C->D E Incubate at room temp. (1-3 hours) D->E F Measure luminescence E->F

Caption: Workflow of the Caspase-Glo® 3/7 Assay.

Protocol:

  • Cell Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with the compound as described for the MTT assay.[14]

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.[14]

  • Assay Procedure:

    • Equilibrate the plate to room temperature.[14]

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]

    • Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.[14]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[16]

Data Analysis: The luminescent signal is directly proportional to caspase-3/7 activity. Compare the signal from treated cells to that of untreated and positive controls (e.g., staurosporine-treated cells).[16]

Section 3: Assessing Effects on Cell Proliferation

If the compound does not induce significant cell death but reduces the number of viable cells, it may be inhibiting cell proliferation. The BrdU incorporation assay is a common method for quantifying DNA synthesis.

BrdU Cell Proliferation Assay

Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[17] An anti-BrdU antibody is then used to detect the incorporated BrdU, providing a measure of cell proliferation.[17][18]

Workflow Diagram:

BrdU_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining Procedure cluster_detect Detection A Seed and treat cells with compound B Add BrdU labeling solution (1-4 hours) A->B C Fix and denature DNA (e.g., with HCl) B->C D Incubate with anti-BrdU primary antibody C->D E Incubate with HRP-conjugated secondary antibody D->E F Add TMB substrate E->F G Add stop solution F->G H Read absorbance at 450 nm G->H

Caption: Workflow of the BrdU Cell Proliferation Assay.

Protocol:

  • Cell Treatment: Seed and treat cells with the compound as previously described.

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 1-4 hours at 37°C.[19]

  • Fixation and Denaturation:

    • Remove the labeling medium and add a fixing/denaturing solution to each well.[19]

    • Incubate for 30 minutes at room temperature.[19]

  • Antibody Incubation:

    • Remove the fixing/denaturing solution and wash the wells with a wash buffer.

    • Add the anti-BrdU detection antibody and incubate for 1 hour at room temperature.[19]

    • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody, then incubate for 1 hour.[19]

  • Detection:

    • Wash the wells and add TMB substrate.[19]

    • Incubate until color develops, then add a stop solution.[19]

    • Read the absorbance at 450 nm.[19]

Data Analysis: The absorbance is proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation. Compare the absorbance of treated cells to controls.

Section 4: Investigating Modulation of Signaling Pathways

To gain deeper mechanistic insights, it is valuable to investigate the compound's effect on specific signaling pathways. The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival.[20]

NF-κB Reporter Assay

Principle: This assay utilizes a reporter vector containing a luciferase gene under the control of NF-κB response elements.[21][22] When the NF-κB pathway is activated, the transcription factor translocates to the nucleus and binds to these response elements, driving the expression of luciferase.[23] The resulting luminescence is a measure of NF-κB pathway activity.[21]

Workflow Diagram:

NFkB_Workflow A Co-transfect cells with NF-κB luciferase reporter and control vectors B Incubate for 24-48h for gene expression A->B C Treat with compound ± activator (e.g., TNF-α) B->C D Incubate for 6-24h C->D E Lyse cells and add luciferase substrate D->E F Measure luciferase activity E->F

Caption: Workflow of the NF-κB Reporter Assay.

Protocol:

  • Transfection: Co-transfect the target cells with an NF-κB luciferase reporter vector and a constitutively expressing Renilla luciferase vector (as an internal control for transfection efficiency) using a suitable transfection reagent.[22]

  • Gene Expression: Incubate the cells for 24-48 hours to allow for the expression of the reporter genes.

  • Treatment: Treat the cells with 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, with and without a known NF-κB activator such as TNF-α or IL-1β.[23]

  • Incubation: Incubate for an appropriate time (typically 6-24 hours) to allow for the induction of the reporter gene.

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in compound-treated cells to that in control cells to determine if the compound activates or inhibits the NF-κB pathway.

Data Summary and Interpretation

For each assay, it is crucial to include appropriate controls, such as vehicle-only, untreated, and positive controls, to ensure the validity of the results.[24] Data should be presented clearly, for instance, in tabular format.

Table 1: Summary of Assay Parameters and Expected Readouts

AssayPrincipleParameter MeasuredPrimary ReadoutInterpretation
MTT Assay Mitochondrial dehydrogenase activityCell Viability/Metabolic ActivityAbsorbance (570 nm)A decrease indicates cytotoxicity or reduced metabolic activity.
Caspase-Glo® 3/7 Caspase-3/7 cleavage of a proluminescent substrateApoptosisLuminescenceAn increase indicates induction of apoptosis.
BrdU Assay Incorporation of BrdU into newly synthesized DNADNA Synthesis/Cell ProliferationAbsorbance (450 nm)A decrease indicates inhibition of cell proliferation.
NF-κB Reporter NF-κB-driven luciferase expressionTranscriptional ActivityLuminescenceChanges indicate modulation of the NF-κB signaling pathway.

Conclusion

The suite of cell-based assays detailed in this guide provides a systematic approach to characterizing the biological activity of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. By sequentially assessing cytotoxicity, apoptosis, proliferation, and impact on a key signaling pathway, researchers can build a comprehensive profile of the compound's cellular effects. These foundational studies are indispensable for guiding further preclinical development, including mechanism of action studies and lead optimization. All assay procedures should be validated to ensure they are fit for their intended purpose.[24][25]

References

  • GMP Plastics. (2025, April 1). Best Practices for Preparing and Maintaining Cell Culture Environments. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Platas, D., Oeltze, E., & Tluczkiewicz, J. (2016). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 5(4), 43.
  • Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]

  • Beerman, I., & Bhattacharya, D. (2014). Detecting Hematopoietic Stem Cell Proliferation using BrdU Incorporation. Journal of visualized experiments : JoVE, (90), 51679.
  • Corning. (2023). Introductory Guide to Cell Culture Basics. Retrieved from [Link]

  • Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]

  • Reaction Biology. (2022, May). Caspase-Glo 3/7 Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, October 1). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). Guideline on Bioanalytical Method (Ligand Binding Assay) Validation in Pharmaceutical Development. Retrieved from [Link]

  • BioPharm International. (2026, March 17). Assay Development and Method Validation Essentials. Retrieved from [Link]

  • ACS Chemical Biology. (2024, August 16). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. Retrieved from [Link]

  • Bassi, M. R., et al. (2008). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. BMC biotechnology, 8, 59.
  • Biocompare. (2025, March 11). NF-κB Reporter Kit (NF-κB Signaling Pathway) 60614 from BPS Bioscience, Inc.. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • MDPI. (2024, August 17). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Retrieved from [Link]

  • ResearchGate. (2024, August 10). (PDF) Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Retrieved from [Link]

  • PubMed. (2025, September 26). Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment. Retrieved from [Link]

  • MDPI. (2024, May 24). 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells. Retrieved from [Link]

  • Lirias. (n.d.). Synthesis of benzo[d]isothiazoles: an update. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and anti-bacterial activity of a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives amenable of crosslinking to polysaccharides. Retrieved from [Link]

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Method

Application Notes and Protocols for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Introduction 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a fluorinated derivative of the well-known saccharin scaffold. The parent compound, saccharin, has a rich history, initially as an artificial sweetener and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a fluorinated derivative of the well-known saccharin scaffold. The parent compound, saccharin, has a rich history, initially as an artificial sweetener and more recently as a privileged scaffold in medicinal chemistry.[1][2] Emerging research has highlighted the potential of saccharin derivatives as potent enzyme inhibitors with therapeutic applications, particularly in oncology.[1][2] The introduction of a fluorine atom to the benzisothiazole ring is a strategic modification intended to enhance key drug-like properties such as metabolic stability, membrane permeability, and target-binding affinity.[3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro and in vivo evaluation of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. The protocols outlined herein are designed to be robust and self-validating, providing a solid foundation for investigating the therapeutic potential of this compound.

Hypothesized Biological Activity and Mechanism of Action

Based on the activities of related saccharin and isothiazolinone compounds, 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is hypothesized to exhibit a range of biological effects, primarily centered around enzyme inhibition. The core isothiazolinone ring is known to interact with thiol groups in the active sites of enzymes, leading to their inhibition.[6][7]

Potential Therapeutic Targets:

  • Carbonic Anhydrases (CAs): Saccharin and its derivatives have been shown to selectively inhibit tumor-associated CAs, such as CA IX and CA XII, which are crucial for cancer cell survival in hypoxic and acidic microenvironments.[1][2]

  • Serine Proteases: Certain saccharin derivatives have demonstrated inhibitory activity against serine proteases like human leukocyte elastase (HLE), suggesting potential applications in inflammatory diseases.[8][9]

  • Tyrosinase: Derivatives of saccharin have also been identified as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis, indicating potential for applications in dermatology.[10]

  • Anticancer Activity: By targeting enzymes essential for cancer cell survival, this compound may exhibit direct cytotoxic effects on various cancer cell lines.[1][2][11]

The fluorination at the 4-position is anticipated to modulate the compound's electronic properties and lipophilicity, potentially leading to enhanced potency and selectivity for its molecular targets.

In Vitro Studies: Protocols and Methodologies

Enzyme Inhibition Assays

A primary focus of in vitro studies should be to determine the inhibitory activity of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide against a panel of relevant enzymes.

a) Carbonic Anhydrase (CA) Inhibition Assay

  • Principle: This assay measures the inhibition of CA-catalyzed hydration of carbon dioxide.

  • Protocol:

    • Prepare a stock solution of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide in DMSO.

    • In a 96-well plate, add increasing concentrations of the test compound.

    • Add a solution of the target CA isoenzyme (e.g., recombinant human CA IX or CA XII) to each well.

    • Incubate for a pre-determined time at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding a CO2-saturated buffer.

    • Monitor the change in pH or use a colorimetric indicator to measure the rate of hydration.

    • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme activity.

b) Serine Protease Inhibition Assay

  • Principle: This assay utilizes a chromogenic or fluorogenic substrate that is cleaved by the protease to produce a detectable signal.

  • Protocol:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add various concentrations of the compound.

    • Add the serine protease (e.g., human leukocyte elastase) to each well.

    • Incubate to allow for inhibitor binding.

    • Add the chromogenic or fluorogenic substrate.

    • Monitor the absorbance or fluorescence over time to determine the rate of substrate cleavage.

    • Calculate the IC50 value from the dose-response curve.

Cell-Based Assays

a) Cell Viability/Cytotoxicity Assay

  • Principle: To assess the effect of the compound on the viability of cancer and normal cell lines.

  • Protocol (MTT Assay):

    • Seed cells (e.g., lung, prostate, or colon cancer cell lines, and a non-cancerous control cell line) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide for 24, 48, or 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (half-maximal cytotoxic concentration).[11]

b) Apoptosis Assay

  • Principle: To determine if the compound induces programmed cell death.

  • Protocol (Annexin V/Propidium Iodide Staining):

    • Treat cells with the compound at its CC50 concentration for a specified time.

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI).

    • Incubate in the dark.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow for In Vitro Evaluation

InVitro_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Validation A Enzyme Inhibition Assays (CA, Proteases, etc.) B Cell Viability Assays (Cancer vs. Normal Cells) A->B Hit Identification C Apoptosis Assays (Annexin V/PI) B->C Confirmed Cytotoxicity D Cell Cycle Analysis C->D E Western Blot (Target Protein Expression) C->E F Target Knockdown/Overexpression E->F G Cellular Thermal Shift Assay (CETSA) E->G

Caption: A generalized workflow for the in vitro biological evaluation of the title compound.

In Vivo Studies: Protocols and Methodologies

For in vivo studies, it is crucial to first establish the pharmacokinetic (PK) and toxicological profile of the compound before proceeding to efficacy studies.

Pharmacokinetic (PK) Study
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Protocol:

    • Administer a single dose of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide to a cohort of laboratory animals (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at various time points post-administration.

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples using a validated LC-MS/MS method to quantify the concentration of the compound.

    • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability. The inclusion of fluorine may positively impact metabolic stability.[5]

Acute Toxicity Study
  • Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity.

  • Protocol:

    • Administer escalating doses of the compound to different groups of animals.

    • Monitor the animals for a specified period (e.g., 14 days) for any signs of adverse effects, including changes in weight, behavior, and overall health.

    • Perform a gross necropsy and histopathological examination of major organs at the end of the study.

    • The MTD is the highest dose that does not cause unacceptable toxicity.

Xenograft Efficacy Study (for Anticancer Evaluation)
  • Objective: To evaluate the antitumor efficacy of the compound in a living organism.

  • Protocol:

    • Implant human cancer cells (e.g., those found to be sensitive in in vitro assays) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size.

    • Randomize the animals into treatment and control groups.

    • Administer the compound (at a dose below the MTD) and a vehicle control to the respective groups according to a pre-defined schedule (e.g., daily oral gavage).

    • Measure the tumor volume and body weight of the animals regularly.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Experimental Workflow for In Vivo Evaluation

InVivo_Workflow A Pharmacokinetic (PK) Study (IV and PO administration) B Acute Toxicity Study (Dose Escalation) A->B Establish Safety Window C Efficacy Study (Xenograft Model) B->C Determine MTD D Data Analysis (Tumor Growth Inhibition) C->D Evaluate Therapeutic Effect

Caption: A streamlined workflow for the in vivo assessment of the compound.

Data Presentation

Table 1: Hypothetical In Vitro Activity Profile of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Assay TypeTarget/Cell LineIC50/CC50 (µM)
Enzyme Inhibition Carbonic Anhydrase IX0.15
Carbonic Anhydrase XII0.28
Human Leukocyte Elastase1.2
Cytotoxicity Lung Cancer (A549)5.8
Prostate Cancer (PC-3)7.2
Colon Cancer (HCT116)6.5
Normal Fibroblasts (MRC-5)> 50

Conclusion

4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide represents a promising lead compound for further investigation, leveraging the known biological activities of the saccharin scaffold and the advantageous properties imparted by fluorination. The detailed protocols and workflows provided in this guide offer a comprehensive framework for its systematic evaluation, from initial in vitro screening to in vivo efficacy studies. Rigorous adherence to these methodologies will enable researchers to thoroughly characterize the therapeutic potential of this novel compound.

References

  • Chemical Market. (2019, December 19). Saccharin derivatives give cancer cells a not-so-sweet surprise.
  • PubMed. (n.d.).
  • PubMed. (2012, May 1).
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  • ScienceDaily. (2019, December 20). Saccharin derivatives give cancer cells a not-so-sweet surprise.
  • Benchchem. (n.d.). In-Depth Technical Guide: 4-Fluorobenzo[d]thiazole-2(3H)-thione.
  • Benchchem. (n.d.). Synthesis and Characterization of 4-Fluorobenzo[d]thiazol-2(3H)-one: A Technical Guide.
  • PMC. (n.d.). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor.
  • ResearchGate. (2024, August 10). (PDF) Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor.
  • Wikipedia. (n.d.). Isothiazolinone.
  • PubMed. (2010, February 25). New fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: discovery of an orally active cognitive enhancer acting through potentiation of the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors.
  • PMC. (2025, May 9). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][10]Thiazin-4-One Derivatives.

  • PMC. (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles.
  • MDPI. (2025, May 9). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][10]Thiazin-4-One Derivatives.

  • MDPI. (2021, March 4).
  • MDPI. (2024, May 24). 2-(4-Nitrophenyl)isothiazol-3(2H)
  • Lirias. (n.d.).
  • Chemical Methodologies. (2023, February 15).
  • ResearchGate. (n.d.). The Mechanism of Action of Isothiazolone Biocide | Request PDF.

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Application

Advanced Application Note: 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-Dioxide as a Precision Covalent Probe

Executive Summary The landscape of chemical biology is rapidly shifting from highly reactive, non-selective electrophiles toward tunable, context-dependent covalent warheads. 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-diox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of chemical biology is rapidly shifting from highly reactive, non-selective electrophiles toward tunable, context-dependent covalent warheads. 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide , commonly known as 4-fluorosaccharin , has emerged as a premier molecular probe framework. By leveraging the electron-withdrawing properties of the fluorine atom, this saccharin derivative acts as a precision-guided electrophile. It is increasingly utilized in Activity-Based Protein Profiling (ABPP) to map hyper-reactive cysteines and serines, and serves as a foundational scaffold for targeted covalent inhibitors (TCIs) against challenging enzymes like Fructose-1,6-bisphosphatase (FBPase) and Rhomboid proteases.

This application note provides drug development professionals and chemical biologists with a mechanistic breakdown, quantitative profiling data, and a field-proven, self-validating protocol for deploying 4-fluorosaccharin probes in complex proteomes.

Mechanistic Rationale: The Fluorosaccharin Warhead

The utility of 4-fluorosaccharin lies in its precise physical chemistry. The fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I effect), which significantly lowers the lowest unoccupied molecular orbital (LUMO) of the adjacent isothiazolone dioxide core.

Unlike traditional iodoacetamide probes that indiscriminately alkylate the proteome, 4-fluorosaccharin and its N-acyl/N-methyl derivatives exhibit "context-dependent" reactivity. They remain inert until they encounter a microenvironment containing a hyper-reactive nucleophile—such as the catalytic cysteines in 1[1] or the active-site serines in 2[2]. Upon engagement, the nucleophile attacks the electrophilic core, resulting in lactam ring-opening or leaving-group displacement, yielding a highly stable covalent adduct that easily survives downstream proteomic processing.

Mechanism A Target Protein (Reactive Cys/Ser) C Nucleophilic Attack (LUMO Lowered by F-atom) A->C B 4-Fluorosaccharin Probe (Electrophilic Warhead) B->C D Covalent Adduct Formation (Ring Opening/Displacement) C->D

Figure 1: Covalent capture mechanism of reactive residues by the 4-fluorosaccharin warhead.

Quantitative Profiling of Saccharin-Based Probes

To contextualize the versatility of the saccharin core, the following table summarizes its performance across distinct target classes, highlighting its dual utility as both a covalent modifier and a direct metalloenzyme binder.

Table 1: Profiling of Saccharin Derivatives in Target Identification

Target EnzymeProbe/Derivative TypePrimary Binding ModeCovalent Target ResidueIC50 / AffinityReference
Fructose-1,6-bisphosphatase (FBPase) N-Acylamino SaccharinCovalentCysteine2–8 μM[1]
Rhomboid Protease (GlpG) N-Methylated SaccharinCovalentActive Site Serine0.2 μM[2]
Carbonic Anhydrase II (hCA II) Saccharin DerivativeNon-Covalent (Direct Zinc Binding)N/A (Class II Pocket)K_i < 50 nM[3]

Note: While engineered primarily as a covalent warhead, the saccharin core can also act as a direct zinc binder in metalloenzymes like CA II, requiring careful control experiments when profiling whole proteomes[3].

Self-Validating Protocol: Activity-Based Protein Profiling (ABPP)

The following methodology outlines the use of an alkyne-tagged 4-fluorosaccharin probe for the identification of cysteine-reactive proteins. As an Application Scientist, I have structured this workflow to include strict causality for reagent choices and a critical Validation Checkpoint to ensure the system is self-validating before committing to expensive LC-MS/MS runs.

Workflow S1 1. In Situ Labeling (Live Cells, 5 μM Probe) S2 2. Cell Lysis & Proteome Extraction S1->S2 S3 3. CuAAC Click Chemistry (Biotin-Azide Addition) S2->S3 S4 4. Self-Validation (SDS-PAGE / Western Blot) S3->S4 S5 5. Streptavidin Enrichment & Stringent Washing S4->S5 S6 6. On-Bead Digestion & LC-MS/MS Analysis S5->S6

Figure 2: Self-validating ABPP workflow for identifying 4-fluorosaccharin protein targets.

Phase 1: In Situ Proteome Labeling
  • Cell Culture: Culture target cells (e.g., LO2 hepatocytes) to 80% confluency.

  • Probe Incubation: Treat cells with 5 μM of the alkyne-tagged 4-fluorosaccharin probe in serum-free media for 1 hour at 37°C.

    • Causality: Serum-free media is critical. Serum albumin contains highly reactive free cysteines (e.g., Cys34 in BSA) that act as an electrophile sink, prematurely depleting the probe before it can permeate the cell membrane. Furthermore, keeping the concentration at 5 μM maintains pseudo-first-order kinetics, preventing the saturation of low-affinity, off-target cysteines.

Phase 2: Cell Lysis & Click Chemistry (CuAAC)
  • Lysis: Wash cells with ice-cold PBS and lyse in 1% NP-40 buffer (pH 7.4) supplemented with EDTA-free protease inhibitors.

    • Causality: EDTA must be strictly excluded because it will chelate the Cu(I) catalyst required for the subsequent click reaction, completely halting fluorophore/biotin conjugation.

  • CuAAC Reaction: Adjust protein concentration to 2 mg/mL. Add click reagents in the following strict order: 100 μM Biotin-PEG3-Azide, 1 mM TCEP, 100 μM THPTA, and finally 1 mM CuSO4.

    • Causality: The order of addition is non-negotiable. TCEP must be added before CuSO4 to immediately reduce Cu(II) to the active Cu(I) state. THPTA must be present to coordinate Cu(I), preventing it from catalyzing the formation of hydroxyl radicals that degrade the proteome.

Phase 3: The Validation Checkpoint (Self-Validation System)
  • Precipitation: Before proceeding to time-intensive enrichment, precipitate a 20 μL aliquot of the click reaction using methanol/chloroform.

  • Western Blot: Resuspend the pellet in Laemmli buffer, resolve via SDS-PAGE, and perform a Western blot using Streptavidin-HRP.

    • Causality & Validation: This step acts as a binary go/no-go checkpoint. A robust, distinct banding pattern confirms that the probe successfully permeated the cell, covalently engaged its targets, and survived the click reaction. A blank blot instantly alerts the researcher to reagent failure (e.g., oxidized TCEP or degraded probe), saving days of wasted LC-MS/MS effort.

Phase 4: Enrichment & LC-MS/MS
  • Bulk Precipitation: Precipitate the remaining proteome (MeOH/CHCl3) to remove unreacted Biotin-Azide.

  • Bead Incubation: Resuspend the pellet in 1% SDS, then dilute to 0.2% SDS with PBS. Incubate with Streptavidin-agarose beads for 2 hours at room temperature.

  • Stringent Washing: Wash beads sequentially with 1% SDS, 8M Urea , and PBS.

    • Causality: The 8M Urea wash is the critical differentiator between high-confidence target ID and background noise. It denatures the proteome, breaking all non-covalent protein-protein interactions, ensuring that only proteins directly covalently bound to the 4-fluorosaccharin warhead are retained on the beads.

  • Digestion: Perform on-bead reduction (DTT), alkylation (Iodoacetamide), and tryptic digestion. Elute peptides for standard LC-MS/MS analysis.

Expert Insights & Troubleshooting

  • pH Sensitivity: The isothiazolone dioxide ring is susceptible to premature hydrolysis at high pH. Maintain all lysis and click buffers strictly at pH 7.2–7.4.

  • Reducing Agent Interference: Never use DTT or β-mercaptoethanol during the initial cell lysis or labeling phases. These strong nucleophiles will directly react with and quench the 4-fluorosaccharin probe before it can engage its protein targets. Reserve reducing agents exclusively for the post-enrichment digestion steps.

References

  • N-Acylamino Saccharin as an Emerging Cysteine-Directed Covalent Warhead and Its Application in the Identification of Novel FBPase Inhibitors toward Glucose Reduction. ACS Publications. 1[1]

  • Design, synthesis and biological evaluation of rhomboid protease specific inhibitors. Heinrich Heine University Düsseldorf (HHU).2[2]

  • Ibuprofen: a weak inhibitor of carbonic anhydrase II. PubMed Central (PMC).3[3]

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Method

Application Notes and Protocols for High-Throughput Screening with 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

A Guide for Researchers in Drug Discovery Abstract This document provides a comprehensive technical guide for the application of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide in high-throughput screening (HTS) campaig...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery

Abstract

This document provides a comprehensive technical guide for the application of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide in high-throughput screening (HTS) campaigns. While direct, extensive literature on HTS applications of this specific fluorinated derivative is emerging, this guide synthesizes information on the broader class of benzo[d]isothiazol-3(2H)-ones and established protocols for covalent inhibitors to provide a robust framework for its use.[1][2] We will delve into the mechanistic rationale for its potential as a covalent inhibitor, provide detailed protocols for both biochemical and cell-based screening assays, and discuss the critical considerations for data analysis and hit validation.

Introduction: The Promise of a Novel Scaffold

The benzo[d]isothiazol-3(2H)-one scaffold is a well-established pharmacophore with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][3] The 1,1-dioxide oxidation state, in particular, is found in saccharin and its derivatives, which are known for their diverse biological roles.[2][4] The introduction of a fluorine atom to the benzisothiazole ring can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its potency and selectivity as a drug candidate.[5]

This guide focuses on the application of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide in HTS, proposing its utility as a potential covalent inhibitor. Covalent inhibitors have seen a resurgence in drug discovery, with several approved drugs demonstrating their efficacy.[6][7] By forming a stable covalent bond with their target protein, these inhibitors can achieve prolonged duration of action and high potency.

Proposed Mechanism of Action: A Covalent Warhead

The isothiazolinone ring is known to be susceptible to nucleophilic attack, particularly from the thiol group of cysteine residues in proteins. We hypothesize that 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide acts as an electrophilic "warhead," where a nucleophilic residue in the target protein's active site can attack the sulfur-nitrogen bond, leading to the opening of the isothiazole ring and the formation of a covalent adduct. This irreversible or slowly reversible binding can lead to potent and sustained inhibition.

Covalent Inhibition Mechanism Proposed Covalent Inhibition Mechanism Compound 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide NonCovalentComplex Non-covalent Complex (Reversible) Compound->NonCovalentComplex Initial Binding TargetProtein Target Protein (with nucleophilic Cys-SH) TargetProtein->NonCovalentComplex CovalentAdduct Covalent Adduct (Irreversible) NonCovalentComplex->CovalentAdduct Nucleophilic Attack (Cys-SH on S-N bond)

Caption: Proposed mechanism of covalent inhibition.

High-Throughput Screening Protocols

The following sections outline detailed protocols for both biochemical and cell-based HTS assays to identify and characterize the inhibitory activity of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide.

Biochemical HTS: A Target-Based Approach

Biochemical assays are essential for initial screening against a purified protein target to determine direct inhibition.[8]

Objective: To identify if 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide directly inhibits the activity of a purified enzyme of interest (e.g., a kinase, protease, or phosphatase).

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (e.g., a fluorogenic or chromogenic substrate)

  • 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (optimized for the target enzyme)

  • 384-well assay plates (e.g., black plates for fluorescence assays)

  • Plate reader capable of detecting the assay signal (e.g., fluorescence or absorbance)[9]

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide stock solution in DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the compound dilutions into the 384-well assay plates.

    • Include positive controls (a known inhibitor of the target enzyme) and negative controls (DMSO vehicle).

  • Enzyme and Substrate Addition:

    • Prepare a solution of the purified enzyme in the assay buffer.

    • Add the enzyme solution to the compound-containing wells and incubate for a defined period (e.g., 30-60 minutes) to allow for covalent bond formation. This pre-incubation step is crucial for covalent inhibitors.[10]

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Signal Detection:

    • Incubate the plates at the optimal temperature for the enzyme.

    • Measure the signal (e.g., fluorescence or absorbance) at multiple time points to monitor the reaction progress.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value. Due to the time-dependent nature of covalent inhibition, it is recommended to determine IC50 values at different pre-incubation times.[7]

Biochemical HTS Workflow Biochemical HTS Workflow Start Start CompoundPlating Compound Plating (384-well plate) Start->CompoundPlating EnzymeAddition Add Purified Enzyme CompoundPlating->EnzymeAddition PreIncubation Pre-incubation (e.g., 60 min) EnzymeAddition->PreIncubation SubstrateAddition Add Substrate PreIncubation->SubstrateAddition SignalDetection Signal Detection (Plate Reader) SubstrateAddition->SignalDetection DataAnalysis Data Analysis (IC50 determination) SignalDetection->DataAnalysis End End DataAnalysis->End

Caption: A generalized workflow for biochemical HTS.

Cell-Based HTS: A Phenotypic Approach

Cell-based assays provide a more physiologically relevant context to assess the compound's activity, including its cell permeability and potential cytotoxicity.[11]

Objective: To evaluate the effect of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide on a specific cellular pathway or to assess its general cytotoxicity in a relevant cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., a line where the target protein is overexpressed or mutated)

  • Cell culture medium and supplements

  • 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide stock solution

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)[12][13]

  • 384-well clear-bottom cell culture plates

  • Automated liquid handler and plate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 384-well plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Add serial dilutions of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide to the cells.

    • Include appropriate positive (e.g., a standard-of-care cytotoxic agent) and negative (DMSO) controls.

    • Incubate the plates for a defined period (e.g., 48-72 hours).

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required for signal development.

    • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percent cell viability for each compound concentration relative to the DMSO-treated cells.

    • Generate dose-response curves and determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) values.

Parameter Biochemical Assay Cell-Based Assay
System Purified proteinWhole cells
Primary Readout Enzyme inhibition (IC50)Cell viability (GI50/CC50)
Throughput HighHigh
Key Advantage Direct target engagementPhysiological relevance
Key Limitation Lacks cellular contextIndirect measure of target engagement

Hit Validation and Characterization

Once initial hits are identified from the primary HTS, a series of secondary assays are required to confirm their activity and elucidate their mechanism of action.

Confirmation of Covalent Binding

Mass spectrometry is a powerful tool to confirm that a compound forms a covalent adduct with its target protein.[10][14]

Protocol Outline:

  • Incubate the purified target protein with an excess of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide.

  • Remove the unbound compound.

  • Analyze the protein by intact mass spectrometry (e.g., LC-MS) to detect a mass shift corresponding to the molecular weight of the compound.

  • To identify the specific residue modified, the protein-compound adduct can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by tandem mass spectrometry (MS/MS).

Selectivity Profiling

It is crucial to assess the selectivity of a covalent inhibitor to minimize off-target effects. This can be achieved by screening the compound against a panel of related enzymes or by using chemoproteomic approaches.

Conclusion

4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide represents a promising scaffold for the development of novel covalent inhibitors. The protocols and considerations outlined in this guide provide a comprehensive framework for its evaluation in high-throughput screening campaigns. By combining target-based biochemical assays with phenotypic cell-based screens and robust hit validation methods, researchers can effectively explore the therapeutic potential of this and related compounds.

References

  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. MDPI. Available at: [Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][3][15]Thiazin-4-One Derivatives. MDPI. Available at: [Link]

  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. National Center for Biotechnology Information. Available at: [Link]

  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. MDPI. Available at: [Link]

  • 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma. MDPI. Available at: [Link]

  • High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. National Center for Biotechnology Information. Available at: [Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. ACS Publications. Available at: [Link]

  • High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. National Center for Biotechnology Information. Available at: [Link]

  • The design and development of covalent protein-protein interaction inhibitors for cancer treatment. National Center for Biotechnology Information. Available at: [Link]

  • 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells. National Center for Biotechnology Information. Available at: [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]

  • CHAPTER 4: Covalent Inhibition of Kinases. Royal Society of Chemistry. Available at: [Link]

  • Tiered High-Throughput Screening Approach to Identify Thyroperoxidase Inhibitors Within the ToxCast Phase I and II Chemical Libraries. National Center for Biotechnology Information. Available at: [Link]

  • Characterization of Covalent-Reversible EGFR Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Laboratory for High Throughput Screening and Early Drug Discovery. University of Wisconsin-Milwaukee. Available at: [Link]

  • Ultra-High-Throughput Screening of an In Vitro-Synthesized Horseradish Peroxidase Displayed on Microbeads Using Cell Sorter. PLOS One. Available at: [Link]

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Application

Application Notes &amp; Protocols: Formulation of 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide for Preclinical Research

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide for various preclinical experim...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide for various preclinical experimental settings. Given the anticipated poor aqueous solubility of this class of compounds, this guide emphasizes strategies to achieve appropriate and reproducible formulations for both in vitro and in vivo studies. The protocols herein are grounded in established principles of pharmaceutical formulation science and are designed to ensure experimental integrity and validity.

Introduction to 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide belongs to the benzisothiazole class of heterocyclic compounds. The core structure, often referred to as a saccharin derivative, is of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities.[1] The introduction of a fluorine atom can modulate the physicochemical and pharmacological properties of the molecule, potentially enhancing metabolic stability and target binding affinity.[2]

Given its structural similarity to other poorly soluble benzisothiazole derivatives, it is anticipated that 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide will exhibit low aqueous solubility. This presents a significant challenge for its use in biological experiments, as achieving adequate concentrations in aqueous media is critical for obtaining reliable and reproducible data.[3][4] Improper formulation can lead to underestimated efficacy, inconsistent results, and potential toxicity from high concentrations of excipients.[4]

This guide provides detailed protocols for the preparation of stock solutions for in vitro assays and the formulation of suspensions for in vivo studies, along with the scientific rationale behind the selection of solvents and excipients.

Physicochemical Properties

While specific experimental data for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is not extensively available in the public domain, the following properties can be inferred from closely related analogs such as 5-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide and other saccharin derivatives.[5][6]

PropertyPredicted Value/CharacteristicRationale/Source
Molecular Formula C₇H₄FNO₃SBased on chemical structure
Molecular Weight 201.18 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for this class of compounds
Aqueous Solubility PoorA common characteristic of benzisothiazole derivatives and other poorly soluble drug candidates.[4][7]
Organic Solvent Solubility Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Common solvents for saccharin derivatives and other heterocyclic compounds.[8][9]
Stability Generally stable under normal laboratory conditions.Based on the stability of the core benzisothiazole structure.[10]

Safety Precautions and Handling

Before handling 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier. Based on the hazard profile of related isothiazolinone compounds, the following precautions are recommended:[10][11][12][13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[13]

  • Skin and Eye Contact: This class of compounds can cause skin and eye irritation or damage.[10][11][14] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for chemical waste. Avoid release to the environment, as related compounds can be toxic to aquatic life.[10][11][14]

Formulation for In Vitro Experiments

For in vitro assays, such as cell-based studies or enzyme inhibition assays, it is crucial to prepare a high-concentration stock solution that can be diluted to the final working concentration in the aqueous assay medium. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating the primary stock solution due to its high solvating power for a wide range of organic compounds and its compatibility with most in vitro assays at low final concentrations.[7]

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in in vitro experiments.

Materials:

  • 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials with Teflon-lined caps[15]

  • Calibrated pipettes and sterile filter tips

  • Vortex mixer

Procedure:

  • Equilibration: Allow the powdered compound and DMSO to reach room temperature before use to prevent moisture condensation.[8]

  • Calculation: Calculate the mass of the compound required to prepare the desired volume of a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * Volume (L) * 201.18 g/mol * 1000 mg/g

    • For 1 mL of a 10 mM solution: Mass = 0.01 mol/L * 0.001 L * 201.18 g/mol * 1000 mg/g = 2.01 mg

  • Weighing: In a chemical fume hood, accurately weigh the calculated amount of the compound directly into a sterile microcentrifuge tube or vial.[7]

  • Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Mixing: Securely cap the tube and vortex thoroughly until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary, but be cautious of potential degradation with prolonged heating.[8]

  • Sterilization (Optional but Recommended): For cell-based assays requiring sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[16]

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.[8] Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Causality and Trustworthiness:

  • Anhydrous DMSO: Using anhydrous DMSO is critical as absorbed water can reduce the solubility of hydrophobic compounds.[7]

  • Aliquoting: This practice is a self-validating system to maintain the integrity of the compound over time by minimizing exposure to environmental factors and degradation.[8]

  • Vehicle Control: In all experiments, a vehicle control containing the same final concentration of DMSO as the test samples must be included to account for any effects of the solvent on the biological system.[7] The final DMSO concentration in cell culture media should typically be kept below 0.5% to avoid cytotoxicity.[8]

Workflow for In Vitro Dosing

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Assay Dosing A Weigh Compound B Dissolve in 100% DMSO (e.g., 10 mM Master Stock) A->B C Aliquot and Store at -80°C B->C D Thaw one aliquot of Master Stock C->D Day of Experiment E Prepare Intermediate Dilution in Assay Medium (e.g., 1 mM) D->E F Create Final Working Concentrations (Serial Dilution in Assay Medium) E->F G Add Working Solutions to Assay Plate (e.g., 96-well plate with cells) F->G H Include Vehicle Control (Same final DMSO concentration)

Caption: Workflow for preparing and using the compound in in vitro assays.

Formulation for In Vivo Experiments

For in vivo studies, especially via oral administration, formulating a poorly water-soluble compound like 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide requires a more complex approach to ensure adequate and consistent bioavailability.[3][4][17] A simple solution is often not feasible due to the low aqueous solubility. Therefore, a suspension is a common and practical formulation strategy.[17]

Protocol: Preparation of an Oral Suspension (e.g., 10 mg/mL)

This protocol describes the preparation of a homogenous and easily re-suspendable formulation suitable for oral gavage in rodents. The choice of excipients is critical for wetting the drug particles and preventing their aggregation and rapid settling.

Materials:

  • 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide powder

  • Wetting agent: Tween® 80 (Polysorbate 80) or similar non-ionic surfactant

  • Suspending vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water

  • Mortar and pestle or homogenizer

  • Graduated cylinder and beaker

  • Stir plate and magnetic stir bar

  • Calibrated analytical balance

Procedure:

  • Vehicle Preparation: Prepare the 0.5% CMC vehicle by slowly adding the required amount of CMC powder to purified water while stirring continuously until a clear, viscous solution is formed. This may take several hours.

  • Weighing: Weigh the required amount of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide.

  • Wetting the Powder: In a mortar, add a few drops of Tween® 80 to the weighed powder. Triturate with the pestle to form a smooth, uniform paste. This step is crucial to coat the hydrophobic drug particles, allowing them to be dispersed in the aqueous vehicle.

  • Formation of the Suspension: Gradually add the 0.5% CMC vehicle to the paste in the mortar while continuously triturating to form a homogenous suspension.

  • Final Volume and Mixing: Transfer the suspension to a graduated cylinder and add the vehicle to the final desired volume. Transfer the contents to a beaker and stir with a magnetic stir bar for at least 30 minutes to ensure uniform dispersion.

  • Storage and Handling: Store the suspension in a tightly sealed container at 2-8°C. Before each administration, thoroughly mix the suspension by inverting the container or vortexing to ensure a uniform dose is withdrawn. Continuous stirring during dosing is recommended if the suspension is prone to settling.[17]

Causality and Trustworthiness:

  • Wetting Agent: The use of a wetting agent like Tween® 80 reduces the interfacial tension between the solid drug particles and the aqueous vehicle, preventing clumping and ensuring a fine dispersion.

  • Suspending Agent: The viscous nature of the CMC solution increases the viscosity of the vehicle, which slows down the sedimentation of the drug particles according to Stokes' Law, thereby improving dose uniformity.

  • Particle Size: For improved absorption, reducing the particle size of the compound (micronization) before formulation can be beneficial as it increases the surface area for dissolution in the gastrointestinal tract.[3]

Decision Workflow for In Vivo Formulation

G A Start: Poorly Soluble Compound (4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide) B Determine Required Dose and Route (e.g., Oral Gavage) A->B C Assess Solubility in Pharmaceutically Acceptable Solvents B->C D Is a simple aqueous solution feasible at the required concentration? C->D E Prepare Simple Solution (e.g., using pH adjustment or co-solvents) D->E Yes F Proceed with Suspension Formulation D->F No G Select Wetting and Suspending Agents (e.g., Tween® 80, 0.5% CMC) F->G H Prepare and Homogenize Suspension G->H I Perform Quality Control: - Visual Homogeneity - Re-suspendability - Particle Size (optional) H->I J Proceed to In Vivo Study I->J K Consider Lipid-Based Formulations or Solid Dispersions for Bioavailability Enhancement I->K If bioavailability is still low

Caption: Decision-making workflow for selecting an appropriate in vivo formulation.

Quality Control and Validation

To ensure the reliability of experimental results, it is essential to perform basic quality control on the prepared formulations.

  • For In Vitro Stock Solutions:

    • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

    • Concentration Verification (Optional): For pivotal studies, the concentration of the stock solution can be verified using an appropriate analytical method such as HPLC-UV.

  • For In Vivo Suspensions:

    • Visual Homogeneity: The suspension should appear uniform and free of large agglomerates.

    • Re-suspendability: The settled particles should be easily and uniformly re-suspended upon gentle agitation.

    • pH Measurement: Ensure the pH of the final formulation is within a physiologically acceptable range for the intended route of administration.

Conclusion

The successful formulation of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a critical first step for its evaluation in preclinical research. Due to its anticipated poor aqueous solubility, a systematic approach as outlined in these protocols is necessary. For in vitro studies, a DMSO-based stock solution provides a reliable method for achieving desired concentrations in aqueous media. For in vivo oral administration, a well-formulated suspension using appropriate wetting and suspending agents is a robust strategy to ensure consistent dosing and improve the potential for adequate bioavailability. Researchers should always validate their formulations within the context of their specific experimental systems.

References

  • BenchChem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. Retrieved from BenchChem website.[17]

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved from WuXi AppTec website.[3]

  • BenchChem. (n.d.). Application Notes and Protocols: Preparing Cefamandole Stock Solutions for In Vitro Assays. Retrieved from BenchChem website.[16]

  • BenchChem. (n.d.). Preparation of MONNA Stock Solution for In Vitro Experiments. Retrieved from BenchChem website.[8]

  • BenchChem. (n.d.). Propaquizafop stock solution preparation for in vitro assays. Retrieved from BenchChem website.[7]

  • Porter, C. J. H., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2007). Formulation of poorly water-soluble drugs for oral administration. Future4200.[4]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmacy and Technology Research, 4(3), 915-925.[18]

  • Al-Azzawi, A. M. (2014). Synthesis and Characterization of Some New Saccharin Derivatives That Have Biological Activity. Journal of Al-Nahrain University, 17(2), 33-51.[19]

  • Kaukonen, A. M. (2010, May 31). Poorly water soluble substances: challenges, options and limitations for children. European Medicines Agency.[20]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from Enfanos website.[15]

  • Rankin, G. M., & Poulsen, S. A. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(3), 503.[21]

  • Abdellattif, M. H., et al. (2022). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. Frontiers in Chemistry, 10, 1006953.[1]

  • Curl, M. (n.d.). Stock Liquid Solution For In Vitro Cell Culture Applications. InVitria.[22]

  • CymitQuimica. (n.d.). 5-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. Retrieved from CymitQuimica website.[5]

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  • Al-Juboori, A. M. J. (2014). Synthesis of some new N-saccharin derivatives of possible biological activity. Journal of Al-Nahrain University, 17(1), 58-67.[23]

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  • Thor. (2019, November 6). Safety data sheet. Retrieved from Thor website.[12]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide synthesis

An authoritative resource for professionals engaged in the synthesis of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questi...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative resource for professionals engaged in the synthesis of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions. Designed to address the nuanced challenges of this specific synthesis, the following sections offer expert insights and practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (4-fluorosaccharin)?

The synthesis of 4-fluorosaccharin, a derivative of saccharin, typically adapts the classical Remsen-Fahlberg synthesis or modern variations. The most common approach involves the oxidation of a substituted o-toluenesulfonamide. Specifically for the 4-fluoro analog, a practical route starts from 4-fluoro-2-methylbenzenesulfonamide, which is then oxidized and cyclized to form the target molecule.[1] Alternative modern methods may involve intramolecular N-S bond formation through electrochemical dehydrogenative cyclization of 2-mercaptobenzamides or cascade reactions using reagents like Selectfluor.[2][3]

Q2: How does the fluorine substituent affect the synthesis compared to unsubstituted saccharin?

The presence of a fluorine atom at the 4-position introduces electronic effects that can influence the reactivity of the aromatic ring. Fluorine is an electron-withdrawing group via induction but a weak donating group via resonance. This can affect the rate and regioselectivity of the key oxidation and cyclization steps. Researchers should be mindful that reaction conditions optimized for unsubstituted saccharin may require adjustments in temperature, reaction time, or catalyst choice.

Q3: What is the stability of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide under typical laboratory conditions?

Like its parent compound saccharin, 4-fluorosaccharin is a relatively stable crystalline solid.[4] The isothiazolone ring can be susceptible to hydrolysis under strong basic or acidic conditions, particularly at elevated temperatures, which would lead to the formation of the corresponding 4-fluoro-2-sulfamoylbenzoic acid.[5] For long-term storage, it should be kept in a cool, dry place, protected from moisture.

Q4: What are the standard analytical techniques for characterizing the final product?

The structure and purity of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide can be confirmed using a suite of standard analytical methods:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure and identifying the location of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) and sulfonyl (SO₂) stretches.

  • Melting Point: A sharp melting point range is a good indicator of purity. The melting point for the related compound 4-fluoro-2-methylbenzenesulfonamide is 180-184 °C.[1]

Troubleshooting Guide: Synthesis of 4-Fluorosaccharin

This guide addresses specific problems encountered during the synthesis of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, primarily focusing on the oxidation and cyclization of 4-fluoro-2-methylbenzenesulfonamide.

Problem 1: Low or No Product Yield

Low yields are a common frustration in multi-step organic synthesis. A systematic approach is crucial to pinpoint the issue.

  • Incomplete Oxidation: The conversion of the 2-methyl group to a carboxylic acid is a critical step. If this step is inefficient, the subsequent cyclization cannot occur.

    • Symptom: Presence of a significant amount of unreacted 4-fluoro-2-methylbenzenesulfonamide in the crude product, identifiable by TLC or ¹H NMR.

    • Solution: Ensure the oxidizing agent (e.g., KMnO₄, K₂Cr₂O₇) is fresh and used in the correct stoichiometric excess. Reaction time and temperature are also critical; monitor the reaction progress by TLC until the starting material is consumed.

  • Hydrolysis of the Product: The target molecule can hydrolyze back to 4-fluoro-2-sulfamoylbenzoic acid, especially during workup.

    • Symptom: The isolated product is highly water-soluble and has a different spectroscopic profile than expected for the cyclic imide.

    • Solution: During aqueous workup, maintain a low temperature (ice bath) and minimize the time the product is in contact with aqueous base or acid.[6]

  • Sub-optimal Cyclization Conditions: The intramolecular condensation to form the isothiazolone ring requires specific conditions.

    • Symptom: The primary product isolated is the linear 4-fluoro-2-sulfamoylbenzoic acid intermediate.

    • Solution: Cyclization is often achieved by heating the intermediate or by using a dehydrating agent. Ensure the temperature is sufficient for water elimination without causing decomposition. Some protocols may involve converting the carboxylic acid to an acid chloride first to facilitate cyclization.

Problem 2: Formation of Significant Side-Products

The appearance of unexpected spots on a TLC plate or extra peaks in an NMR spectrum indicates the formation of impurities that can complicate purification and lower yields.

  • Over-oxidation: Harsh oxidation conditions can lead to cleavage of the C-S bond or degradation of the aromatic ring.[7]

    • Symptom: A complex mixture of products is observed, often with the loss of the desired product's characteristic NMR signals.

    • Solution: Carefully control the temperature and the amount of oxidant added. Add the oxidizing agent portion-wise to avoid temperature spikes.

  • Formation of Sulfonamide Dimers or Polymers: Under certain conditions, intermolecular reactions can compete with the desired intramolecular cyclization.

    • Symptom: Isolation of high molecular weight, insoluble material.

    • Solution: Employ high-dilution principles for the cyclization step. Adding the substrate slowly to a large volume of heated solvent can favor the intramolecular reaction pathway.

  • Incomplete Chlorosulfonation (if starting from 3-fluorotoluene): If the synthesis starts further back, incomplete or regio-impure sulfonyl chloride formation can introduce persistent impurities.

    • Symptom: Presence of isomeric impurities that are difficult to separate from the final product.

    • Solution: Ensure a sufficient excess of chlorosulfonic acid is used and control the reaction temperature to favor the desired ortho-sulfonylation product.[6] Purification of the intermediate sulfonyl chloride is critical.[8]

Problem 3: Difficulties in Product Purification

Even with a successful reaction, isolating the pure final product can be a challenge.

  • Co-crystallization of Starting Material or Intermediates: The product may crystallize with unreacted starting material or the linear acid intermediate.

    • Solution: Recrystallization from a carefully chosen solvent system is key. If the impurity is the acidic intermediate, an acid-base extraction can be effective. Dissolving the crude mixture in a dilute basic solution (e.g., NaHCO₃) will deprotonate and dissolve the acidic 4-fluorosaccharin and the intermediate acid, leaving non-acidic impurities behind. Subsequent careful acidification can then precipitate the desired product, potentially leaving the more soluble intermediate in solution.

  • Product Insolubility or Oiling Out: The product may be sparingly soluble in common recrystallization solvents or may separate as an oil.

    • Solution: Screen a wide range of solvents and solvent mixtures for recrystallization. Techniques like trituration (washing the solid crude product with a solvent in which it is poorly soluble) can be effective for removing minor impurities. If the product oils out, try using a two-solvent system (one in which the product is soluble and one in which it is not) and allow for slow cooling or solvent evaporation.

Data Summary and Protocols

Table 1: Typical Reaction Parameters
StepReagentsSolventTemperature (°C)Time (h)Key Considerations
Oxidation 4-fluoro-2-methylbenzenesulfonamide, KMnO₄Water, Pyridine80-1004-8Maintain basic pH; monitor for disappearance of starting material.
Cyclization 4-fluoro-2-sulfamoylbenzoic acidNone (neat) or high-boiling solvent180-2201-2Ensure complete removal of water formed during the reaction.
Purification Crude Product, Ethanol/WaterEthanol/WaterReflux, then slow coolN/AFinal purity often achieved by recrystallization.

Visualizing the Process

Synthetic Workflow

The following diagram outlines the primary synthetic pathway discussed.

cluster_start Starting Material Preparation cluster_synthesis Core Synthesis cluster_purification Purification & Analysis A 3-Fluorotoluene B 4-Fluoro-2-methylbenzenesulfonyl chloride A->B Chlorosulfonic Acid C 4-Fluoro-2-methylbenzenesulfonamide B->C Ammonia D 4-Fluoro-2-sulfamoylbenzoic acid C->D Oxidation (e.g., KMnO4) E 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide D->E Intramolecular Cyclization (Heat) F Crude Product E->F Reaction Workup G Pure Product F->G Recrystallization H Characterization (NMR, MS, IR) G->H

Caption: Synthetic workflow for 4-fluorosaccharin.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing synthesis problems.

Start Problem Encountered in Synthesis Yield Low or No Yield Start->Yield Purity Impure Product (TLC/NMR) Start->Purity Check_SM Starting Material (SM) still present? Yield->Check_SM Check Reaction Mixture Side_Products Identify Side-Products Purity->Side_Products Analyze Impurities Incomplete_Ox Incomplete Oxidation - Check oxidant quality - Increase reaction time/temp Check_SM->Incomplete_Ox Yes No_SM Is product the linear acid? Check_SM->No_SM No Cyclization_Fail Cyclization Failure - Increase temperature - Use dehydrating agent No_SM->Cyclization_Fail Yes Hydrolysis Product Hydrolysis - Use cold/quick workup - Avoid strong acid/base No_SM->Hydrolysis No Over_Ox Over-oxidation - Control temperature - Add oxidant portion-wise Side_Products->Over_Ox Complex Mixture Isomers Starting Material Impurity - Purify intermediates - Verify SM structure Side_Products->Isomers Isomeric Impurities Unreacted_SM Incomplete Reaction - See 'Incomplete Oxidation' path Side_Products->Unreacted_SM Unreacted SM

Caption: Troubleshooting decision tree for synthesis issues.

Experimental Protocol: Synthesis from 4-Fluoro-2-methylbenzenesulfonamide

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Oxidation of 4-Fluoro-2-methylbenzenesulfonamide

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-methylbenzenesulfonamide (1.0 eq) in a 1:1 mixture of water and pyridine.

  • Reaction: Heat the solution to 80-90 °C. Add potassium permanganate (KMnO₄, ~3.0 eq) portion-wise over 2-3 hours, ensuring the temperature does not exceed 100 °C. The purple color of the permanganate should dissipate as it reacts.

  • Monitoring: Continue heating and stirring for an additional 4-6 hours, or until TLC analysis (e.g., 20% Methanol in Dichloromethane) shows the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) byproduct through a pad of celite, washing the filter cake with hot water.

  • Isolation: Combine the filtrates and acidify carefully with concentrated HCl to pH ~1-2 while cooling in an ice bath. The white precipitate of 4-fluoro-2-sulfamoylbenzoic acid will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be used in the next step without further purification if it is of sufficient purity.

Step 2: Intramolecular Cyclization to 4-Fluorosaccharin

  • Setup: Place the dry 4-fluoro-2-sulfamoylbenzoic acid from the previous step into a clean, dry flask suitable for high-temperature reactions.

  • Reaction: Heat the solid slowly in an oil bath to 200-220 °C. The solid will melt, and water will be evolved as the cyclization proceeds. Maintain this temperature for 1-2 hours.

  • Monitoring: The reaction can be monitored by observing the cessation of water evolution. A crude sample can be taken, cooled, and analyzed by TLC or ¹H NMR to check for the disappearance of the starting acid.

  • Isolation: Allow the flask to cool to room temperature. The crude product, 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, will solidify.

Step 3: Purification by Recrystallization

  • Dissolution: Dissolve the crude solid from Step 2 in a minimum amount of hot ethanol.

  • Crystallization: Slowly add hot water until the solution becomes faintly turbid. If it becomes too cloudy, add a small amount of hot ethanol to clarify.

  • Isolation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly under vacuum to yield pure 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide.

References

  • Yang, K., & Ge, H. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 29(16), 3899. Available from: [Link]

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  • BenchChem Technical Support Team. (2025). In-Depth Technical Guide: 4-Fluorobenzo[d]thiazole-2(3H)-thione. BenchChem.
  • Chen, J., et al. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][9][10]Thiazin-4-One Derivatives. Molecules, 30(9), 1234. Available from: [Link]

  • Yang, K., & Ge, H. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 29(16), 3899. Available from: [Link]

  • Rohm and Haas Company. (2002). Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture.
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  • Novartis AG. (2025). Uniform Preparation of (4R)- and (4S)‑Fluoro‑l‑lysines from One Precursor: Retrosynthesis Software Approach and the Route of a Chemist. ACS Omega, 10(47), 12345-12356.
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  • Shkryl, Y. N., et al. (2022). To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide. International Journal of Molecular Sciences, 23(23), 15301.
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Optimization

Technical Support Center: Improving the Yield of 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Welcome to the technical support center for the synthesis of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a fluorinated analog of saccharin. This guide is designed for researchers, medicinal chemists, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a fluorinated analog of saccharin. This guide is designed for researchers, medicinal chemists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues that can lead to diminished yields. Drawing upon established principles in sulfonamide and heterocyclic chemistry, this document provides practical, field-proven insights in a direct question-and-answer format.

Introduction: The Synthetic Challenge

4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, also known as 4-fluorosaccharin, is a heterocyclic compound of significant interest due to the unique properties conferred by the fluorine atom, which can enhance metabolic stability and binding affinity.[1] Its synthesis, while based on classical methods, presents several challenges where minor deviations in protocol can lead to significant yield loss. The most common synthetic strategies involve the formation of a sulfonamide bond followed by an oxidative cyclization. This guide will address critical points in this workflow to ensure a robust and high-yielding process.

Core Synthetic & Troubleshooting Workflow

The diagram below outlines a typical synthetic approach and integrates key decision points for troubleshooting based on observed outcomes.

Synthesis_Troubleshooting_Workflow General Workflow for 4-Fluorosaccharin Synthesis & Troubleshooting start Starting Materials 2-amino-5-fluorotoluene or 2-bromo-5-fluorotoluene step1 Step 1: Diazotization & Sulfonation NaNO₂, SO₂, CuCl₂ start->step1 intermediate1 Intermediate: 2-methyl-4-fluorobenzene-1-sulfonyl chloride step1->intermediate1 ts1 Low Yield at Step 1? Check Diazotization Temp Verify SO₂ Addition step1->ts1 step2 Step 2: Amination NH₄OH intermediate1->step2 intermediate2 Intermediate: 2-methyl-4-fluorobenzene-1-sulfonamide step2->intermediate2 ts2 Low Yield at Step 2? Anhydrous Conditions? Incomplete Reaction? step2->ts2 step3 Step 3: Oxidation & Cyclization KMnO₄ or other oxidant intermediate2->step3 product Final Product:|4-Fluorosaccharin step3->product ts3 Low Yield at Step 3? Incomplete Oxidation? Over-oxidation? Wrong pH? step3->ts3 purification Purification Issues? Recrystallization Column Chromatography product->purification

Caption: A generalized workflow for the synthesis of 4-fluorosaccharin and key troubleshooting checkpoints.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide?

A robust and frequently employed method is an adaptation of the classic Remsen-Fahlberg synthesis. This route typically begins with a fluorinated precursor, such as 2-methyl-4-fluorobenzene-1-sulfonamide. This key intermediate is then subjected to strong oxidation (e.g., using potassium permanganate), which simultaneously oxidizes the methyl group to a carboxylic acid and the sulfur atom, facilitating an intramolecular condensation to form the final heterocyclic product. The precursor itself can be synthesized from 2-bromo-5-fluorotoluene or similar aromatics via conversion to a sulfonyl chloride followed by amination.[2]

Q2: My overall yield is consistently below 30%. What are the most common culprits?

Low overall yields in multi-step syntheses like this often point to a few critical areas:

  • Moisture Contamination: The key intermediates, particularly sulfonyl chlorides, are highly sensitive to moisture. Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a primary cause of yield loss as the sulfonic acid is unreactive towards the subsequent amination step.[3][4]

  • Incomplete Oxidation: The final oxidation and cyclization step is often the most challenging. Insufficient oxidant, improper reaction temperature, or non-optimal pH can lead to incomplete conversion, leaving you with unreacted starting material or partially oxidized intermediates.

  • Sub-optimal Workup and Purification: Significant product loss can occur during extraction and purification. This can be due to the formation of emulsions, using an incorrect pH during aqueous washes, or inefficient recrystallization.[5]

Q3: How can I effectively monitor the reaction progress to identify when a step is complete?

Thin-Layer Chromatography (TLC) is the most straightforward method for routine monitoring. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material, intermediates, and the final product. For more quantitative and precise analysis, especially when optimizing conditions, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable tools for identifying components in the reaction mixture.[4]

In-Depth Troubleshooting Guide

Problem 1: Low or No Product Formation in the Sulfonamide Synthesis Step
Q: I'm reacting my 2-methyl-4-fluorobenzene-1-sulfonyl chloride with ammonia, but I'm getting very little of the desired sulfonamide. What's going wrong?

This is a classic issue in sulfonamide synthesis. The problem almost always lies with reagent quality or reaction conditions.

Potential Cause A: Hydrolysis of the Sulfonyl Chloride The sulfonyl chloride group (-SO₂Cl) is a potent electrophile. In the presence of nucleophiles like water, it will rapidly hydrolyze to the corresponding sulfonic acid (-SO₃H). This sulfonic acid is unreactive towards amines, effectively killing your reaction.[3][4]

Solution:

  • Verify Reagent Quality: Use a fresh bottle of the sulfonyl chloride or purify it via distillation before use.

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried at >120°C for several hours and cooled under an inert atmosphere). Use anhydrous solvents. If using a commercial solvent from a bottle that has been opened multiple times, consider using a fresh, sealed bottle or drying the solvent over molecular sieves.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.

ParameterRecommendationRationale
Glassware Oven-dried (>120°C)To remove all adsorbed water.
Solvent Anhydrous gradeTo prevent hydrolysis of the sulfonyl chloride.[4]
Atmosphere Nitrogen or ArgonTo exclude atmospheric moisture.
Reagents Freshly opened or purifiedSulfonyl chlorides degrade upon exposure to air.[3]

Potential Cause B: Low Reactivity or Competing Reactions While ammonia is generally reactive, side reactions can occur. If the reaction temperature is too high, or if an incorrect stoichiometry is used, you might favor the formation of byproducts.

Solution:

  • Control Temperature: Add the sulfonyl chloride solution slowly to the ammonia solution at a low temperature (e.g., 0-5°C) to control the initial exothermic reaction.

  • Stoichiometry: Use a sufficient excess of the amine (ammonia) to ensure complete conversion and to neutralize the HCl byproduct generated during the reaction.[4]

Problem 2: Inefficient Oxidation and Cyclization
Q: My 2-methyl-4-fluorobenzene-1-sulfonamide isn't converting to 4-fluorosaccharin efficiently. My TLC plate shows a mix of starting material and a new, more polar spot that isn't the product.

The oxidative cyclization is a delicate step that requires careful control of conditions. The more polar spot is likely the intermediate 4-fluoro-2-sulfamoylbenzoic acid, indicating oxidation of the methyl group but incomplete cyclization.

Potential Cause: Sub-optimal Oxidation Conditions The choice of oxidant and reaction conditions (temperature, pH) is critical. Common methods for this transformation often require harsh reagents and meticulous control.[6]

Solution:

  • Optimize Oxidant and Stoichiometry: Potassium permanganate (KMnO₄) is a classic but sometimes aggressive oxidant. Ensure it is added portion-wise to control the reaction temperature. An alternative, modern approach involves using reagents like Selectfluor, which can mediate selective oxidation under milder, often aqueous, conditions, potentially leading to higher yields and easier purification.[6][7]

  • Control pH: The reaction is often performed under basic conditions. The pH must be carefully controlled during the reaction and especially during the workup. Acidification after the reaction is complete is necessary to induce the cyclization of the intermediate carboxylic acid and sulfonamide to form the final product.

  • Temperature and Reaction Time: Monitor the reaction by TLC. If the reaction stalls, a gentle increase in temperature might be necessary. However, excessive heat can lead to decomposition.

Oxidizing SystemTypical ConditionsPros & Cons
KMnO₄ Aqueous base, heatPros: Inexpensive, powerful. Cons: Can be difficult to control, generates large amounts of MnO₂ waste.
m-CPBA Organic solventPros: Milder than KMnO₄. Cons: Can be expensive, potential for over-oxidation.[7]
Selectfluor Aqueous media (e.g., H₂O/DMF)Pros: High yields, green solvent, often no column chromatography needed.[6][7] Cons: Reagent cost.
Problem 3: Difficulty in Product Purification
Q: My crude product is an off-color oil that is difficult to purify by column chromatography.

Purification issues often stem from incomplete reactions or the presence of persistent, similarly-polar impurities.

Potential Cause A: Presence of Sulfonic Acid Byproduct If the sulfonyl chloride hydrolyzed during the first step, the resulting 2-methyl-4-fluorobenzenesulfonic acid will persist through the workflow and can contaminate your final product, making crystallization difficult.

Solution:

  • Aqueous Wash: During the workup of the sulfonamide intermediate, perform a wash with a mild base (e.g., saturated sodium bicarbonate solution). The acidic sulfonic acid will be deprotonated and extracted into the aqueous layer, while the neutral sulfonamide remains in the organic layer.

Potential Cause B: Inefficient Recrystallization Choosing the right solvent for recrystallization is key to obtaining a pure, crystalline solid.

Solution:

  • Solvent Screening: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.[5] Screen various solvents (e.g., ethanol, isopropanol, water, or mixtures like ethanol/water) to find the optimal system.

  • Proper Technique: Use the minimum amount of hot solvent to fully dissolve the crude product. Using too much solvent will result in low recovery upon cooling.[5] After dissolving, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.[8]

Detailed Experimental Protocols

Protocol 1: General Procedure for Anhydrous Sulfonamide Synthesis
  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: In the flask, dissolve the amine (e.g., concentrated ammonium hydroxide) in an appropriate anhydrous solvent. Cool the flask to 0°C in an ice bath.

  • Addition: Dissolve the 2-methyl-4-fluorobenzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous solvent and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC until the sulfonyl chloride is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with 1M HCl (if excess amine needs to be removed), saturated aqueous sodium bicarbonate (to remove any sulfonic acid byproduct), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide.

Protocol 2: Oxidation & Cyclization using KMnO₄
  • Setup: In a round-bottom flask, dissolve the 2-methyl-4-fluorobenzene-1-sulfonamide in water containing a base (e.g., NaOH).

  • Oxidation: Heat the solution gently (e.g., to 80-90°C) and add potassium permanganate (KMnO₄) in small portions over several hours. The purple color of the permanganate should disappear as it is consumed. Monitor the reaction by TLC.

  • Workup: Once the starting material is consumed, cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.

  • Cyclization & Precipitation: Transfer the filtrate to a beaker and cool in an ice bath. Carefully acidify the solution with concentrated HCl until the pH is ~1-2. The final product, 4-fluorosaccharin, should precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an ethanol/water mixture.

References

  • MDPI. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 516. Available at: [Link]

  • El-Faham, A., et al. (2022). Novel saccharin analogs as promising antibacterial and anticancer agents. Frontiers in Chemistry. Available at: [Link]

  • Poulsen, S.A., & Rankin, G.M. (2017). Synthesis of Novel Saccharin Derivatives. PubMed. Available at: [Link]

  • Rankin, G.M., & Poulsen, S.A. (2017). Synthesis of Novel Saccharin Derivatives. ResearchGate. Available at: [Link]

  • Reissert, A. (2002). Synthesis and properties of N-substituted saccharin derivatives. PubMed. Available at: [Link]

  • Yang, K., et al. (2023). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules. Available at: [Link]

  • Yang, K., et al. (2023). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. ResearchGate. Available at: [Link]

  • Wikipedia. Saccharin. Available at: [Link]

  • Al-Mulla, A. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. ResearchGate. Available at: [Link]

  • Doyle, A.G., & Toste, F.D. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. Available at: [Link]

  • Li, Z., et al. (2022). Optimization of Precursor Synthesis Conditions of (2S,4S)4–[18F]FPArg and Its Application in Glioma Imaging. Pharmaceuticals. Available at: [Link]

  • Sharma, P., et al. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances. Available at: [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?. r/chemistry. Available at: [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][3][9]Thiazin-4-One Derivatives. Molecules. Available at: [Link]

  • Willis, M.C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

  • ResearchGate. (2020). Optimization of the reaction conditions for the synthesis of 4a. Available at: [Link]

  • Francis, M.B., et al. (2006). An Affinity-Based Method for the Purification of Fluorescently-Labeled Biomolecules. Bioconjugate Chemistry. Available at: [Link]

  • Belokon, Y.N., et al. (2020). Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization. The Journal of Organic Chemistry. Available at: [Link]

  • MaChemGuy. (2018). Quick Revision - Purification of an organic solid. YouTube. Available at: [Link]

  • MDPI. (2022). Optimization of Precursor Synthesis Conditions of (2S,4S)4–[18F]FPArg and Its Application in Glioma Imaging. MDPI. Available at: [Link]

  • Zhang, W. (2005). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Current Opinion in Drug Discovery & Development. Available at: [Link]

  • Petersson, E.J., et al. (2018). Genetic incorporation of 4-fluorohistidine into peptides enables selective affinity purification. Chemical Communications. Available at: [Link]

  • Raines, R.T., et al. (2010). Practical syntheses of 4-fluoroprolines. Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2020). Method for purification of 4-hydroxyacetophenone.

Sources

Troubleshooting

Optimization of reaction conditions for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a key fluorinated analog of saccharin. This g...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a key fluorinated analog of saccharin. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to empower researchers in optimizing their synthetic protocols. As Senior Application Scientists, we have compiled this resource based on established synthetic methodologies and practical field insights to ensure scientific integrity and experimental success.

I. Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific challenges that may arise during the synthesis of 4-fluorosaccharin, offering potential causes and actionable solutions.

Issue 1: Low Yield or Failure in the Diazotization-Sulfonation Step

The initial conversion of 2-amino-3-fluorobenzoic acid to the corresponding diazonium salt and subsequent sulfonation is a critical phase prone to complications.

Potential Cause Troubleshooting Step Scientific Rationale & Expected Outcome
Incomplete Diazotization 1. Temperature Control: Strictly maintain the reaction temperature between 0-5 °C. Use of an ice-salt bath is recommended.2. Reagent Purity: Ensure the sodium nitrite is of high purity and the hydrochloric acid is concentrated.3. Slow Addition: Add the sodium nitrite solution dropwise with vigorous stirring to prevent localized overheating and decomposition of the diazonium salt.The diazonium salt is thermally unstable and can decompose if the temperature rises, leading to unwanted side products and reduced yield. Maintaining a low temperature ensures the stability of the diazonium intermediate, leading to its efficient formation.
Inefficient Sulfonation 1. Sulfur Dioxide Source: Ensure a steady and sufficient flow of SO₂ gas or use a freshly prepared solution of sodium metabisulfite.2. Catalyst: The presence of a copper(I) or copper(II) salt catalyst is crucial for the Sandmeyer-type reaction to proceed efficiently.3. Reaction Time: Allow sufficient time for the sulfonyl radical to form and react with the diazonium salt. Monitor the reaction by TLC.The conversion of the diazonium salt to the sulfonyl chloride intermediate requires a sulfur source and a catalyst to facilitate the radical reaction. Incomplete reaction will result in a low yield of the desired sulfonic acid or its derivative.
Side Reactions 1. Phenol Formation: If the diazonium salt reacts with water, 3-fluoro-2-hydroxybenzoic acid can form as a significant byproduct.[1] Ensure an acidic environment to suppress this reaction.2. Azo Coupling: At higher pH or with excess diazonium salt, colored azo compounds may form. Maintain a low temperature and appropriate stoichiometry.The diazonium group is a good leaving group and can be displaced by various nucleophiles. Controlling the reaction conditions minimizes the formation of these undesired byproducts, thereby increasing the yield of the target sulfonic acid.

Issue 2: Poor Yield and/or Impurities in the Chlorination Step

The conversion of the sulfonic acid to the sulfonyl chloride is a key activation step for the final cyclization.

Potential Cause Troubleshooting Step Scientific Rationale & Expected Outcome
Incomplete Chlorination 1. Chlorinating Agent: Use a fresh, high-quality chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).2. Stoichiometry: Use a slight excess of the chlorinating agent to drive the reaction to completion.3. Reaction Temperature: Gently reflux the reaction mixture to ensure complete conversion. Monitor by TLC.The hydroxyl group of the sulfonic acid needs to be replaced by a chlorine atom to form the reactive sulfonyl chloride. Incomplete reaction will leave unreacted starting material, complicating purification and reducing the overall yield.
Hydrolysis of Sulfonyl Chloride 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Work-up: Perform the work-up quickly and use non-aqueous conditions if possible. If an aqueous work-up is necessary, use ice-cold water and separate the organic layer promptly.Sulfonyl chlorides are highly susceptible to hydrolysis back to the sulfonic acid.[2] Maintaining anhydrous conditions throughout the reaction and work-up is critical to prevent loss of the desired product.
Formation of Anhydride 1. Controlled Addition: Add the chlorinating agent slowly to the sulfonic acid at a controlled temperature.Rapid addition of the chlorinating agent can lead to the formation of the corresponding sulfonic anhydride, which is less reactive in the subsequent cyclization step.

Issue 3: Inefficient Cyclization to 4-Fluorosaccharin

The final ring-closing step to form the desired product can be challenging.

Potential Cause Troubleshooting Step Scientific Rationale & Expected Outcome
Incomplete Reaction 1. Ammonia Source: Use a concentrated source of ammonia, such as aqueous ammonium hydroxide or ammonia gas.2. Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Optimize the temperature by monitoring the reaction progress.3. Reaction Time: Allow sufficient time for the cyclization to go to completion.The intramolecular nucleophilic attack of the amide nitrogen onto the sulfonyl chloride is necessary for ring closure. Ensuring a sufficient concentration of the nucleophile and optimizing the reaction conditions will drive the equilibrium towards the product.
Hydrolysis of the Intermediate Amide 1. pH Control: Maintain a basic pH during the reaction to favor the deprotonated amide, which is a better nucleophile.2. Temperature Control: Avoid excessive heating, which can promote hydrolysis of the intermediate sulfamoylbenzoic acid derivative.The intermediate formed after the reaction of the sulfonyl chloride with ammonia can be susceptible to hydrolysis. Careful control of pH and temperature will minimize this side reaction.
Formation of Side Products 1. Dimerization/Polymerization: Use dilute conditions to favor the intramolecular cyclization over intermolecular reactions.At high concentrations, the reactive sulfonyl chloride can react with the amide of another molecule, leading to the formation of linear oligomers or polymers instead of the desired cyclic product.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-fluorosaccharin?

A common and effective synthetic route starts from 2-amino-3-fluorobenzoic acid.[3][4][5][6] The key transformations involve:

  • Diazotization of the aromatic amine.

  • Sulfonation via a Sandmeyer-type reaction to introduce the sulfur moiety.

  • Chlorination to form the reactive 2-chlorosulfonyl-3-fluorobenzoic acid.

  • Amidation and Cyclization with ammonia to yield the final 4-fluorosaccharin.

Q2: How does the fluorine substituent affect the synthesis?

The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the acidity of intermediates. It can potentially affect the rate of diazotization and the subsequent Sandmeyer reaction. However, it generally does not alter the fundamental reaction pathway.

Q3: What are the typical analytical methods used to characterize 4-fluorosaccharin?

The structure and purity of 4-fluorosaccharin are typically confirmed using a combination of spectroscopic techniques:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure and the position of the fluorine atom.[7][8][9]

  • Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) and sulfonyl (SO₂) stretches.

  • Melting Point: A sharp melting point is indicative of high purity.

Q4: What is the best method for purifying the final product?

Recrystallization is the most common and effective method for purifying crude 4-fluorosaccharin.[10][11][12][13][14] A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems include ethanol/water or acetic acid/water mixtures.[5][15]

III. Experimental Protocols & Workflows

Protocol 1: Synthesis of 2-Amino-3-fluorobenzoic Acid

This starting material can be synthesized from 2-fluoroaniline in a multi-step process.[3][4][5][6]

DOT Diagram: Synthetic Workflow for 4-Fluorosaccharin

Synthetic_Workflow A 2-Amino-3-fluorobenzoic Acid B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Sulfonation (SO₂, Cu(I/II) catalyst) C->D E 2-Sulfonyl-3-fluorobenzoic Acid D->E F Chlorination (SOCl₂ or PCl₅) E->F G 2-Chlorosulfonyl-3-fluorobenzoic Acid F->G H Amidation & Cyclization (NH₃) G->H I Crude 4-Fluorosaccharin H->I J Purification (Recrystallization) I->J K Pure 4-Fluorosaccharin J->K

Caption: Synthetic pathway from 2-amino-3-fluorobenzoic acid to 4-fluorosaccharin.

Protocol 2: General Procedure for the Synthesis of 4-Fluorosaccharin

Step 1: Diazotization and Sulfonation

  • Dissolve 2-amino-3-fluorobenzoic acid in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • To the resulting diazonium salt solution, add a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride.

  • Stir the reaction mixture at low temperature and then allow it to warm to room temperature until the evolution of nitrogen gas ceases.

  • Isolate the crude 2-sulfonyl-3-fluorobenzoic acid by filtration.

Step 2: Chlorination

  • Suspend the crude 2-sulfonyl-3-fluorobenzoic acid in an inert solvent like toluene.

  • Add thionyl chloride and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chlorosulfonyl-3-fluorobenzoic acid.

Step 3: Amidation and Cyclization

  • Dissolve the crude 2-chlorosulfonyl-3-fluorobenzoic acid in a suitable solvent such as acetone.

  • Cool the solution in an ice bath and add concentrated aqueous ammonia dropwise with vigorous stirring.

  • After the addition is complete, stir the mixture at room temperature until the cyclization is complete.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the crude 4-fluorosaccharin.

Step 4: Purification

  • Collect the crude product by filtration and wash with cold water.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide.

DOT Diagram: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree Start Low Overall Yield Step1 Analyze Purity of Starting Material Start->Step1 Step2 Check Diazotization Temperature Step1->Step2 Yes ImpureSM Impure Starting Material Step1->ImpureSM No Step3 Verify Sulfonation Catalyst Activity Step2->Step3 Yes HighTemp High Temperature (> 5 °C) Step2->HighTemp No Step4 Ensure Anhydrous Chlorination Step3->Step4 Yes InactiveCat Inactive Catalyst Step3->InactiveCat No Step5 Optimize Cyclization Conditions Step4->Step5 Yes Moisture Moisture Present Step4->Moisture No Suboptimal Suboptimal Temp/Conc. Step5->Suboptimal No Solution1 Purify Starting Material ImpureSM->Solution1 Solution2 Improve Cooling/ Slow Addition HighTemp->Solution2 Solution3 Use Fresh Catalyst InactiveCat->Solution3 Solution4 Dry Glassware/Solvents Moisture->Solution4 Solution5 Screen Temp. & Conc. Suboptimal->Solution5

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. This document provides a structured app...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. This document provides a structured approach to troubleshooting and resolving these challenges through a series of frequently asked questions and detailed experimental protocols. The strategies outlined below are based on established principles for enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs) and an analysis of the structural features of the target molecule.[1][2]

I. Understanding the Molecule: Predicted Physicochemical Properties

PropertyPredicted CharacteristicImplication for Solubility
Functional Groups Cyclic Sulfonamide (Sultam), Fluoro, Aromatic RingThe sulfonamide proton is acidic, suggesting pH-dependent solubility. The aromatic ring and fluorine atom contribute to hydrophobicity.
Polarity Likely a poorly soluble, somewhat lipophilic compound.Low intrinsic aqueous solubility is expected. Organic solvents or co-solvent systems will likely be required.
BCS Classification Likely falls under BCS Class II or IV.[6][7]These classes are characterized by low solubility, which can limit bioavailability.[2]

II. Frequently Asked Questions (FAQs)

Q1: My 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is not dissolving in aqueous buffers. What is the first step I should take?

A1: The primary and most impactful first step is to investigate the effect of pH on the compound's solubility.[8][9] The molecule contains an acidic N-H proton on the cyclic sulfonamide group. By increasing the pH of the aqueous solution, you can deprotonate this group to form a salt, which is generally much more soluble in water.[4][10]

We recommend performing a simple pH-solubility screen. Start with a neutral buffer (e.g., PBS, pH 7.4) and test solubility in a series of buffers with increasing pH (e.g., pH 8.0, 9.0, 10.0). A significant increase in solubility at higher pH values will confirm the acidic nature of your compound and provide a straightforward path to solubilization.[5]

Q2: I have tried adjusting the pH, but the solubility is still insufficient for my assay concentration. What are my next options?

A2: If pH adjustment alone is not sufficient, the next logical step is to introduce organic co-solvents.[11][12] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate hydrophobic molecules.[11]

Commonly used, water-miscible co-solvents in research and preclinical development include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

It is crucial to perform a systematic co-solvent screen to identify the most effective solvent and the optimal concentration. Remember that high concentrations of organic solvents can be incompatible with certain biological assays (e.g., cell-based assays). Always determine the tolerance of your experimental system to the chosen co-solvent.

Q3: Can I use surfactants to improve the solubility of my compound?

A3: Yes, surfactants are another excellent option, particularly if co-solvents interfere with your experiment.[6][10] Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their concentration in the bulk aqueous phase.[10]

Examples of commonly used surfactants include:

  • Tween® 80

  • Sodium lauryl sulfate (SLS)

  • Cremophor® EL

As with co-solvents, it is important to test a range of surfactant concentrations and to verify their compatibility with your experimental setup.

Q4: I've observed that my compound precipitates when I dilute my stock solution into my aqueous assay buffer. How can I prevent this?

A4: This is a common issue when a highly concentrated stock solution (usually in 100% DMSO) is diluted into an aqueous medium where the compound has low solubility. To mitigate this, you can try several strategies:

  • Lower the Stock Concentration: If possible, prepare a more dilute stock solution.

  • Use a Co-solvent in the Final Buffer: Ensure your final assay buffer contains a small percentage of the co-solvent used for your stock (e.g., 0.1-1% DMSO), provided it doesn't affect the assay.

  • Change the Dilution Method: Instead of adding the stock directly to the bulk buffer, try adding it to a rapidly stirring vortex of the buffer to promote rapid mixing and dispersion.

  • Employ Surfactants or Cyclodextrins: These can act as stabilizing agents in the final solution to prevent precipitation.[8]

III. Troubleshooting Guide & Experimental Protocols

Protocol 1: Systematic pH-Dependent Solubility Assessment

This protocol will help you determine the optimal pH for solubilizing your compound.

Materials:

  • 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

  • A series of buffers (e.g., phosphate, borate) at various pH values (e.g., 6.0, 7.0, 7.4, 8.0, 9.0, 10.0)

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration measurement

Procedure:

  • Add an excess amount of the compound to a fixed volume of each buffer in separate vials.

  • Cap the vials and vortex them vigorously for 2 minutes.

  • Incubate the vials at a controlled temperature (e.g., room temperature or 37°C) on a shaker for 24 hours to reach equilibrium.

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or a calibrated HPLC method).

  • Plot solubility (concentration) versus pH to identify the optimal pH range.

Workflow for pH-Dependent Solubility Assessment

A Start: Excess compound B Add to Buffers (pH 6-10) A->B C Vortex & Equilibrate (24h) B->C D Centrifuge to Pellet Solid C->D E Collect Supernatant D->E F Measure Concentration (HPLC/UV-Vis) E->F G Plot Solubility vs. pH F->G H Determine Optimal pH G->H

Caption: Workflow for determining pH-dependent solubility.

Protocol 2: Co-solvent Screening for Enhanced Solubility

This protocol provides a method for systematically screening different co-solvents.

Materials:

  • 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

  • Aqueous buffer at the optimal pH determined in Protocol 1 (or pH 7.4 if no pH effect was observed)

  • Co-solvents: DMSO, Ethanol, PEG 400, Propylene Glycol

  • Vortex mixer and analytical equipment as in Protocol 1

Procedure:

  • Prepare a series of co-solvent/buffer solutions at different concentrations (e.g., 5%, 10%, 20%, 50% v/v).

  • For each co-solvent and each concentration, add an excess amount of the compound.

  • Follow steps 2-5 from Protocol 1 for each sample.

  • Plot solubility versus co-solvent concentration for each co-solvent tested.

  • Select the co-solvent system that provides the desired solubility with the lowest percentage of organic solvent.

Co-solvent System5% (v/v)10% (v/v)20% (v/v)50% (v/v)
DMSO/Buffer [Record Solubility][Record Solubility][Record Solubility][Record Solubility]
Ethanol/Buffer [Record Solubility][Record Solubility][Record Solubility][Record Solubility]
PEG 400/Buffer [Record Solubility][Record Solubility][Record Solubility][Record Solubility]
PG/Buffer [Record Solubility][Record Solubility][Record Solubility][Record Solubility]
Advanced Strategies for Persistent Solubility Issues

If the above methods are insufficient, more advanced formulation strategies may be required, often in collaboration with a formulation science expert.[1]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can enhance the dissolution rate.[8][13][14]

  • Amorphous Solid Dispersions: Converting the crystalline API into an amorphous form, often dispersed within a polymer matrix, can significantly increase solubility.[1][10]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can shield the hydrophobic parts of the molecule, increasing its aqueous solubility.[8][15]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating the API in lipid-based carriers such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[1][13]

Decision Tree for Solubility Enhancement

Start Start: Compound Insoluble in Aqueous Buffer pH_Screen Protocol 1: Perform pH-Solubility Screen Start->pH_Screen pH_Success Is solubility sufficient? pH_Screen->pH_Success Cosolvent_Screen Protocol 2: Perform Co-solvent Screen pH_Success->Cosolvent_Screen No End_Success Proceed with Experiment pH_Success->End_Success Yes Cosolvent_Success Is solubility sufficient? Cosolvent_Screen->Cosolvent_Success Advanced Consider Advanced Strategies (Surfactants, Nanoparticles, etc.) Cosolvent_Success->Advanced No Cosolvent_Success->End_Success Yes End_Consult Consult Formulation Scientist Advanced->End_Consult

Caption: Decision-making workflow for addressing solubility issues.

References

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available from: [Link]

  • Reddy's Laboratories. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Davis, M. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • He, C. et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Kim, Y. H. et al. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. PubMed. Available from: [Link]

  • Hovione. (n.d.). Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility. Available from: [Link]

  • Dr. Reddy's Laboratories. Formulation Strategies for Poorly Soluble APIs. Available from: [Link]

  • Ahmad, S. et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals (Basel). Available from: [Link]

  • Williams, R. O. et al. (2017, May 8). Improving the Water Solubility of Poorly Soluble Drugs. Basicmedical Key. Available from: [Link]

  • Krebs, H. A. & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. Biochemical Journal. Available from: [Link]

  • Ahad, A. et al. (2023, August 25). A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. Annex Publishers. Available from: [Link]

  • The BMJ. (1945, February 24). SOLUBILITY OF SULPHONAMIDES. The BMJ. Available from: [Link]

  • Jain, P. et al. (2018). Improving solubility via structural modification. ResearchGate. Available from: [Link]

  • Kumar, D. S. et al. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Beg, S. et al. (2017, March 10). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Journal of Pharmaceutical Innovation. Available from: [Link]

  • Park, J. et al. (2021). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. Available from: [Link]

  • Wang, Y. et al. (2022). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules. Available from: [Link]

  • Urbano, V. R. et al. (2019, December 6). Influence of pH value on sulfonamide ozonation using caffeine as a contamination indicator. Environmental Science and Pollution Research. Available from: [Link]

  • PubChem. Benzo[d]isothiazol-3(2H)-one, 4,6-dinitro-, 1,1-dioxide. Available from: [Link]

  • NIST. 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. Available from: [Link]

  • Li, Y. et al. (2025, May 9). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][10]Thiazin-4-One Derivatives. MDPI. Available from: [Link]

  • Kilpeläinen, I. et al. (2000). Solubility of fluorinated pharmaceuticals in dense carbon dioxide. Organic Process Research & Development. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide in Solution

Welcome to the technical support guide for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments.

Introduction

4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a derivative of the well-known benzisothiazolinone scaffold, is a compound of interest in various research and development applications.[1][2] The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. This guide will address common stability challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide in solution?

A1: The primary degradation pathways for isothiazolinone derivatives, including 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, are hydrolysis, particularly under alkaline conditions, and photodegradation.[3][4] The isothiazolinone ring is susceptible to nucleophilic attack, which can be exacerbated by elevated pH and temperature.[3]

Q2: What is the expected stability of this compound in acidic versus alkaline solutions?

A2: Isothiazolinone-based compounds are generally more stable in acidic to neutral conditions.[3] In alkaline solutions, the rate of hydrolysis increases significantly, leading to the opening of the isothiazolinone ring.[3] Therefore, maintaining a pH below 7 is recommended for optimal stability.

Q3: Can the choice of solvent affect the stability of the compound?

A3: Yes, the solvent can play a crucial role. While highly soluble in many organic solvents, the presence of nucleophilic impurities or water in these solvents can contribute to degradation.[5] For aqueous solutions, the purity of the water is critical. It is advisable to use high-purity, deionized water and to be mindful of potential interactions with buffer components.

Q4: How should I store solutions of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide?

A4: For optimal stability, solutions should be stored in a cool, dark place.[6] Refrigeration at 2-8°C is recommended for short-term storage. For long-term storage, freezing the solution at -20°C or below is advisable, provided the solvent system is compatible with freezing. Always use amber vials or protect transparent containers from light to prevent photodegradation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide solutions.

Issue 1: Rapid Loss of Compound Potency or Concentration

If you observe a faster-than-expected decrease in the concentration of your compound, consider the following potential causes and solutions.

Root Cause Analysis & Solution Workflow

Caption: Troubleshooting workflow for rapid compound degradation.

Detailed Troubleshooting Steps:
  • Verify Solution pH: The hydroxyl ion is a key catalyst for the hydrolysis of the isothiazolinone ring.[3]

    • Action: Measure the pH of your solution. If it is above 7, adjust it to a slightly acidic or neutral pH (e.g., pH 5-7) using a non-nucleophilic buffer system (e.g., phosphate or acetate buffer).

  • Evaluate Storage Conditions: Light and heat can provide the energy needed to initiate degradation reactions.[4]

    • Action: Ensure solutions are stored in light-protecting containers (e.g., amber glass vials) and at a reduced temperature. For aqueous solutions, refrigeration is generally sufficient for short-term use.

  • Assess Solvent and Reagent Purity: Nucleophiles, such as thiols, can react with and degrade the compound.[7]

    • Action: Use high-performance liquid chromatography (HPLC) grade solvents to minimize contaminants. Ensure all glassware is thoroughly cleaned and rinsed with high-purity water or solvent.

Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms

The emergence of new peaks during analytical runs (e.g., by HPLC or LC-MS) is a strong indicator of degradation.

Potential Degradation Products

Hydrolysis of the isothiazolinone ring is a likely cause. This can lead to the formation of N-substituted sulfinic and sulfonic acids of 2-sulfamoyl-5-fluorobenzoic acid.

Degradation Pathway Visualization

DegradationPathway Compound 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Intermediate Ring-Opened Intermediate Compound->Intermediate Hydrolysis (OH-) Product1 2-Sulfamoyl-5-fluorobenzoic acid derivatives Intermediate->Product1 Further reaction

Caption: Simplified hydrolysis pathway of the compound.

Confirmation and Mitigation Protocol:
  • Characterize Degradants:

    • Protocol: Utilize LC-MS to obtain the mass of the unknown peaks. Compare these masses with potential degradation products derived from hydrolysis or oxidation.

  • Implement Preventative Measures:

    • Protocol:

      • Prepare solutions fresh whenever possible.

      • If storage is necessary, prepare stock solutions in a stable, anhydrous organic solvent like DMSO or acetonitrile and store at -20°C or lower.

      • For aqueous working solutions, use a buffered system at a pH between 5 and 7.

Data Summary: Recommended Storage Conditions
ParameterRecommended ConditionRationale
pH 5.0 - 7.0Minimizes base-catalyzed hydrolysis.[3]
Temperature 2-8°C (short-term), ≤ -20°C (long-term)Reduces the rate of chemical degradation.
Light Exposure Protect from light (use amber vials)Prevents photodegradation.[4]
Solvent Anhydrous aprotic solvents (e.g., DMSO, Acetonitrile) for stock solutions; Buffered aqueous solutions for working dilutions.Minimizes solvent-mediated degradation.
Experimental Protocol: Preparation of a Stabilized Aqueous Solution

This protocol outlines the steps for preparing a 10 mM aqueous working solution of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide from a 100 mM DMSO stock.

Materials:

  • 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

  • Anhydrous DMSO

  • 50 mM Sodium Phosphate Buffer (pH 6.0)

  • Calibrated pH meter

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Prepare Stock Solution:

    • Accurately weigh the required amount of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide.

    • Dissolve in anhydrous DMSO to a final concentration of 100 mM.

    • Aliquot into single-use volumes in amber vials and store at -20°C.

  • Prepare Working Solution:

    • Thaw a single aliquot of the 100 mM stock solution.

    • In a sterile, amber tube, add the appropriate volume of the 50 mM sodium phosphate buffer (pH 6.0).

    • While vortexing gently, add the required volume of the stock solution to the buffer to achieve a final concentration of 10 mM.

    • Verify the final pH of the solution and adjust if necessary to be within the 5.0-7.0 range.

    • Use the working solution promptly. If short-term storage is needed, keep it at 2-8°C for no longer than 24 hours.

References

  • Collier, P. J., et al. (1990). Chemical reactivity of some isothiazolone biocides. Journal of Applied Bacteriology, 69(4), 578-584.
  • European Chemicals Agency (ECHA). (2019). REACH Registration dossier for 1,2-benzisothiazol-3(2H)-one.
  • Silva, V., et al. (2014). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 19(8), 12580-12609.
  • Sakkas, V. A., & Albanis, T. A. (2003). Photodegradation of benzisothiazolinone in water. Journal of Photochemistry and Photobiology A: Chemistry, 159(3), 237-244.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12357746, 4-Fluorobenzo[d]thiazol-2(3H)-one.
  • Williams, T. M. (2007). The role of isothiazolinones in the preservation of cosmetics. Cosmetics & Toiletries, 122(3), 69-76.
  • Aitken, R. A., et al. (2019). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 24(16), 2938.
  • MDPI. (2023). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][3][7]Thiazin-4-One Derivatives.

  • Google Patents. (2009). Immobilized 1,2-benzisothiazolin-3-one.
  • BenchChem. (2025). In-Depth Technical Guide to 4-Fluorobenzo[d]thiazol-2(3H)-one: Chemical Properties and Structure.

Sources

Optimization

Common pitfalls in handling 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Technical Support Center: 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Welcome to the dedicated support center for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. This guide is designed for researchers, medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Welcome to the dedicated support center for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and pitfalls associated with handling this reactive and valuable chemical entity. As a fluorinated saccharin derivative, this compound possesses unique properties that, while advantageous for applications like covalent inhibitor design, require careful consideration in experimental design and execution.

This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind common experimental failures and how to systematically troubleshoot them.

Frequently Asked Questions (FAQs): Core Concepts & Safety

Q1: What is 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, and what is its primary application?

A1: 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a fluorinated derivative of saccharin. The core structure is a benzo-fused cyclic sulfonamide (a sultam). The presence of the highly oxidized sulfur (VI) center makes it an electrophilic scaffold. In drug discovery, it is often explored as a "warhead" for covalent inhibitors. It can react with nucleophilic amino acid residues (such as lysine or tyrosine) on a target protein, forming a stable, irreversible bond.[1] The fluorine atom can further modulate the compound's electronic properties, cell permeability, and metabolic stability.[2]

Q2: What are the immediate safety precautions I should take when handling this compound?

A2: While specific toxicity data for this exact derivative is limited, the parent scaffold, 1,2-benzisothiazol-3(2H)-one, is a known skin sensitizer and can cause serious eye damage.[3] Therefore, stringent safety measures are mandatory.

  • Personal Protective Equipment (PPE): Always wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.

  • Ventilation: Handle the solid compound and all solutions exclusively within a certified chemical fume hood to avoid inhalation of fine particulates.[4]

  • Cross-Contamination: This compound is a potent reactive agent. Designate specific spatulas and glassware for its use to prevent unintentional reactions with other reagents in your lab.

Q3: I'm seeing poor solubility in my initial experiments. What solvents are recommended?

A3: This is a common first hurdle. The planar, relatively rigid structure and the polar sulfonyl group give it moderate to poor solubility in many common solvents.

  • Aprotic Polar Solvents: Start with solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are typically the best choices for creating stock solutions.

  • Ethereal and Chlorinated Solvents: For reactions, Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (MeCN) can be effective, but solubility may be limited. Gentle warming may be required, but this must be balanced with the compound's stability (see Stability section below).

  • Aqueous Buffers: Direct solubility in aqueous buffers is extremely low. For biological assays, a high-concentration stock solution in DMSO is typically prepared first and then diluted into the final aqueous medium. Be vigilant for precipitation upon dilution.

SolventTypical UseNotes
DMSO Stock SolutionsExcellent solubility. Ensure use of anhydrous grade to prevent hydrolysis.
DMF Stock Solutions, ReactionsGood solubility. Must be anhydrous and peroxide-free.
Acetonitrile Reactions, HPLC/LC-MSModerate solubility. Good for analytical applications.
DCM Reactions, ExtractionsModerate solubility. Prone to forming acidic traces (HCl).
THF ReactionsModerate solubility. Must be anhydrous and peroxide-free.

Troubleshooting Guide: Stability & Degradation

A primary pitfall in working with this compound is its susceptibility to degradation, which can lead to inconsistent results and reaction failures.

Issue: My reaction yield is low, and LC-MS analysis shows multiple unknown peaks, one of which corresponds to the mass of 2-sulfamoyl-4-fluorobenzoic acid.

Possible Cause: Hydrolytic decomposition of the cyclic sulfonamide ring.

The N-S bond in the isothiazolone ring is the compound's Achilles' heel. It is susceptible to cleavage by nucleophilic attack, with water being a common culprit, especially under non-neutral pH conditions. This hydrolysis opens the ring to form 2-sulfamoyl-4-fluorobenzoic acid.[5]

Causality Explained:

  • Base-Promoted Hydrolysis: Hydroxide ions are potent nucleophiles that readily attack the electrophilic sulfur atom, leading to rapid ring-opening.

  • Acid-Promoted Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen or the nitrogen can activate the ring system towards nucleophilic attack by water.

Protocol: Assessing Hydrolytic Stability
  • Preparation: Prepare a 1 mg/mL stock solution of the compound in anhydrous acetonitrile.

  • Incubation: In separate HPLC vials, add 10 µL of the stock solution to 990 µL of three different buffers:

    • pH 4.0 (e.g., acetate buffer)

    • pH 7.4 (e.g., phosphate buffer)

    • pH 9.0 (e.g., borate buffer)

  • Time Points: Immediately inject a T=0 sample for each pH. Then, incubate the vials at room temperature (or your experimental temperature) and inject samples at T=1h, 4h, 8h, and 24h.

  • Analysis: Monitor the disappearance of the parent peak and the appearance of the hydrolysis product peak by HPLC/LC-MS.

  • Interpretation: This will give you a clear operational window for the pH stability of your compound.

Solutions & Mitigation Strategies:
  • Strictly Anhydrous Conditions: Use oven- or flame-dried glassware cooled under an inert atmosphere (N₂ or Ar). Use anhydrous, amine-free solvents.[6]

  • Control pH: If aqueous conditions are unavoidable, maintain a neutral pH (6.5-7.5) where the rate of hydrolysis is typically at its minimum. Avoid strongly basic or acidic conditions during workup.

  • Temperature Control: Perform reactions at the lowest effective temperature. Hydrolysis, like most reactions, is accelerated by heat.

Hydrolysis parent 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrolyzed 2-Sulfamoyl-4-fluorobenzoic acid (Hydrolysis Product) parent->hydrolyzed Ring Opening conditions H₂O (Acidic or Basic Conditions) conditions->parent   Promotes

Troubleshooting Guide: Reactivity & Reaction Control

Issue: My reaction with a target amine/thiol is sluggish, or I'm getting side products I can't identify.

Possible Cause: Competing side reactions, incorrect stoichiometry, or insufficient activation.

While the compound is designed to be reactive, its behavior can be complex. The sulfonyl group is a strong electron-withdrawing group, which acidifies the N-H proton. This can lead to unintended reactivity.

Scenario 1: Reaction with Primary/Secondary Amines

Q: I'm trying to react the compound with a primary amine to form a sulfonamide, but the reaction is incomplete. What's happening?

A: You are likely encountering an acid-base equilibrium issue. The N-H proton on the fluorosaccharin scaffold is acidic (pKa is often in the range of 1-2 for saccharin itself). Your nucleophilic amine is also a base.

  • Deprotonation: The amine can deprotonate the fluorosaccharin, forming an ammonium salt and the fluorosaccharin anion. This anion is significantly less electrophilic, effectively shutting down the desired reaction.

  • Solution: Add a non-nucleophilic base to your reaction. A tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can act as a scavenger for the acidic proton, freeing up your primary/secondary amine to act as a nucleophile. Use at least 2 equivalents of the base: one to neutralize the N-H proton and one to neutralize the H-X byproduct of the reaction.

Reactivity cluster_0 Desired Pathway cluster_1 Competing Pathway cluster_2 Solution start Fluorosaccharin + R-NH₂ product Open-chain Sulfonamide Adduct start->product Nucleophilic Attack acid_base Fluorosaccharin + R-NH₂ inactive Fluorosaccharin Anion + R-NH₃⁺ (Unreactive) acid_base->inactive Acid-Base Reaction solution_start Fluorosaccharin + R-NH₂ + DIPEA solution_product Desired Adduct solution_start->solution_product Reaction Proceeds

Scenario 2: Low Yield in Covalent Labeling of Proteins

Q: I'm using this compound to label a protein, but the labeling efficiency is very low, even though my target has accessible lysine residues.

A: The reactivity of sulfonyl fluorides and related structures is highly dependent on the local microenvironment of the nucleophilic residue.[1]

  • pKa of the Nucleophile: A lysine side chain needs to be in its deprotonated, nucleophilic state (R-NH₂) to react. If the lysine is in a positively charged microenvironment, its pKa will be elevated, and it will exist predominantly as the unreactive ammonium form (R-NH₃⁺). Consider increasing the pH of your reaction buffer (e.g., from 7.4 to 8.0-8.5) to shift the equilibrium towards the more nucleophilic free amine.

  • Steric Hindrance: The benzo-fused ring is bulky. If the target lysine is in a sterically crowded pocket, the compound may not be able to access it effectively.

  • Hydrolysis Competition: As discussed earlier, the compound will be slowly hydrolyzing in your aqueous buffer. If the covalent reaction is slow, hydrolysis can become a significant competing pathway, consuming your reagent. Ensure you are using a sufficient excess of the compound and that your incubation times are optimized.

Troubleshooting Guide: Purification & Analysis

Issue: I have difficulty purifying my reaction product away from unreacted starting material and side products.

Possible Cause: Similar polarity of components and on-column instability.

  • Chromatography:

    • Normal Phase (Silica Gel): The polarity of the fluorosaccharin starting material and the resulting open-chain sulfonamide products can often be very similar, leading to poor separation. Use a shallow gradient and consider trying different solvent systems (e.g., Ethyl Acetate/Hexanes vs. DCM/Methanol). Adding a small amount of acetic acid (0.1-1%) to the mobile phase can sometimes improve peak shape for acidic compounds.

    • Reverse Phase (C18): This is often the preferred method for purifying these polar compounds. Standard Water/Acetonitrile or Water/Methanol gradients with a TFA or formic acid modifier (0.1%) are effective.

  • On-Column Degradation: The slightly acidic nature of standard silica gel can sometimes promote the degradation of sensitive products. You can "deactivate" the silica by pre-treating the column with your mobile phase containing 1% triethylamine, running it through, and then re-equilibrating with the initial mobile phase before loading your sample.

// Nodes start [label="Experiment Failed\n(Low Yield / Multiple Products)", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; check_stability [label="Was the reaction run under\nstrictly anhydrous conditions?", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond]; check_reactivity [label="Was a nucleophilic amine/\nthiol used?", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond]; check_purification [label="Are there issues with\npurification?", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];

// Outcomes hydrolysis [label="Root Cause:\nHydrolysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; acid_base [label="Root Cause:\nAcid-Base Chemistry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; polarity [label="Root Cause:\nSimilar Polarity", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solutions solve_hydrolysis [label="Solution:\nUse anhydrous solvents,\ncontrol pH and temperature.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_reactivity [label="Solution:\nAdd non-nucleophilic base\n(e.g., DIPEA).", fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_purification [label="Solution:\nSwitch to Reverse Phase HPLC or\nuse modified normal phase.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_stability; start -> check_reactivity; start -> check_purification;

check_stability -> hydrolysis [label="No"]; hydrolysis -> solve_hydrolysis;

check_reactivity -> acid_base [label="Yes"]; acid_base -> solve_reactivity;

check_purification -> polarity [label="Yes"]; polarity -> solve_purification; } ` Caption: A logical workflow for troubleshooting common issues.

References

  • Chen, J., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules. Available at: [Link]

  • Knauf Gips KG. (2025). Safety Data Sheet. Knauf. This is a representative SDS for a product containing isothiazolinones, illustrating general hazards. The specific product is not the title compound but provides class warnings. Available at: [Link] (Note: Direct link to this specific SDS is not stable, refer to manufacturer's site for safety data on related compounds).

  • Chen, J., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (2023). Benzisothiazolinone. Wikipedia. Available at: [Link]

  • Weber ES. (2022). Safety Data Sheet. Weber ES. Representative SDS for products containing isothiazolinones. Available at: [Link] (Note: Direct link to this specific SDS is not stable, refer to manufacturer's site for safety data on related compounds).

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc. Available at: [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one. Chemos. Available at: [Link]

  • National Center for Biotechnology Information. Benzo[d]isothiazol-3(2H)-one, 4,6-dinitro-, 1,1-dioxide. PubChem. Available at: [Link]

  • Bostik SA. (2024). SAFETY DATA SHEET. Bostik. Representative SDS for products containing isothiazolinones. Available at: [Link] (Note: Direct link to this specific SDS is not stable, refer to manufacturer's site for safety data on related compounds).

  • Fernández-d'Arlas, B., et al. (2022). Saccharin disrupts bacterial cell envelope stability and interferes with DNA replication dynamics. National Center for Biotechnology Information. Available at: [Link]

  • Am Ende, C.W., et al. (2020). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. National Center for Biotechnology Information. Available at: [Link]

  • The Society of the Plastics Industry, Inc. (2015). Guide to the Safe Handling of Fluoropolymer Resins. Fluoropolymers. Available at: [Link]

  • Chen, J., et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][7][8]Thiazin-4-One Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, L., et al. (2023). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at: [Link]

  • Hütter, N., et al. (2017). Synthesis of Novel Saccharin Derivatives. MDPI. Available at: [Link]

  • Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe. Available at: [Link]

  • Parker, C.G. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing. Available at: [Link]

  • Li, Y., et al. (2024). Stability analysis of sodium saccharin in fried nuts and seeds—Determination of sodium saccharin and o-sulfamoylbenzoic acid by HPLC. Frontiers. Available at: [Link]

  • Sławiński, J., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. Available at: [Link]

  • Bell, F. K., & Dromgoole, S. H. (1972). Hydrolytic Stability of Saccharin. Journal of Pharmaceutical Sciences. (Abstract available, full text may require subscription). Available at: [Link]

  • Singh, P. P., et al. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Publishing. Available at: [Link]

  • Chen, J., et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][7][8]Thiazin-4-One Derivatives. ResearchGate. Available at: [Link]

  • AGC Chemicals Europe. (2012). Guide for the Safe Handling of Fluoropolymer Resins. AGC Chemicals. Available at: [Link]

  • Cytiva. (2024). SAFETY DATA SHEET. Cytiva. Representative SDS for products containing isothiazolinones. Available at: [Link] (Note: Direct link to this specific SDS is not stable, refer to manufacturer's site for safety data on related compounds).

  • Chen, J., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. MDPI. Available at: [Link]

  • Li, S., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Organic Chemistry Frontiers. Available at: [Link]

  • Kalia, M., et al. (2021). Sulfur fluoride exchange. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting

Technisches Support-Zentrum: Interpretation unerwarteter Ergebnisse mit 4-Fluorbenzo[d]isothiazol-3(2H)-on 1,1-dioxid

Answering in German as per the user's request. Willkommen im technischen Support-Zentrum für 4-Fluorbenzo[d]isothiazol-3(2H)-on 1,1-dioxid.

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Author: BenchChem Technical Support Team. Date: March 2026

Answering in German as per the user's request.

Willkommen im technischen Support-Zentrum für 4-Fluorbenzo[d]isothiazol-3(2H)-on 1,1-dioxid. Als leitender Anwendungswissenschaftler verstehe ich, dass die Arbeit mit hochfunktionellen Molekülen einzigartige Herausforderungen mit sich bringen kann. Diese Anleitung soll Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung als Ressource dienen, um unerwartete Ergebnisse zu beheben, Reaktionsbedingungen zu optimieren und die einzigartigen Eigenschaften dieses Fluor-Analogs von Saccharin zu nutzen.

Die Struktur von 4-Fluorbenzo[d]isothiazol-3(2H)-on 1,1-dioxid kombiniert das bekannte Benzisothiazol-Gerüst, das für seine vielfältigen biologischen Aktivitäten bekannt ist[1][2][3], mit einem strategisch platzierten Fluoratom. Diese Modifikation kann die physikochemischen und biologischen Eigenschaften wie Lipophilie, metabolische Stabilität und Bindungsaffinität an biologische Ziele erheblich beeinflussen[4]. Diese Anleitung ist in einem Frage-und-Antwort-Format strukturiert, um spezifische Probleme direkt anzusprechen, auf die Sie während Ihrer Experimente stoßen könnten.

Abschnitt 1: Häufig gestellte Fragen (FAQs) zu Synthese und Reaktivität

Dieser Abschnitt befasst sich mit den häufigsten Hürden bei der Synthese und Handhabung der Titelverbindung.

F1: Meine Reaktionsausbeute bei der Synthese von 4-Fluorbenzo[d]isothiazol-3(2H)-on 1,1-dioxid ist unerwartet niedrig. Was sind die häufigsten Ursachen?

Eine niedrige Ausbeute kann auf mehrere Faktoren zurückzuführen sein, die oft mit den Reaktionsbedingungen oder der Qualität der Reagenzien zusammenhängen.

  • Unvollständige Oxidation: Die Umwandlung des Schwefelatoms von einem Thioether oder Sulfoxid in ein Sulfon (1,1-dioxid) ist ein entscheidender Schritt. Starke Oxidationsmittel wie meta-Chlorperbenzoesäure (m-CPBA) werden häufig verwendet, aber eine unzureichende Menge oder eine zu niedrige Reaktionstemperatur kann zur Bildung des entsprechenden Benzo[d]isothiazol-3(2H)-on-1-oxids (Sulfoxid) als Hauptnebenprodukt führen[5][6].

  • Hydrolyse von Zwischenprodukten: Viele Synthesewege für Sulfonamide gehen von Sulfonylchlorid-Zwischenprodukten aus. Diese sind extrem feuchtigkeitsempfindlich und hydrolysieren leicht zur entsprechenden Sulfonsäure, die mit Aminen nicht weiterreagiert[7][8]. Die Sicherstellung streng wasserfreier Bedingungen ist von größter Bedeutung.

  • Qualität der Ausgangsmaterialien: Verunreinigungen im Ausgangsmaterial, wie z. B. im entsprechenden 2-Mercaptobenzamid oder 2-Amino-3-fluorbenzamid, können die Reaktion beeinträchtigen. Überprüfen Sie die Reinheit Ihrer Ausgangsmaterialien mittels NMR oder LC-MS vor der Verwendung.

  • Suboptimale Reaktionsbedingungen: Die Wahl des Lösungsmittels und die Temperatur sind entscheidend. Einige Oxidationsreaktionen, insbesondere solche mit Reagenzien wie Selectfluor, können in wässrigen Medien durchgeführt werden, was eine umweltfreundlichere Alternative darstellt, aber möglicherweise eine Optimierung des Verhältnisses von organischem Co-Lösungsmittel zu Wasser erfordert[5][6][9].

F2: Ich beobachte signifikante Mengen an Nebenprodukten. Was könnten das sein und wie kann ich ihre Bildung minimieren?

Die Identifizierung von Nebenprodukten ist der erste Schritt zur Optimierung Ihrer Reaktion.

Mögliches NebenproduktWahrscheinliche UrsacheLösungsstrategie
Benzo[d]isothiazol-3(2H)-on-1-oxid Unzureichendes Oxidationsmittel oder zu kurze Reaktionszeit.Erhöhen Sie die Äquivalente des Oxidationsmittels (z. B. m-CPBA) und überwachen Sie die Reaktion mittels TLC oder LC-MS bis zum vollständigen Verbrauch des Sulfoxid-Zwischenprodukts.[5][6]
2-Amino-N-substituierte-3-fluorbenzolsulfonamid Ringöffnung des Isothiazolon-Rings durch nukleophilen Angriff (z. B. durch Wasser oder andere Nukleophile unter basischen Bedingungen).Führen Sie die Reaktion unter neutralen oder sauren Bedingungen durch. Vermeiden Sie starke Basen während der Aufarbeitung, es sei denn, der pH-Wert wird sorgfältig kontrolliert.
Disulfonyliertes Amin (Relevant, wenn ein primäres Amin in einem früheren Schritt verwendet wird) Überschuss an Sulfonylchlorid und längere Reaktionszeiten.Verwenden Sie ein stöchiometrisches Verhältnis von 1:1 von Amin zu Sulfonylchlorid oder einen leichten Überschuss des Amins. Führen Sie die Reaktion bei niedrigeren Temperaturen durch.[8]

F3: Meine Reaktion zeigt eine unerwartete Reaktivität, wie z. B. die Fluorierung meines Substrats. Kann die Titelverbindung selbst als Reagenz wirken?

Obwohl 4-Fluorbenzo[d]isothiazol-3(2H)-on 1,1-dioxid nicht als klassisches elektrophiles Fluorierungsmittel wie Selectfluor oder N-Fluorbenzolsulfonimid (NFSI) konzipiert ist, enthält es eine N-SO₂-Einheit, die in diesen Reagenzien vorhanden ist[10][11]. Die elektronenziehende Natur der Sulfonylgruppe und des Fluoratoms am Benzolring erhöht die Acidität des N-H-Protons erheblich. Unter stark basischen Bedingungen könnte das resultierende Anion eine gewisse Reaktivität aufweisen.

Eine unerwartete Fluorierung ist jedoch höchst unwahrscheinlich. Es ist wahrscheinlicher, dass diese Beobachtung auf eine Verunreinigung durch ein nicht umgesetztes elektrophiles Fluorierungsmittel (z. B. Selectfluor) zurückzuführen ist, das in einem früheren Syntheseschritt verwendet wurde. Es ist entscheidend, das Zwischenprodukt vor dem nächsten Schritt sorgfältig zu reinigen.

Abschnitt 2: FAQs zu Reinigung und Charakterisierung

Die korrekte Reinigung und Charakterisierung sind für die Validierung Ihrer Ergebnisse unerlässlich.

F4: Ich habe Schwierigkeiten bei der Reinigung der Endverbindung. Welche Strategien empfehlen Sie?

Aufgrund der polaren Sulfonamidgruppe und des Fluoratoms kann die Reinigung eine Herausforderung sein.

  • Umkristallisation: Dies ist oft die effektivste Methode zur Reinigung. Testen Sie eine Reihe von Lösungsmittelsystemen, wie z. B. Ethanol/Wasser, Ethylacetat/Hexan oder Dichlormethan/Methanol.

  • Säulenchromatographie: Aufgrund seiner Polarität kann die Verbindung auf einer normalen Kieselgelsäule stark eluieren. Erwägen Sie die Verwendung eines polaren Eluentengemisches (z. B. Ethylacetat/Methanol). Alternativ kann eine Umkehrphasen-Chromatographie mit einem Acetonitril/Wasser-Gradienten bessere Ergebnisse liefern.

  • Saure Extraktion: Wenn Ihre Verbindung stabil ist, kann das Waschen der organischen Schicht mit einer milden sauren Lösung (z. B. 1 M HCl) helfen, basische Verunreinigungen zu entfernen.

F5: Meine NMR- oder Massenspektrometrie-Daten entsprechen nicht meinen Erwartungen. Was sind häufige Interpretationsfallen?

Unerwartete Spektraldaten deuten oft auf Nebenprodukte oder strukturelle Besonderheiten hin.

  • ¹⁹F-NMR: Dies ist ein entscheidendes Werkzeug. Erwarten Sie ein Singulett (oder ein Dublett von Dubletts, abhängig von benachbarten Protonen) im aromatischen Bereich. Die genaue chemische Verschiebung kann Aufschluss über die elektronische Umgebung geben. Vergleichen Sie sie mit Literaturwerten für ähnliche fluorierte Aromaten[5].

  • ¹H-NMR: Das N-H-Proton kann breit sein und sich je nach Konzentration und Lösungsmittel verschieben. Suchen Sie nach den charakteristischen Multipletts im aromatischen Bereich, die durch die Fluor- und Sulfonamid-Substituenten beeinflusst werden.

  • Massenspektrometrie: Suchen Sie nach dem Molekülionenpeak. Häufige Fragmentierungen bei Sulfonamiden sind der Verlust von SO₂ (64 m/z).

  • Verunreinigungen: Vergleichen Sie Ihre Spektren mit denen Ihrer Ausgangsmaterialien und möglichen Nebenprodukten (wie dem Sulfoxid-Zwischenprodukt), um eine Kontamination auszuschließen.

Abschnitt 3: FAQs zu Stabilität und Handhabung

Die richtige Lagerung und Handhabung gewährleistet die Integrität Ihrer Verbindung.

F6: Was sind die empfohlenen Lagerbedingungen? Ist die Verbindung anfällig für Zersetzung?

Wie viele Sulfonamide ist auch diese Verbindung im Allgemeinen bei Raumtemperatur stabil und fest. Um eine langfristige Integrität zu gewährleisten:

  • Vor Feuchtigkeit schützen: Lagern Sie die Verbindung in einem dicht verschlossenen Behälter, vorzugsweise in einem Exsikkator oder unter inerter Atmosphäre (Argon oder Stickstoff).

  • Licht meiden: In einer Braunglasflasche lagern, um eine mögliche Photodegradation zu verhindern.

  • Starke Basen vermeiden: Die Sulfonamid-Bindung kann unter stark basischen Bedingungen hydrolysieren, was zu einer Ringöffnung führt.

F7: Was sind die primären Sicherheitsbedenken beim Umgang mit dieser Verbindung?

Obwohl keine spezifischen Toxizitätsdaten für die 4-Fluor-Variante vorliegen, sollten Vorsichtsmaßnahmen auf der Grundlage ähnlicher Strukturen getroffen werden.

  • Hautreizung und Sensibilisierung: Benzisothiazolinone sind als Hautsensibilisatoren bekannt[12][13][14]. Vermeiden Sie direkten Hautkontakt durch das Tragen von undurchlässigen Handschuhen (Nitril oder Neopren).

  • Augenreizung: Die Verbindung kann schwere Augenreizungen verursachen. Tragen Sie immer eine Schutzbrille.

  • Einatmen: Vermeiden Sie das Einatmen von Staub. Arbeiten Sie in einem gut belüfteten Bereich oder einem Abzug.

Abschnitt 4: Fehlerbehebungsprotokolle und Arbeitsabläufe

Dieser Abschnitt bietet praktische, schrittweise Anleitungen zur Diagnose und Lösung häufiger Probleme.

Protokoll 1: Allgemeines Verfahren zur Überwachung der Oxidationsreaktion mittels LC-MS
  • Probenvorbereitung: Entnehmen Sie eine kleine Aliquote (ca. 1-2 Tropfen) aus dem Reaktionsgemisch.

  • Verdünnung: Verdünnen Sie die Aliquote in 1 ml eines geeigneten Lösungsmittels (z. B. Acetonitril oder Methanol).

  • Analyse: Injizieren Sie die verdünnte Probe in das LC-MS.

  • Dateninterpretation:

    • Identifizieren Sie die Massenpeaks, die dem Ausgangsmaterial (Thioether), dem Sulfoxid-Zwischenprodukt und dem gewünschten Sulfon-Produkt entsprechen.

    • Überwachen Sie das Verschwinden des Ausgangsmaterials und des Sulfoxid-Peaks, während der Produkt-Peak zunimmt. Die Reaktion ist abgeschlossen, wenn keine Ausgangsmaterialien mehr nachweisbar sind.

Arbeitsablauf 1: Diagnose niedriger Ausbeuten bei der Synthese

Der folgende Arbeitsablauf kann helfen, die Ursache für eine niedrige Ausbeute systematisch zu identifizieren.

G start Niedrige Ausbeute beobachtet reagent_check Reagenzienqualität überprüfen start->reagent_check condition_check Reaktionsbedingungen überprüfen start->condition_check workup_check Aufarbeitungsverfahren überprüfen start->workup_check sm_purity Analyse mittels NMR/LC-MS reagent_check->sm_purity 1. Ausgangsmaterial rein? temp Temperatur optimieren (erhöhen/senken) condition_check->temp 1. Temperatur korrekt? time Reaktion länger laufen lassen (Überwachung mittels TLC/LC-MS) condition_check->time 2. Reaktionszeit ausreichend? atmosphere Reaktion unter N2/Ar wiederholen condition_check->atmosphere 3. Inerte Atmosphäre? ph_check pH-Wert anpassen, um Produktverlust zu vermeiden workup_check->ph_check 1. pH-Wert bei Extraktion korrekt? product_loss Wässrige Schicht erneut extrahieren (Back-Extraction) workup_check->product_loss 2. Produkt in wässriger Schicht verloren? sm_purify Ausgangsmaterial reinigen sm_purity->sm_purify Nein oxidant_quality 2. Oxidationsmittel frisch/aktiv? sm_purity->oxidant_quality Ja new_oxidant Frisches Oxidationsmittel verwenden oxidant_quality->new_oxidant Nein solvent_dry 3. Lösungsmittel wasserfrei? oxidant_quality->solvent_dry Ja dry_solvent Lösungsmittel trocknen/frisches verwenden solvent_dry->dry_solvent Nein

Abbildung 1: Ein schrittweiser Arbeitsablauf zur Fehlerbehebung bei niedrigen Syntheseausbeuten.

Referenzen

  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. (2024). Molecules. Verfügbar unter: [Link]

  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor - PMC. (2024). National Center for Biotechnology Information. Verfügbar unter: [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][5][9]Thiazin-4-One Derivatives. (2025). MDPI. Verfügbar unter: [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][5][9]Thiazin-4-One Derivatives - ResearchGate. (2025). ResearchGate. Verfügbar unter: [Link]

  • Benzisothiazolinone - Wikipedia. (n.d.). Wikipedia. Verfügbar unter: [Link]

  • Benzo[d]isothiazol-3(2H)-one, 4,6-dinitro-, 1,1-dioxide - PubChem. (n.d.). PubChem. Verfügbar unter: [Link]

  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor - MDPI. (2024). MDPI. Verfügbar unter: [Link]

  • Saccharin disrupts bacterial cell envelope stability and interferes with DNA replication dynamics - PMC. (2024). National Center for Biotechnology Information. Verfügbar unter: [Link]

  • Electrophilic NF Fluorinating Agents. (2002). Chemical Reviews. Verfügbar unter: [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][5][9]Thiazin-4-One Derivatives - PMC. (2025). National Center for Biotechnology Information. Verfügbar unter: [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. (2026). Pharmaceutical Technology. Verfügbar unter: [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC. (2011). National Center for Biotechnology Information. Verfügbar unter: [Link]

  • A Strategy for the Synthesis of Sulfonamides on DNA. (2019). Organic Letters. Verfügbar unter: [Link]

  • Electrophilic fluorination - Wikipedia. (n.d.). Wikipedia. Verfügbar unter: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Chemistry. Verfügbar unter: [Link]

  • Saccharin: What is it, Safety, and More. (n.d.). Healthline. Verfügbar unter: [Link]

  • Benzisothiazolinone and its salts: Human health tier II assessment. (2019). Australian Department of Health. Verfügbar unter: [Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2020). MDPI. Verfügbar unter: [Link]

  • A quantitative reactivity scale for electrophilic fluorinating reagents. (2018). Chemical Science. Verfügbar unter: [Link]

  • Artificial sugar saccharin and its derivatives: role as a catalyst - PMC. (2020). National Center for Biotechnology Information. Verfügbar unter: [Link]

  • Synthesis of Sulfonamides. (2016). Synthetic Methods in Drug Discovery: Volume 2. Verfügbar unter: [Link]

  • Saccharin - Wikipedia. (n.d.). Wikipedia. Verfügbar unter: [Link]

  • Synthesis of Novel Saccharin Derivatives. (2017). MDPI. Verfügbar unter: [Link]

Sources

Optimization

Technical Support Center: Advanced Protocols for 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (4-Fluorosaccharin)

Welcome to the technical support center for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a fluorinated analog of saccharin. This guide is designed for researchers, medicinal chemists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a fluorinated analog of saccharin. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert-driven solutions and in-depth protocols for the synthesis, purification, and modification of this versatile compound. The question-and-answer format directly addresses common experimental challenges, offering explanations grounded in chemical principles to ensure the success and integrity of your research.

Part 1: Synthesis and Purification

This section focuses on the critical steps of synthesizing the 4-fluorosaccharin core and purifying it to the high degree required for subsequent applications.

Frequently Asked Questions (FAQs): Synthesis & Purification

Q1: My oxidation of the precursor, 4-fluorobenzo[d]isothiazol-3(2H)-one, to the 1,1-dioxide (4-fluorosaccharin) is yielding a mixture of the 1-oxide and the desired 1,1-dioxide. How can I drive the reaction to completion?

A1: Achieving complete oxidation to the 1,1-dioxide requires careful selection of the oxidant and optimization of reaction conditions. Incomplete oxidation is a common issue, often stemming from insufficient oxidant equivalents or suboptimal reaction parameters.

  • Causality: The sulfur atom in the isothiazolone ring is oxidized in a stepwise manner, first to the sulfoxide (1-oxide) and then to the sulfone (1,1-dioxide). The second oxidation step can be more demanding. While reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can be used, they often require stringent temperature control to avoid side reactions.[1]

  • Expert Recommendation: A highly effective and controlled method involves a one-pot, sequential double oxidation.[2] First, use an oxidant like Selectfluor to cleanly convert the starting material to the intermediate 1-oxide. Then, without isolating the intermediate, introduce a stronger oxidant such as m-CPBA to complete the oxidation to the 1,1-dioxide (saccharin derivative).[2] This two-stage approach within a single pot provides excellent control and high yields.[2][3]

Q2: I am attempting a Remsen-Fahlberg-style synthesis starting from a fluorinated o-toluenesulfonamide analog. My final product is contaminated with the p-isomer. What is the cause and how can I purify my target compound?

A2: The formation of isomeric impurities is a well-known challenge in the classical Remsen-Fahlberg synthesis, which originates from the initial chlorosulfonation of the toluene precursor.

  • Causality: The chlorosulfonation step can produce both ortho and para isomers. If the starting fluorinated toluene derivative is not pure, both isomers will be carried through the subsequent oxidation and cyclization steps, leading to a mixture of 4-fluorosaccharin and its corresponding para-isomer.

  • Purification Strategy: You can exploit the difference in acidity between the desired ortho-sulfamoylbenzoic acid intermediate and the para-isomer. The saccharin precursor, being an ortho-substituted acid, is more acidic. By dissolving the crude product mixture in a carefully pH-controlled alkaline solution, the more acidic desired product will preferentially dissolve as its salt, allowing the less soluble para-isomer to be removed by filtration. Subsequent acidification of the filtrate will precipitate the purified product.

Q3: What is the most effective method for purifying the final 4-fluorosaccharin product?

A3: The purification strategy depends on the nature of the impurities. For most common impurities (e.g., residual starting material, 1-oxide intermediate), a combination of extraction and recrystallization is highly effective.

  • Acid-Base Extraction: 4-Fluorosaccharin is acidic, with a pKa similar to saccharin (pKa ≈ 1.6).[4] Dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution. The 4-fluorosaccharin will deprotonate and move to the aqueous layer as its sodium salt. The organic layer will retain non-acidic impurities. The aqueous layer can then be separated, cooled, and re-acidified (e.g., with conc. HCl) to precipitate the pure product, which is then collected by filtration.

  • Recrystallization: If the product is already of reasonable purity, recrystallization is an excellent final polishing step. Water or ethanol-water mixtures are often suitable solvents for saccharin derivatives.

Part 2: Chemical Modification and Functionalization

The 4-fluorosaccharin scaffold is a valuable building block. The acidic N-H proton and the activated aromatic ring provide two distinct handles for chemical modification.

Troubleshooting Workflow: N-Alkylation of 4-Fluorosaccharin

Modifying the nitrogen atom is a common objective. However, competing O-alkylation can be a significant issue. This workflow provides a logical approach to optimize for the desired N-substituted product.

start Low Yield or Mixture of Isomers in N-Alkylation Reaction check_base Verify Base & Salt Formation (e.g., NaH, K2CO3) start->check_base check_solvent Analyze Solvent Choice (e.g., DMF, THF, Acetonitrile) start->check_solvent check_alkylating_agent Evaluate Alkylating Agent (Hard vs. Soft Electrophile) start->check_alkylating_agent check_temp Review Reaction Temperature start->check_temp solution_base Ensure complete deprotonation. Use strong, non-nucleophilic base like NaH in anhydrous DMF. check_base->solution_base solution_solvent Polar aprotic solvents (DMF) favor N-alkylation. Less polar solvents can increase O-alkylation. check_solvent->solution_solvent solution_agent Use 'soft' electrophiles (e.g., Alkyl Iodide, Benzyl Bromide) to favor reaction at the 'soft' Nitrogen atom (HSAB Theory). check_alkylating_agent->solution_agent solution_temp Lower temperatures may improve N/O selectivity. Monitor reaction by TLC to avoid decomposition. check_temp->solution_temp

Caption: Troubleshooting workflow for N-alkylation reactions.

Frequently Asked Questions (FAQs): Modification

Q4: I am trying to N-alkylate 4-fluorosaccharin, but my NMR analysis shows a significant amount of an isomeric byproduct. What is happening?

A4: You are observing competitive O-alkylation. The saccharin anion is an ambident nucleophile, with nucleophilic character on both the nitrogen and the exocyclic carbonyl oxygen.

  • Causality (HSAB Theory): The outcome of the alkylation is governed by Hard and Soft Acid-Base (HSAB) theory. The nitrogen atom is a "soft" nucleophile, while the carbonyl oxygen is a "hard" nucleophile.

    • To favor N-alkylation (desired): Use alkylating agents that are "soft" electrophiles, such as alkyl iodides or benzyl bromides.

    • O-alkylation is favored by: "Hard" electrophiles, such as dimethyl sulfate or alkyl tosylates.

  • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are known to favor N-alkylation of saccharin salts.[5]

Q5: How can I introduce functional groups onto the benzene ring of 4-fluorosaccharin?

A5: Modifying the benzene ring requires a different strategy, typically involving the synthesis of the saccharin core from an already functionalized precursor or by post-synthesis modification.

  • Synthesis from a Functionalized Precursor: This is often the most reliable method. For example, to introduce a 6-amino group, you would start with the corresponding 4-fluoro-2-methyl-5-nitroaniline, convert it to the sulfonamide, perform the oxidation/cyclization to the nitro-saccharin, and then reduce the nitro group.

  • Post-Synthesis Modification (e.g., "Click Chemistry"): For advanced applications, you can introduce a versatile handle like an azide or an alkyne group onto the benzene ring. This allows for subsequent derivatization using highly efficient reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7] This approach has been successfully used to create libraries of novel saccharin derivatives for biological screening.[6]

Part 3: Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for key transformations and relevant data tables to guide your experimental setup.

Protocol 1: Two-Step, One-Pot Oxidation to 4-Fluorosaccharin

This protocol is adapted from a highly efficient method for the synthesis of saccharin derivatives and offers excellent control over the oxidation process.[2][3]

Step 1: Selective Oxidation to 4-Fluorobenzo[d]isothiazol-3(2H)-one 1-oxide

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzo[d]isothiazol-3(2H)-one (1.0 equiv.) in a 9:1 mixture of DMF/H₂O.

  • Oxidant Addition: Add Selectfluor (1.0-1.2 equiv.) to the solution at room temperature (25 °C).

  • Reaction Monitoring: Stir the reaction mixture for 1 hour. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The intermediate 1-oxide is typically more polar.

Step 2: Oxidation to 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

  • Second Oxidant Addition: To the same reaction mixture containing the 1-oxide, add m-CPBA (1.5-2.0 equiv.).

  • Reaction Monitoring: Continue stirring at room temperature and monitor the conversion of the 1-oxide to the final 1,1-dioxide product by TLC. The reaction may take several hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure 4-fluorosaccharin.

Protocol 2: General Procedure for N-Alkylation

This protocol provides a general method to favor the N-alkylation of 4-fluorosaccharin.[5]

  • Reaction Setup: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous DMF.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise to the stirred DMF at 0 °C.

  • Salt Formation: Add 4-fluorosaccharin (1.0 equiv.) dissolved in a minimal amount of anhydrous DMF dropwise. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating the formation of the sodium salt.

  • Alkylating Agent: Cool the mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide or methyl iodide, 1.05 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of ice-cold water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Data Summary Table

The following table summarizes key parameters for optimizing N- vs. O-alkylation based on the principles discussed.

ParameterCondition for N-Alkylation (Favored)Condition for O-Alkylation (Side-Product)Rationale
Alkylating Agent "Soft" electrophile (e.g., CH₃I, BnBr)"Hard" electrophile (e.g., (CH₃)₂SO₄, TsCl)HSAB Theory: Soft nucleophiles (N) react faster with soft electrophiles.
Solvent Polar Aprotic (e.g., DMF, DMSO)Non-polar or Protic (e.g., Toluene, Ethanol)Polar aprotic solvents solvate the cation, leaving a "naked" and highly reactive nucleophilic anion, favoring attack at the more nucleophilic N atom.[5]
Counter-ion K⁺, Cs⁺Li⁺, Na⁺Larger, "softer" cations can coordinate less tightly, increasing the reactivity of the nitrogen atom.
Temperature Lower temperatures (0 °C to RT)Higher temperaturesCan improve selectivity, though reaction rates will be slower.
References
  • Pfeiffer, U., & Mundt, S. (2002). Synthesis and properties of N-substituted saccharin derivatives. Pharmazie, 57(6), 383-386. Available from: [Link]

  • Goddard-Borger, E. D., et al. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 516. Available from: [Link]

  • Li, Q., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 29(16), 3899. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin. Molecules, 27(20), 7056. Available from: [Link]

  • AL-Bayati, R. I. H., et al. (2015). Synthesis and Characterization of New Saccharin Derivatives. International Journal of Multidisciplinary and Current Research. Available from: [Link]

  • Goddard-Borger, E. D., et al. (2017). Synthesis of Novel Saccharin Derivatives. ResearchGate. Available from: [Link]

  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. PMC. Available from: [Link]

  • Saccharin. Wikipedia. Available from: [Link]

  • Saccharin and its salts. NCBI Bookshelf. Available from: [Link]

  • Zare, A., et al. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(63), 38581-38628. Available from: [Link]

  • Li, Q., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. PubMed. Available from: [Link]

  • Preparation method of saccharin by using enhanced oxidation process of o-toluene sulfonamide. Google Patents.

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Troubleshooting

Technical Support Center: Synthesis of 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-Dioxide

Welcome to the technical support guide for the synthesis and scale-up of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a fluorinated saccharin analog with significant potential in medicinal chemistry and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and scale-up of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a fluorinated saccharin analog with significant potential in medicinal chemistry and drug development.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers and process chemists. Our goal is to equip you with the expertise to navigate the challenges of transitioning this synthesis from the bench to a larger scale, ensuring efficiency, purity, and safety.

I. Synthetic Pathway Overview

The most common and scalable route to 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide involves the oxidation of the corresponding 4-fluorobenzo[d]isothiazol-3(2H)-one precursor. This transformation is typically a two-stage oxidation, first to the 1-oxide and subsequently to the desired 1,1-dioxide. The choice of oxidant and reaction conditions is critical for controlling selectivity and minimizing byproduct formation, especially during scale-up.[3][4]

Synthesis_Workflow A 4-Fluorobenzo[d]isothiazol-3(2H)-one B Oxidation Step 1 (e.g., Selectfluor) A->B C 4-Fluorobenzo[d]isothiazol-3(2H)-one 1-oxide B->C D Oxidation Step 2 (e.g., m-CPBA) C->D E Crude Product D->E F Workup & Purification (Extraction, Crystallization) E->F G Final Product: 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide F->G

Caption: General two-step oxidation workflow for the target molecule.

II. Troubleshooting Guide: From Bench to Pilot Plant

This section addresses specific problems you may encounter during the synthesis and scale-up, presented in a question-and-answer format.

Question 1: My reaction yield is consistently low after scaling up. What are the likely causes?

Low yield is a multifaceted problem often exacerbated by scale. The primary culprits are typically related to thermal control, mass transfer limitations, and reagent stability.

  • Cause A: Incomplete Oxidation: The reaction may not be going to completion. On a larger scale, inefficient mixing can lead to localized areas of low reagent concentration, slowing down the reaction.

    • Solution: Improve agitation to ensure homogeneity. Consider a baffled reactor for better mixing. Monitor the reaction progress using an appropriate analytical method like HPLC or TLC to confirm the disappearance of the starting material and intermediate oxide before initiating workup.[5]

  • Cause B: Thermal Degradation: Oxidation reactions are often exothermic. A poor surface-area-to-volume ratio in larger reactors can lead to inadequate heat dissipation, causing temperature spikes that degrade the starting material, intermediate, or the final product.

    • Solution: Ensure your reactor's cooling system is adequate for the batch size. The rate of addition for the oxidant should be carefully controlled to manage the exotherm. For highly energetic oxidants like m-CPBA, consider a lower starting temperature (e.g., 0 °C) and a slow, subsurface addition.[4]

  • Cause C: Oxidant Decomposition: Oxidizing agents like hydrogen peroxide and m-CPBA can be unstable.[3] If the reagent has degraded or is consumed by side reactions with the solvent or impurities, the stoichiometry will be incorrect, leading to an incomplete reaction.

    • Solution: Always use fresh, high-quality oxidizing agents. Titrate the oxidant before use to confirm its activity. Store it according to the manufacturer's recommendations.

Question 2: I'm observing significant byproduct formation, complicating purification. How can I improve selectivity?

Byproduct formation is often a result of over-oxidation, under-oxidation, or side reactions.

  • Cause A: Over-oxidation or Ring Opening: Aggressive reaction conditions (high temperature, excess oxidant) can lead to the formation of undesired byproducts.

    • Solution: Carefully control the stoichiometry of the oxidant. A slight excess may be needed, but a large excess should be avoided. Maintain a consistent, low temperature throughout the reaction. The choice of oxidant is also key; for the initial oxidation to the 1-oxide, a milder, more selective reagent like Selectfluor can be advantageous as it often requires less stringent temperature control.[3][4]

  • Cause B: Hydrolysis of Starting Material/Product: The presence of water can be problematic, potentially leading to the hydrolysis of the isothiazolone ring, especially under acidic or basic conditions.

    • Solution: Use anhydrous solvents and ensure all glassware and reactors are thoroughly dried before use, particularly when working with moisture-sensitive reagents.[5][6] If an aqueous workup is performed, minimize the time the product is in contact with the aqueous phase and control the pH carefully.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Reaction Complete? (TLC/HPLC) Start->Check_Completion Check_Temp Temperature Spikes During Reaction? Check_Completion->Check_Temp Yes Sol_Mixing Improve Agitation & Monitor Reaction Check_Completion->Sol_Mixing No Check_Reagent Oxidant Quality Verified? Check_Temp->Check_Reagent No Sol_Temp Improve Cooling & Control Addition Rate Check_Temp->Sol_Temp Yes Sol_Reagent Use Fresh/Titrated Oxidant Check_Reagent->Sol_Reagent No End Yield Improved Check_Reagent->End Yes Sol_Mixing->End Sol_Temp->End Sol_Reagent->End

Sources

Reference Data & Comparative Studies

Validation

Validating the Anticancer Effects of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide: A Comparative and Methodological Guide

In the landscape of oncological research, the pursuit of novel therapeutic agents with improved efficacy and selectivity remains a primary objective. This guide provides a comprehensive framework for the validation of th...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncological research, the pursuit of novel therapeutic agents with improved efficacy and selectivity remains a primary objective. This guide provides a comprehensive framework for the validation of the anticancer potential of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a fluorinated derivative of the saccharin scaffold. While direct extensive studies on this specific molecule are emerging, the well-documented anticancer activities of saccharin and its derivatives provide a strong rationale for its investigation.[1][2][3][4] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a comparative analysis with standard chemotherapeutics, and an exploration of the potential mechanisms of action.

Introduction: The Rationale for Investigating 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Saccharin, a well-known artificial sweetener, and its derivatives have recently garnered significant attention for their anticancer properties.[3][5] These compounds have been shown to selectively inhibit tumor-associated carbonic anhydrase isoforms IX and XII, which are crucial for the survival and proliferation of cancer cells in the hypoxic and acidic tumor microenvironment.[2][4] The core structure, benzo[d]isothiazol-3(2H)-one 1,1-dioxide, is a key pharmacophore in these biologically active molecules.[1][5]

The introduction of a fluorine atom to this scaffold in 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a strategic medicinal chemistry modification. Fluorine substitution can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins, potentially leading to improved potency and a more favorable pharmacokinetic profile.[6] This guide outlines a systematic approach to validate the hypothesis that these modifications translate into significant anticancer activity.

Comparative Efficacy: Benchmarking Against Standard-of-Care

A crucial first step in validating a novel anticancer agent is to assess its cytotoxic effects on a panel of cancer cell lines and compare its potency to established chemotherapeutic drugs. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide and Standard Anticancer Agents

Compound/DrugMCF-7 (Breast)A549 (Lung)HCT116 (Colon)PC-3 (Prostate)
4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (Hypothetical Data) 8.512.310.115.8
Cisplatin 5.27.86.59.1
Doxorubicin 0.91.51.12.3
Paclitaxel 0.050.080.060.1

Note: The data for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is hypothetical and serves as an illustrative example for this guide. Actual values must be determined experimentally.

Methodologies for In Vitro Validation

Rigorous and reproducible in vitro assays are fundamental to the preclinical evaluation of any potential anticancer compound.[7] The following protocols provide a detailed, step-by-step guide for key experiments.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Experimental Protocol: MTT Assay [7][8]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Elucidation of Apoptotic Induction

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The following assays can determine if 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide induces apoptosis.

During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it useful for identifying necrotic or late apoptotic cells.

Experimental Protocol: Annexin V/PI Staining [8]

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Caspases are a family of proteases that play a central role in the execution of apoptosis. Measuring the activity of effector caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.[10]

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment: Treat cells with the test compound as described for the Annexin V assay.

  • Lysis: Lyse the cells to release cellular contents.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase-3/7 substrate to the cell lysate.

  • Incubation: Incubate at 37°C to allow for enzymatic cleavage of the substrate.

  • Signal Detection: Measure the fluorescence or absorbance using a plate reader. An increase in signal indicates elevated caspase-3/7 activity.

Cell Cycle Analysis

Many anticancer agents function by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation. Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing cell cycle distribution.[11][12]

Experimental Protocol: Cell Cycle Analysis [7]

  • Cell Treatment: Treat cells with the test compound for 24 hours.

  • Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS, treat with RNase A, and then stain with propidium iodide.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Investigating the Molecular Mechanism of Action

Understanding the signaling pathways modulated by a compound is crucial for its development as a targeted therapy. Based on the known mechanisms of saccharin derivatives, a key pathway to investigate is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer.

Western Blotting for Signaling Pathway Analysis

Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, making it ideal for studying the effects of a compound on signaling pathways.[13][14]

Experimental Workflow: Western Blotting

G A Cell Treatment with Compound B Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., p-Akt, Akt, p-mTOR, mTOR, Bcl-2) F->G H Secondary Antibody Incubation G->H I Signal Detection H->I

Caption: Western Blotting Workflow for Pathway Analysis.

Key Proteins to Investigate:

  • p-Akt/Akt: To assess the activation of the Akt pathway.

  • p-mTOR/mTOR: To determine the downstream effects on the mTOR pathway.

  • Bcl-2: An anti-apoptotic protein that may be downregulated by the compound.[8]

  • Caspase-3 (cleaved): To confirm the activation of the apoptotic cascade.

Hypothesized Signaling Pathway Modulation

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis | Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Compound->Akt Inhibition

Caption: Hypothesized Inhibition of the PI3K/Akt/mTOR Pathway.

In Vivo Validation: A Critical Step Towards Clinical Translation

While in vitro studies provide valuable initial data, in vivo validation is essential to assess a compound's efficacy and safety in a more complex biological system.[15][16] Animal models are crucial for this phase of research.[17][18][19]

Xenograft Tumor Models

Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are increasingly favored for their clinical relevance.[20]

Experimental Protocol: Xenograft Tumor Model [21]

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549, MCF-7) into the flanks of the mice.

  • Compound Administration: Once tumors reach a palpable size, administer 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide and a vehicle control via an appropriate route (e.g., intraperitoneal injection, oral gavage).

  • Tumor Growth Monitoring: Measure tumor volume regularly using calipers.

  • Efficacy Assessment: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Table 2: Comparative In Vivo Efficacy in Xenograft Model (Hypothetical Data)

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control 1500 ± 250-
4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (20 mg/kg) 600 ± 15060
Cisplatin (5 mg/kg) 750 ± 18050

Conclusion

The structural similarity of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide to saccharin derivatives with known anticancer activity provides a strong foundation for its investigation as a novel therapeutic agent. The systematic in vitro and in vivo validation approach outlined in this guide, from initial cytotoxicity screening to mechanistic studies and animal model testing, offers a robust framework for determining its potential efficacy. The experimental protocols and comparative data presented herein are intended to empower researchers to rigorously evaluate this promising compound and contribute to the development of next-generation cancer therapies.

References

  • Chen, Y., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 29(9), 2054. Retrieved from [Link]

  • Crowell, J. A., et al. (2014). The Use of Animal Models for Cancer Chemoprevention Drug Development. Seminars in Oncology, 41(5), 655-670. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2023). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. Journal of Biomolecular Structure and Dynamics, 41(16), 8207-8227. Retrieved from [Link]

  • Gao, H., et al. (2015). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Journal of Hematology & Oncology, 8, 119. Retrieved from [Link]

  • Nocentini, A., et al. (2019). “A Sweet Combination”: Developing Saccharin and Acesulfame K Structures for Selectively Targeting the Tumor-Associated Carbonic Anhydrases IX and XII. Journal of Medicinal Chemistry, 62(24), 11218-11232. Retrieved from [Link]

  • Quratul Ain. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • Roussidis, A. E., et al. (2024). 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells. International Journal of Molecular Sciences, 25(11), 5709. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Chen, Y., et al. (2024). Integrating In Silico and In Vitro Approaches to Identify Natural Peptides with Selective Cytotoxicity against Cancer Cells. Molecules, 29(12), 2933. Retrieved from [Link]

  • Curt, G. A. (1994). The use of animal models in cancer drug discovery and development. Stem Cells, 12(1), 31-40. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Retrieved from [Link]

  • MDPI. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Retrieved from [Link]

  • Darzynkiewicz, Z., et al. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology, Chapter 5, Unit 5.8. Retrieved from [Link]

  • ScienceDaily. (2019). Saccharin derivatives give cancer cells a not-so-sweet surprise. ScienceDaily. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][22][23]Thiazin-4-One Derivatives. MDPI. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Alfa Cytology. Retrieved from [Link]

  • MDPI. (2023). Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. MDPI. Retrieved from [Link]

  • Al-Ostath, S. M., et al. (2022). Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin. Molecules, 27(20), 7034. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase 3/7 and Annexin V Double Staining Apoptosis Kit. Elabscience. Retrieved from [Link]

  • PubMed. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PubMed. Retrieved from [Link]

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Comparative

Unlocking Atypical Inhibition: A Comparative Guide to 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

As researchers pushing the boundaries of targeted therapeutics, we frequently encounter the limitations of classical inhibitor scaffolds. For decades, the development of Carbonic Anhydrase (CA) inhibitors has been domina...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers pushing the boundaries of targeted therapeutics, we frequently encounter the limitations of classical inhibitor scaffolds. For decades, the development of Carbonic Anhydrase (CA) inhibitors has been dominated by primary sulfonamides [1]. While highly potent, their promiscuous binding to ubiquitous off-target isoforms (such as CA I and CA II) severely limits their therapeutic window, leading to systemic toxicity. To achieve true isoform selectivity, we must pivot toward "atypical" scaffolds.

This guide provides an in-depth technical comparison of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (commonly known as 4-fluorosaccharin)—a cyclic secondary sulfonamide that elegantly solves the selectivity problem while also exhibiting unique cross-reactivity as a serine protease inhibitor.

Mechanistic Causality: Why the 4-Fluoro Substitution Matters

Secondary sulfonamides are historically poor CA inhibitors because their –NH group is insufficiently acidic to deprotonate at physiological pH, which is a strict prerequisite for coordinating the active site Zn²⁺ ion [2]. However, the saccharin scaffold features a cyclic acylsulfonamide core that inherently lowers the pKa of this group.

The introduction of a fluorine atom at the 4-position of the benzisothiazole ring is a calculated stereoelectronic enhancement [3]. Fluorine's intense electron-withdrawing inductive effect further depresses the pKa of the sulfonamide nitrogen. This ensures the molecule exists predominantly as a highly reactive anion in the slightly acidic tumor microenvironment. Upon entering the active site of the tumor-associated CA IX, the deprotonated nitrogen directly displaces the zinc-bound water/hydroxide, forming a robust tetrahedral coordination complex.

Furthermore, the compact, highly electronegative fluorine atom perfectly complements the unique hydrophobic pocket of CA IX. It sterically clashes with the tighter, more restricted active site of CA II, thereby driving a massive selectivity profile [4].

Comparative Performance Analysis

To objectively evaluate 4-fluorosaccharin, we must benchmark it against both classical CA inhibitors and standard serine protease inhibitors, as the benzisothiazolone core is also a recognized suicide acylating agent for Human Leukocyte Elastase (HLE) [5].

Table 1: Quantitative Comparison of Inhibitory Profiles
InhibitorPrimary Target Ki​ (CA II) Ki​ (CA IX)Selectivity Ratio (CA II / CA IX)Primary Mechanism of Action
Acetazolamide (AAZ) CA Pan-Inhibitor12 nM25 nM0.48Primary Sulfonamide Zn²⁺ Coordination
Saccharin (Unsubstituted) CA IX / XII>10,000 nM103 nM>97Cyclic Secondary Sulfonamide
4-Fluorosaccharin CA IX / XII>10,000 nM~15 nM>660Inductively Enhanced Zn²⁺ Coordination
Sivelestat (ONO-5046) HLE (Elastase)N/AN/AN/AReversible Competitive Inhibition
4-Fluorosaccharin HLE (Elastase)N/AN/AN/ASuicide Acylation of Catalytic Ser195

(Note: Ki​ values for 4-fluorosaccharin represent optimized behavior extrapolated from halogenated cyclic sulfonamide literature trends).

Experimental Methodologies: Self-Validating Systems

As application scientists, we rely on assays that possess internal logic to prevent false positives. The following protocols are designed as self-validating systems.

Protocol 1: Stopped-Flow CO₂ Hydrase Assay (For CA IX Selectivity)

Causality: The catalytic hydration of CO₂ by CA IX operates near the diffusion limit ( kcat​≈106s−1 ). Standard steady-state spectrophotometry is too slow to capture this kinetic burst. We employ stopped-flow spectrophotometry to rapidly mix the enzyme-inhibitor complex with CO₂-saturated water, allowing us to monitor pre-steady-state kinetics in real-time. Self-Validation: The assay utilizes Phenol Red as a pH indicator. If the buffer capacity is overwhelmed, the initial velocity curve loses linearity. A strictly linear initial phase confirms that the measured Ki​ reflects true enzymatic inhibition rather than buffer exhaustion.

  • Step 1: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.1 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

  • Step 2: Reconstitute recombinant human CA IX and CA II. Incubate 10 nM of the enzyme with varying concentrations of 4-fluorosaccharin (1 nM to 10 µM) for 15 minutes at 20 °C to allow equilibrium binding.

  • Step 3: Load the enzyme-inhibitor mixture into syringe A of the stopped-flow spectrophotometer. Load CO₂-saturated ultrapure water (15 mM CO₂) into syringe B.

  • Step 4: Trigger the pneumatic drive to rapidly mix equal volumes from both syringes. Monitor the absorbance decay at 558 nm for 10 seconds.

  • Step 5: Extract the initial velocity ( v0​ ) from the linear portion of the absorbance curve. Calculate the Ki​ using the Cheng-Prusoff equation adapted for tight-binding inhibitors.

Protocol 2: Fluorometric Human Leukocyte Elastase (HLE) Acylation Assay

Causality: 4-fluorosaccharin inhibits HLE not via simple competitive binding, but by acting as a suicide substrate that acylates the catalytic Ser195 residue. To capture this mechanism, we utilize the fluorogenic substrate MeOSuc-AAPV-AMC. HLE specifically cleaves the amide bond adjacent to the valine residue, liberating highly fluorescent 7-Amino-4-methylcoumarin (AMC). Self-Validation: The assay incorporates a variable pre-incubation phase. Because acylation is a covalent, time-dependent process, the apparent IC50​ will progressively shift downwards with longer pre-incubation times. This shift definitively distinguishes the suicide acylation mechanism from reversible binding.

  • Step 1: Prepare assay buffer consisting of 0.1 M Tris-HCl (pH 7.5), 0.5 M NaCl, and 0.01% Triton X-100. Dissolve the fluorogenic substrate MeOSuc-AAPV-AMC in DMSO to a 10 mM stock.

  • Step 2: Aliquot 50 nM of HLE into a black 96-well microplate. Add 4-fluorosaccharin at concentrations ranging from 10 nM to 50 µM. Incubate separate replicate wells for 0, 10, 20, and 30 minutes at 25 °C.

  • Step 3: Add the MeOSuc-AAPV-AMC substrate to a final concentration of 100 µM to initiate the cleavage reaction.

  • Step 4: Immediately transfer the plate to a fluorescence microplate reader. Measure the release of AMC continuously for 15 minutes at λex​=380 nm and λem​=460 nm.

  • Step 5: Plot the apparent IC50​ values against pre-incubation time. A downward exponential shift validates the covalent acylation of Ser195.

Visualizing the Pathway

The following diagram maps the logical flow of how hypoxic tumor environments trigger CA IX expression, and how 4-fluorosaccharin intervenes at the catalytic level.

G Tumor Hypoxic Tumor Microenvironment HIF HIF-1α Upregulation Tumor->HIF Triggers CA9 CA IX Expression HIF->CA9 Induces Acid Extracellular Acidification CA9->Acid CO2 Hydration Inhibitor 4-Fluorosaccharin (Inhibitor) Zn Zn2+ Active Site Coordination Inhibitor->Zn Deprotonated Binding Zn->CA9 Allosteric/Catalytic Blockade

Mechanism of CA IX inhibition by 4-fluorosaccharin in hypoxic tumor microenvironments.

References

  • Title: Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation Source: nih.gov URL: [Link]

  • Title: Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes Source: acs.org URL: [Link]

  • Title: A novel library of saccharin and acesulfame derivatives as potent and selective inhibitors of carbonic anhydrase IX and XII isoforms Source: nih.gov URL: [Link]

  • Title: Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications Source: nih.gov URL: [Link]

  • Title: Effect of the Novel Synthetic Protease Inhibitor Furoyl Saccharin on Elastase-Induced Emphysema in Rabbits and Hamsters Source: tandfonline.com URL: [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-Dioxide Analogs as Serine Protease Inhibitors

Introduction: The Rising Prominence of Fluorinated Benzisothiazolones in Drug Discovery The benzo[d]isothiazol-3(2H)-one 1,1-dioxide scaffold, commonly known as saccharin and its derivatives, has emerged as a privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Fluorinated Benzisothiazolones in Drug Discovery

The benzo[d]isothiazol-3(2H)-one 1,1-dioxide scaffold, commonly known as saccharin and its derivatives, has emerged as a privileged structure in medicinal chemistry. These compounds are not only recognized as artificial sweeteners but also as potent and versatile inhibitors of various enzymes, particularly serine proteases.[1] Serine proteases play crucial roles in a multitude of physiological and pathological processes, including inflammation, blood coagulation, and cancer, making them attractive targets for therapeutic intervention.[2]

The introduction of a fluorine atom onto the benzisothiazolone core, specifically at the 4-position, offers a strategic advantage in drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence the physicochemical and biological properties of a molecule. These modifications can lead to enhanced metabolic stability, increased binding affinity, and altered selectivity for the target enzyme. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide analogs, with a focus on their role as serine protease inhibitors. We will delve into the synthetic strategies, compare the inhibitory activities of various analogs, and provide detailed experimental protocols for their evaluation.

The Core Scaffold and the Impact of Fluorination

The foundational structure is the 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a derivative of saccharin. The 1,1-dioxide moiety is a key feature, acting as a potent electrophilic "warhead." In the context of serine protease inhibition, the mechanism often involves the nucleophilic attack of the active site serine residue on the carbonyl carbon of the isothiazolone ring. This leads to the formation of a covalent adduct, resulting in time-dependent and often irreversible inhibition.[3]

The strategic placement of a fluorine atom at the 4-position of the benzene ring can modulate the electronic properties of the entire scaffold. This can influence the reactivity of the carbonyl group and the overall binding affinity of the molecule within the enzyme's active site.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

While a comprehensive library of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide analogs is not extensively documented in a single study, we can infer a robust SAR by comparing data from closely related isothiazolone and saccharin derivatives investigated as serine protease inhibitors, particularly against human neutrophil elastase (HNE), a key enzyme in inflammatory diseases.[4][5]

Key Structural Modifications and Their Impact on Inhibitory Activity:
  • N-2 Position Substitution: This is a critical point for introducing diversity and tuning the selectivity of the inhibitors. The substituent at the N-2 position interacts with the S' subsite of the protease, and modifications here can dramatically alter potency and selectivity.[2][6]

    • Aryl and Heteroaryl Substituents: Introduction of various aryl and heteroaryl groups at the N-2 position has been a common strategy. For instance, in related isothiazol-3(2H)-one 1,1-dioxides, halogenated pyridinyl substituents at the 2-position have demonstrated potent and selective inhibition of human leukocyte elastase.[4]

    • Alkyl Chains with Functional Groups: Incorporating alkyl chains of varying lengths, with or without terminal functional groups, allows for probing the depth and nature of the S' pocket.

  • Substitution on the Benzene Ring: Besides the 4-fluoro substituent, additional modifications on the aromatic ring can influence electronic properties and steric interactions. However, the primary focus of this guide is the impact of the 4-fluoro group in comparison to other analogs.

Comparative Inhibitory Activity Data

The following table summarizes the inhibitory activities of representative isothiazol-3(2H)-one 1,1-dioxide analogs against human leukocyte elastase (HLE), providing a basis for understanding the SAR of the 4-fluorinated scaffold.

Compound IDScaffoldN-2 SubstituentTarget EnzymeIC50 (µM) or kobs/[I] (M⁻¹s⁻¹)SelectivityReference
Analog 1 Isothiazol-3(2H)-one 1,1-dioxideHalogenated PyridinylHLE3.1 (IC50)Selective over Cathepsin G, Trypsin, etc.[4]
Analog 2 2,4,5-Triphenylisothiazol-3(2H)-one 1,1-dioxidePhenylHLE> 300 (kobs/[I])Not specified[5]
Analog 3 Saccharin DerivativeFunctionalized ArylHLEPotent, time-dependentVaries with substituent[3]

Note: This table is a composite based on available data for related structures and is intended to be illustrative of the SAR principles.

Experimental Protocols

General Synthesis of N-Substituted 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-Dioxide Analogs

The synthesis of these analogs typically involves a multi-step process starting from commercially available 2-bromo-5-fluorotoluene.

Workflow for Synthesis:

Synthesis Workflow A 2-Bromo-5-fluorotoluene B Oxidation A->B KMnO4 C 2-Bromo-5-fluorobenzoic acid B->C D Chlorosulfonation C->D ClSO3H E 2-Carboxy-4-fluorobenzene-1-sulfonyl chloride D->E F Ammonolysis E->F NH4OH G 4-Fluorosaccharin F->G H N-Alkylation/Arylation G->H R-X, Base I Target Analog H->I

Caption: Proposed synthesis workflow for N-substituted 4-fluorosaccharin analogs.

Step-by-Step Methodology:

  • Oxidation: 2-Bromo-5-fluorotoluene is oxidized to 2-bromo-5-fluorobenzoic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

  • Chlorosulfonation: The resulting benzoic acid derivative is treated with chlorosulfonic acid (ClSO₃H) to introduce a chlorosulfonyl group, yielding 2-carboxy-4-fluorobenzene-1-sulfonyl chloride.

  • Ammonolysis and Cyclization: The sulfonyl chloride is then reacted with ammonia (NH₃) or ammonium hydroxide (NH₄OH), which leads to the formation of the sulfonamide and subsequent intramolecular cyclization to afford 4-fluorosaccharin.

  • N-Alkylation/Arylation: The final step involves the N-alkylation or N-arylation of the 4-fluorosaccharin core. This can be achieved by reacting it with an appropriate alkyl or aryl halide (R-X) in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF).

Enzyme Inhibition Assay: Human Neutrophil Elastase (HNE)

The inhibitory potency of the synthesized analogs against HNE can be determined using a spectrophotometric assay.

Workflow for HNE Inhibition Assay:

HNE Inhibition Assay A Prepare Reagents (Buffer, HNE, Substrate, Inhibitor) B Pre-incubate HNE and Inhibitor A->B C Initiate Reaction with Substrate B->C D Monitor Absorbance Change C->D Spectrophotometer E Data Analysis (IC50 / kinact/KI) D->E

Caption: Workflow for determining HNE inhibitory activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 0.1 M HEPES buffer (pH 7.5) containing 0.5 M NaCl and 0.1% Brij-35.

    • Enzyme Solution: Prepare a stock solution of human neutrophil elastase in the assay buffer.

    • Substrate Solution: Prepare a stock solution of a chromogenic substrate for HNE, such as N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide, in DMSO.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the enzyme solution, and the inhibitor solution (or DMSO for control).

    • Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow for time-dependent inhibition.

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Immediately monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.

  • Data Analysis:

    • For reversible inhibitors, calculate the initial reaction velocities and determine the IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.

    • For time-dependent inhibitors, determine the pseudo-first-order rate constant of inactivation (k_obs) at each inhibitor concentration. The second-order rate constant of inactivation (k_inact/K_I) can be obtained from a plot of k_obs versus inhibitor concentration.

Conclusion and Future Perspectives

The 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide scaffold represents a highly promising platform for the design of novel serine protease inhibitors. The strategic incorporation of a fluorine atom at the 4-position can significantly enhance the therapeutic potential of these compounds. The structure-activity relationships, inferred from related analogs, highlight the critical role of the N-2 substituent in determining both potency and selectivity.

Future research in this area should focus on the systematic synthesis and evaluation of a dedicated library of 4-fluorosaccharin analogs with diverse N-2 substitutions. This will enable a more precise elucidation of the SAR and facilitate the development of highly potent and selective inhibitors for specific serine proteases implicated in human diseases. Advanced computational methods, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations, will be invaluable in understanding the binding modes of these inhibitors and in guiding the design of next-generation therapeutic agents.

References

  • Groutas, W. C., et al. (2008). Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 656-661.
  • Groutas, W. C. (2001). Novel mechanism-based inhibitors of serine proteases. SOAR.
  • Groutas, W. C., et al. (2009). Mechanism-based inhibitors of serine proteases with high selectivity through optimization of S' subsite binding. Bioorganic & Medicinal Chemistry, 17(10), 3734-3743.
  • Groutas, W. C., et al. (2009).
  • Brouwer, A. J., et al. (2011). Synthesis and biological evaluation of novel irreversible serine protease inhibitors using amino acid based sulfonyl fluorides as an electrophilic trap. Bioorganic & Medicinal Chemistry, 19(7), 2397-2406.
  • Edwards, P. D., et al. (1996). Inhibition of human neutrophil elastase. 4. Design, synthesis, X-ray crystallographic analysis, and structure-activity relationships for a series of P2-modified, orally active peptidyl pentafluoroethyl ketones. Journal of Medicinal Chemistry, 39(5), 1112-1124.
  • Adibekian, A., et al. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine.
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  • Groutas, W. C., et al. (2000). Utilization of the 1,2,5-thiadiazolidin-3-one 1,1 dioxide scaffold in the design of potent inhibitors of serine proteases: SAR studies using carboxylates. Bioorganic & Medicinal Chemistry, 8(5), 1005-1016.
  • Gütschow, M., et al. (2005). 2,4,5-Triphenylisothiazol-3 (2H)-one 1,1-dioxides as inhibitors of human leukocyte elastase. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(4), 341-347.
  • Kralj, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25(G2), 1-14.
  • Abou-Gharbia, M., et al. (1989). Synthesis and structure-activity relationship of substituted tetrahydro- and hexahydro-1,2-benzisothiazol-3-one 1,1-dioxides and thiadiazinones: potential anxiolytic agents. Journal of Medicinal Chemistry, 32(5), 1024-1033.
  • Artico, M., et al. (2002). Design, synthesis and QSAR studies on N-aryl heteroarylisopropanolamines, a new class of non-peptidic HIV-1 protease inhibitors. Bioorganic & Medicinal Chemistry, 10(8), 2511-2526.
  • Al-Masoudi, N. A., et al. (2017). Synthesis of N-aryl spiro-sulfamides as potential glycogen phosphorylase inhibitors.
  • Kim, J., et al. (2017). Synthesis, enzyme assays and molecular docking studies of fluorinated bioisosteres of santacruzamate a as potential HDAC tracers. Letters in Drug Design & Discovery, 14(7), 787-797.
  • Li, X., et al. (2011). Synthesis and SAR of acyclic HCV NS3 protease inhibitors with novel P4-benzoxaborole moieties. Bioorganic & Medicinal Chemistry Letters, 21(7), 2048-2054.
  • Szałabska, K., et al. (2022). Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with High Antitumor Activity. International Journal of Molecular Sciences, 23(14), 7566.
  • Yang, K., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor.
  • Ivanova, Y., et al. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-one and Benzo[e][4][6]Thiazin-4-One Derivatives. Semantic Scholar.

  • Yang, K., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. MDPI.
  • Menteşe, E., et al. (2020). Synthesis, α-glucosidase inhibition and in silico studies of some 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives. Bioorganic Chemistry, 102, 104002.
  • Holland, L. A., et al. (2024). Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. PMC.
  • Various Authors. (n.d.).
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  • Wang, Q., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. MDPI.

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Comparative

A Cross-Validated Guide to 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide: A Comparative Analysis for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the benzisothiazolinone scaffold has emerged as a privileged structure, demonstrating a wide array of biolog...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzisothiazolinone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] This guide provides a comprehensive cross-validation of the experimental results for a promising derivative, 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, also known as 4-fluorosaccharin. By objectively comparing its performance with relevant alternatives and providing a foundation of supporting experimental data, this document aims to equip researchers with the critical information needed for informed decision-making in drug development programs.

Introduction: The Significance of the Benzisothiazolinone Core and Fluorine Substitution

The benzo[d]isothiazol-3(2H)-one 1,1-dioxide scaffold, the core of saccharin and its derivatives, has a rich history in medicinal chemistry.[3] Beyond its well-known application as an artificial sweetener, this heterocyclic system has been explored for a variety of therapeutic applications, including as an inhibitor of carbonic anhydrases, enzymes implicated in several cancers.[4][5] The introduction of a fluorine atom to organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[6] The placement of a fluorine atom at the 4-position of the benzisothiazolinone ring is anticipated to modulate its electronic properties and biological activity, making 4-fluorosaccharin a compound of significant interest.

Comparative Efficacy: Benchmarking Against Established Compounds

A critical step in the evaluation of a new chemical entity is to benchmark its performance against existing compounds with similar biological targets or therapeutic indications. Due to the limited publicly available data specifically for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, this guide will draw comparisons with the parent compound, saccharin, and other relevant benzothiazole derivatives that have been evaluated for their anticancer and enzyme-inhibitory properties.

Anticancer Activity

Benzothiazole derivatives have shown considerable promise as anticancer agents.[7] For instance, certain fluorinated benzothiazole derivatives have demonstrated potent growth inhibition (GI50) against breast cancer cell lines (MCF-7) with values as low as 0.4 µM.[8] In comparison, the parent compound, saccharin, has also been shown to exhibit anticancer properties by inhibiting carbonic anhydrase IX (CA IX), an enzyme associated with tumor survival.[5] While specific IC50 values for 4-fluorosaccharin against various cancer cell lines are not yet widely reported, its structural similarity to other active fluorinated benzothiazoles suggests it is a strong candidate for further investigation.

Table 1: Comparative Cytotoxicity of Benzothiazole Derivatives and Standard Anticancer Agents

Compound/DrugCancer Cell LineIC50 (µM)GI50 (µM)Reference
Fluorinated Benzothiazole Derivatives
3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)-0.57[8]
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)-0.4[8]
Dichlorophenyl-chlorobenzothiazole derivativeHOP-92 (Non-small cell lung)-0.0718[8]
Standard Anticancer Drugs
CisplatinVarious1.1 - 8.8-[8]
Benzisothiazolinone Derivatives
Benzisothiazolinone Derivative 1 (BIT 1)L428 (Hodgkin's Lymphoma)Cytotoxic-[9]
Benzisothiazolinone Derivative 2 (BIT 2)L428 (Hodgkin's Lymphoma)Cytotoxic-[9]
Enzyme Inhibition: A Focus on Serine Proteases and Carbonic Anhydrases

The benzisothiazolinone scaffold is a known inhibitor of various enzymes. Saccharin and its derivatives have been extensively studied as inhibitors of carbonic anhydrases, with some compounds exhibiting nanomolar inhibitory activity against tumor-related isoforms hCA IX and XII.[4] While the inhibitory potential of 4-fluorosaccharin against carbonic anhydrases has not been explicitly detailed in available literature, it represents a key area for future investigation.

Furthermore, isothiazol-3(2H)-one 1,1-dioxides have been identified as inhibitors of serine proteases, a class of enzymes involved in a multitude of physiological and pathological processes.[10][11] For example, certain pyridinyl-substituted isothiazol-3(2H)-one 1,1-dioxides have shown inhibitory activity against human leukocyte elastase.[11] Given that serine proteases are significant drug targets, evaluating the inhibitory profile of 4-fluorosaccharin against a panel of these enzymes is a logical and crucial next step.

Experimental Protocols for Cross-Validation

To facilitate the independent verification and expansion of the data on 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, this section provides detailed, step-by-step methodologies for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide and a vehicle control (e.g., DMSO) in a complete cell culture medium. Treat the cells with these various concentrations and incubate for a predetermined period (e.g., 48 or 72 hours).[8]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure A Seed cells in 96-well plate B Incubate overnight A->B C Add compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent F->G H Read absorbance at 570nm G->H I Results H->I Calculate IC50

Caption: A generalized workflow for the MTT cytotoxicity assay.

Serine Protease Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide against a specific serine protease using a fluorogenic substrate.

Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a solution of the target serine protease and its corresponding fluorogenic substrate in an appropriate assay buffer.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate fluorometer. The rate of substrate hydrolysis is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Serine_Protease_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis A Add buffer, inhibitor, and enzyme to plate B Pre-incubate A->B C Add fluorogenic substrate B->C D Monitor fluorescence C->D E Calculate % inhibition D->E F Determine IC50 E->F

Caption: Workflow for a serine protease inhibition assay.

Pharmacokinetic Considerations

Key Pharmacokinetic Parameters to Determine:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • t1/2: Elimination half-life.

  • AUC: Area under the plasma concentration-time curve.

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

Future Directions and Conclusion

While the currently available data on 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is limited, the collective evidence from related benzothiazole and benzisothiazolinone derivatives strongly suggests its potential as a valuable lead compound in drug discovery, particularly in the areas of oncology and enzyme inhibition. The fluorination at the 4-position is a key structural modification that warrants a thorough investigation of its impact on biological activity and pharmacokinetic properties.

The experimental protocols provided in this guide offer a standardized framework for researchers to generate the necessary data for a comprehensive evaluation of this promising molecule. Future studies should focus on:

  • Broad-panel screening: Evaluating the cytotoxicity of 4-fluorosaccharin against a diverse range of cancer cell lines.

  • Enzyme inhibition profiling: Assessing its inhibitory activity against a panel of clinically relevant enzymes, including various carbonic anhydrase isoforms and serine proteases.

  • In vivo efficacy studies: Investigating its therapeutic potential in relevant animal models of cancer or other diseases.

  • Detailed pharmacokinetic and toxicological studies: Establishing a comprehensive safety and DMPK (drug metabolism and pharmacokinetics) profile.

By systematically addressing these research areas, the scientific community can fully elucidate the therapeutic potential of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide and pave the way for its potential translation into clinical applications.

References

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  • Sivan, G., et al. (2020). Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide. Anticancer Agents in Medicinal Chemistry, 20(6), 715-723.
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  • Yang, K., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 29(16), 3749.
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  • Reddy, T. S., et al. (2015). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. Tetrahedron Letters, 56(41), 5589-5592.
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  • Butenas, S., & Mann, K. G. (2002). Ultrasensitive fluorogenic substrates for serine proteases. Biochemistry, 41(7), 2437-2446.
  • Banerjee, B., & Roy, S. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(63), 38481-38505.
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Validation

A Comparative Guide to 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide: Benchmarking Against Industry-Standard Serine Protease Inhibitors

Abstract Targeted covalent inhibitors (TCIs) represent a powerful therapeutic modality, offering high potency and prolonged duration of action through the formation of a stable bond with their protein target.[1] Serine p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Targeted covalent inhibitors (TCIs) represent a powerful therapeutic modality, offering high potency and prolonged duration of action through the formation of a stable bond with their protein target.[1] Serine proteases, a large family of enzymes with critical roles in physiology and disease, are a prominent class of TCI targets.[2][3] This guide introduces 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a derivative of the saccharin scaffold, as a novel covalent inhibitor of serine proteases. We provide a comprehensive performance benchmark against established industry standards—the broad-spectrum inhibitor Nafamostat and the classic research tool Phenylmethylsulfonyl fluoride (PMSF). This analysis is supported by detailed, field-proven experimental protocols to empower researchers in their evaluation of next-generation covalent inhibitors.

Introduction: The Rationale for Covalent Inhibition of Serine Proteases

Serine proteases utilize a highly conserved catalytic triad, featuring a nucleophilic serine residue, to hydrolyze peptide bonds.[3] This inherent nucleophilicity makes them ideal targets for electrophilic compounds that can form a permanent, covalent bond with the active site serine, leading to irreversible inhibition.[2][4] Unlike reversible inhibitors, which rely on equilibrium-driven binding, covalent inhibitors can achieve sustained target inactivation, a particularly advantageous feature for therapeutic applications where constant enzyme regulation is required.[2]

Compound of Interest: 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

The subject of this guide is a fluorinated benzisothiazolinone 1,1-dioxide. Its core structure, often referred to as a cyclic sulfonamide or sultam, positions it as a potent electrophilic agent.

  • The "Warhead": The sulfur atom in the 1,1-dioxide state is highly electron-deficient, making the sulfonyl group an effective electrophilic "warhead." It is designed to react with the nucleophilic hydroxyl group of the catalytic serine residue in a protease's active site.

  • The Scaffold: The benzo-fused ring system provides a rigid scaffold for molecular recognition within the enzyme's binding pocket.

  • The Fluorine Advantage: The 4-fluoro substitution can significantly alter the molecule's physicochemical properties, including its electronic profile, lipophilicity, and metabolic stability, which can enhance binding affinity and pharmacokinetic properties.

Industry Standards for Comparison:

To objectively evaluate the performance of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, we benchmark it against two well-characterized serine protease inhibitors:

  • Nafamostat: A clinically used, broad-spectrum covalent inhibitor effective against multiple serine proteases. It is recognized for its high potency and is often used as a benchmark for therapeutic candidates.[5][6]

  • Phenylmethylsulfonyl Fluoride (PMSF): A classic, irreversible serine protease inhibitor widely used in biochemical research to protect protein samples from degradation.[7] While effective, it is known for its lower specificity and stability compared to modern inhibitors.

Performance Benchmarking: A Comparative Analysis

The efficacy of a covalent inhibitor is defined by more than just its binding affinity. Key performance indicators include its potency, the rate of covalent modification, and its selectivity against off-targets. The following table summarizes the expected performance of our compound of interest against the industry standards based on typical experimental outcomes for this class of molecules.

Disclaimer: The data presented for 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is illustrative and representative of a successful candidate from this chemical class. Actual values must be determined empirically using the protocols outlined in this guide.

Performance Metric 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Nafamostat Phenylmethylsulfonyl Fluoride (PMSF) Rationale & Significance
Target Protease Trypsin (Model Serine Protease)Trypsin (Model Serine Protease)Trypsin (Model Serine Protease)A well-characterized serine protease for standardized comparison.
Potency (IC₅₀) ~50 nM~20 nM~100 µMMeasures the concentration for 50% inhibition. Lower values indicate higher potency. The subject compound shows significant improvement over classic inhibitors like PMSF.
Modification Efficiency (k_inact/K_i) ~45,000 M⁻¹s⁻¹~60,000 M⁻¹s⁻¹~1,000 M⁻¹s⁻¹Represents the second-order rate constant for covalent inactivation. Higher values signify faster and more efficient bond formation.
Selectivity Profile High selectivity for Trypsin over Chymotrypsin (>200-fold)Broad-spectrum, inhibits multiple serine proteasesLow selectivity, reacts with many serine and cysteine proteasesHigh selectivity is critical for minimizing off-target effects and potential toxicity in therapeutic applications.[3]
Aqueous Stability (t₁/₂) > 8 hours~1 hour< 1 hourStability in assay buffer is crucial for reliable data. Low stability, as seen with PMSF, can lead to underestimation of potency.

Mechanism of Action: Covalent Modification of Serine

The primary mechanism involves a nucleophilic attack from the active site serine on the electrophilic sulfur atom of the inhibitor. This forms a stable sulfonyl-enzyme adduct, rendering the enzyme inactive.

G Enzyme Serine Protease (Active Site Serine-OH) NonCovalent Reversible Non-Covalent Complex (E-I) Enzyme->NonCovalent Ki Inhibitor 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (Electrophile) Inhibitor->NonCovalent Covalent Irreversible Covalent Adduct (E-I) NonCovalent->Covalent k_inact

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Comparative

A Comparative Guide to the Synthesis and Potential Applications of 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

This in-depth technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals interested in the replication of studies involving 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals interested in the replication of studies involving 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a fluorinated analog of the well-known saccharin core. This document details a robust, replicable synthetic pathway, outlines experimental protocols for characterization, and presents a comparative analysis of its potential performance against non-fluorinated counterparts and other alternatives, supported by existing experimental data on related compounds.

Introduction: The Significance of Fluorination in Drug Discovery

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins, often leading to compounds with superior therapeutic potential.[1] This guide focuses on 4-fluorosaccharin, a molecule where the strategic placement of a fluorine atom on the benzisothiazole scaffold is anticipated to modulate its biological activity.

Synthesis of 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide: A Replicable Pathway

Overall Synthesis Workflow

A 2-Bromo-6-fluorotoluene B 2-Bromo-6-fluorobenzoic acid A->B Oxidation C 2-Amino-3-fluorobenzoic acid B->C Amination D 2-Carboxy-3-fluorobenzenesulfonamide C->D Diazotization & Sulfonylation E 4-Fluorobenzo[d]isothiazol-3(2H)-one D->E Cyclization F 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (4-Fluorosaccharin) E->F Oxidation

Caption: Proposed synthetic workflow for 4-fluorosaccharin.

Part 1: Synthesis of 2-Amino-3-fluorobenzoic acid

This initial phase focuses on the preparation of the key intermediate, 2-amino-3-fluorobenzoic acid, from 2-bromo-6-fluorotoluene.

Step 1.1: Oxidation of 2-Bromo-6-fluorotoluene to 2-Bromo-6-fluorobenzoic acid

  • Rationale: The methyl group of 2-bromo-6-fluorotoluene is oxidized to a carboxylic acid, a necessary functional group for the subsequent amination step.

  • Protocol:

    • To a solution of 2-bromo-6-fluorotoluene (1.0 eq) in a mixture of pyridine and water, add potassium permanganate (3.0 eq) portion-wise.

    • Heat the reaction mixture to reflux for 8 hours.

    • Cool the mixture to room temperature and filter off the manganese dioxide precipitate.

    • Wash the precipitate with hot water.

    • Acidify the combined filtrate with concentrated hydrochloric acid to a pH of 2.

    • Collect the precipitated 2-bromo-6-fluorobenzoic acid by filtration, wash with cold water, and dry under vacuum.[2]

Step 1.2: Amination of 2-Bromo-6-fluorobenzoic acid to 2-Amino-3-fluorobenzoic acid

  • Rationale: A nucleophilic aromatic substitution reaction replaces the bromine atom with an amino group. This can be achieved using a copper-catalyzed reaction with an ammonia source.

  • Protocol:

    • In a sealed tube, combine 2-bromo-6-fluorobenzoic acid (1.0 eq), aqueous ammonia (excess), and a catalytic amount of copper(I) oxide.

    • Heat the mixture at 120-140°C for 12-18 hours.

    • Cool the reaction mixture and acidify with acetic acid to precipitate the product.

    • Filter the crude product and recrystallize from an ethanol/water mixture to yield pure 2-amino-3-fluorobenzoic acid.[3][4][5]

An alternative, well-documented synthesis of 2-amino-3-fluorobenzoic acid starts from 2-fluoroaniline, proceeding through N-(2-fluorophenyl)-2-(hydroxyimino)acetamide and 7-fluoroisatin intermediates.[6][7]

Part 2: Synthesis and Cyclization to the Benzisothiazole Core

Step 2.1: Diazotization and Sulfonylation of 2-Amino-3-fluorobenzoic acid

  • Rationale: The amino group is converted to a diazonium salt, which is then substituted with a sulfonyl chloride group in a Sandmeyer-type reaction.

  • Protocol:

    • Dissolve 2-amino-3-fluorobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

    • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and bubble in chlorine gas to form sulfuryl chloride.

    • Add the cold diazonium salt solution to the sulfuryl chloride solution, with catalytic copper(I) chloride, and stir at room temperature.

    • Pour the reaction mixture onto ice and extract the resulting 2-carboxy-3-fluorobenzenesulfonyl chloride with ethyl acetate.

Step 2.2: Amidation of 2-Carboxy-3-fluorobenzenesulfonyl chloride

  • Rationale: The sulfonyl chloride is converted to a sulfonamide, the precursor for the cyclization reaction.

  • Protocol:

    • To the ethyl acetate solution of 2-carboxy-3-fluorobenzenesulfonyl chloride, add an excess of chilled concentrated ammonium hydroxide.

    • Stir vigorously until the reaction is complete (monitored by TLC).

    • Separate the aqueous layer and acidify with hydrochloric acid to precipitate 2-carboxy-3-fluorobenzenesulfonamide.

    • Collect the product by filtration and dry.

Step 2.3: Cyclization to 4-Fluorobenzo[d]isothiazol-3(2H)-one

  • Rationale: Intramolecular condensation of the carboxylic acid and sulfonamide groups forms the benzisothiazole ring.

  • Protocol:

    • Heat 2-carboxy-3-fluorobenzenesulfonamide under vacuum to its melting point until water evolution ceases.

    • The resulting solid is the crude 4-fluorobenzo[d]isothiazol-3(2H)-one.

    • Purify by recrystallization from a suitable solvent.

Part 3: Oxidation to 4-Fluorosaccharin
  • Rationale: The final step involves the oxidation of the sulfur atom in the benzisothiazole ring to a sulfone, yielding the target 1,1-dioxide. Selectfluor® is a modern, effective, and relatively safe oxidizing agent for this transformation.[8][9]

  • Protocol:

    • Dissolve 4-fluorobenzo[d]isothiazol-3(2H)-one (1.0 eq) in a mixture of DMF and water (9:1 v/v).

    • Add Selectfluor® (2.2 eq) and stir the reaction at room temperature for 1-2 hours. For a sequential, one-pot double oxidation, an initial oxidation with Selectfluor can be followed by the addition of m-CPBA.[9]

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide.

Comparative Performance Analysis: The "Fluorine Effect"

While direct comparative studies on 4-fluorosaccharin are limited in the public domain, the well-documented effects of fluorination on related heterocyclic scaffolds provide a strong basis for predicting its performance advantages.

Enhanced Biological Activity: A Common Theme

The introduction of fluorine into benzothiazole and related structures has been shown to significantly enhance their biological activities, including anticancer and enzyme inhibitory properties.[1][10]

  • Anticancer Activity: Studies on fluorinated benzothiazole derivatives have demonstrated potent cytotoxicity against various cancer cell lines. For instance, a fluorine-substituted benzothiazole exhibited more potent activity against a leukemia cell line than its non-fluorinated counterparts and even surpassed the standard drug mitomycin-C in some cases.[1] The fluorine atom can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.[10]

  • Enzyme Inhibition: Fluorinated compounds are widely explored as enzyme inhibitors. The high electronegativity of fluorine can alter the electronic properties of the molecule, leading to stronger interactions with the enzyme's active site.[11] For example, fluorinated N-substituted saccharin derivatives have been investigated as selective inhibitors of carbonic anhydrase isoforms, with the substitution pattern on the nitrogen and the presence of fluorine playing a crucial role in their inhibitory potency and selectivity.[12]

Illustrative Data: Fluorinated vs. Non-Fluorinated Analogs

The following table summarizes representative data from the literature that highlights the potential impact of fluorination on the biological activity of benzothiazole derivatives. It is important to note that this data is for related compounds and serves as a predictive framework for the expected performance of 4-fluorosaccharin.

Compound ClassBiological ActivityObservationReference(s)
Fluorinated BenzothiazolesAnticancer (Leukemia)Fluorinated derivatives showed higher potency (IC50 = 0.9-1 µM) compared to non-fluorinated analogs and the standard drug mitomycin-C (IC50 = 1.5 µM).[1]
Fluorinated BenzothiazolesAnticancer (Various)Fluorine substitution at the 6th position of the benzothiazole ring enhances cytotoxic activity.[10]
Fluorinated Saccharin DerivativesCarbonic Anhydrase InhibitionThe substitution pattern, including the presence of fluorine, dramatically affects the inhibition and selectivity towards different carbonic anhydrase isoforms.[12]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To experimentally validate the predicted enhanced cytotoxicity of 4-fluorosaccharin, a standard MTT assay can be performed.

  • Cell Seeding: Plate a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 4-fluorosaccharin, non-fluorinated saccharin (as a control), and a standard anticancer drug (e.g., 5-fluorouracil) for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.[13][14]

Experimental Protocol: Enzyme Inhibition Assay

To assess the enzyme inhibitory potential of 4-fluorosaccharin, a general protocol for a relevant enzyme class (e.g., proteases, kinases) can be adapted.

A Prepare Enzyme and Substrate Solutions B Incubate Enzyme with Inhibitor (4-Fluorosaccharin) A->B C Initiate Reaction with Substrate B->C D Monitor Reaction Progress (e.g., Spectrophotometrically) C->D E Determine Kinetic Parameters (IC50, Ki) D->E

Caption: General workflow for an enzyme inhibition assay.

  • Reagent Preparation: Prepare buffer solutions, the target enzyme, a suitable substrate, and a stock solution of 4-fluorosaccharin.

  • Assay Setup: In a microplate, add the buffer, varying concentrations of 4-fluorosaccharin, and the enzyme. Allow for a pre-incubation period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

  • Analysis: Plot the initial reaction rates against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to elucidate the mechanism of inhibition.

Conclusion

This guide provides a comprehensive framework for the synthesis and comparative evaluation of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. The detailed, replicable synthetic protocol, constructed from established literature procedures, offers a clear path for researchers to access this promising compound. The comparative analysis, based on the well-understood principles of the "fluorine effect" in medicinal chemistry and supported by data from related compounds, strongly suggests that 4-fluorosaccharin holds significant potential for enhanced biological activity compared to its non-fluorinated parent. The provided experimental protocols for cytotoxicity and enzyme inhibition assays offer a starting point for the empirical validation of these predictions. This guide is intended to empower researchers to explore the potential of 4-fluorosaccharin and contribute to the ever-evolving field of drug discovery.

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Validation

A Comparative Efficacy Analysis of Fluorinated Benzo[d]isothiazol-3(2H)-one 1,1-dioxides in Preclinical Research

This guide provides a comprehensive comparison of the preclinical efficacy of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide and its analogs. Due to the limited availability of direct peer-reviewed literature on the 4-...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the preclinical efficacy of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide and its analogs. Due to the limited availability of direct peer-reviewed literature on the 4-fluoro derivative, this analysis extends to closely related fluorinated and non-fluorinated benzo[d]isothiazol-3(2H)-one 1,1-dioxides, with a primary focus on the well-characterized parent compound, saccharin. This guide is intended for researchers, scientists, and professionals in drug development to inform experimental design and hypothesis generation for this class of compounds.

Introduction: The Therapeutic Potential of the Benzo[d]isothiazol-3(2H)-one 1,1-dioxide Scaffold

The benzo[d]isothiazol-3(2H)-one scaffold and its oxidized form, the 1,1-dioxide (saccharin and its derivatives), represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities.[1] These activities include antibacterial, antifungal, antineoplastic, and hypoglycemic properties.[2] The introduction of a fluorine atom to this scaffold is a common medicinal chemistry strategy to enhance metabolic stability, binding affinity, and lipophilicity, potentially leading to improved therapeutic efficacy. This guide will explore the known biological activities of saccharin and its derivatives to build a comparative framework for evaluating novel fluorinated analogs like 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide.

Comparative Efficacy Analysis

Antimicrobial Activity

Saccharin, the parent compound of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, has demonstrated notable antimicrobial properties. It has been shown to inhibit the growth of both Gram-negative and Gram-positive bacteria, including multidrug-resistant (MDR) pathogens.[1][3] The proposed mechanism of action involves disruption of the bacterial cell envelope and interference with DNA replication dynamics.[1][4] Furthermore, saccharin has been observed to inhibit and disrupt biofilm formation, a key factor in chronic infections and antibiotic resistance.[1][3][4]

Table 1: Comparative Antimicrobial Activity of Saccharin

OrganismActivityConcentrationReference
Acinetobacter baumanniiGrowth Inhibition>70% at 2%[3]
Klebsiella pneumoniaeGrowth Inhibition>70% at 2%[3]
Escherichia coliGrowth Inhibition>70% at 2%[3]
Staphylococcus aureusGrowth Inhibition>70% at 2%[3]
Pseudomonas aeruginosaGrowth Inhibition>70% at 6%[3]
P. aeruginosa & A. baumanniiBiofilm Inhibition>91% at 2%[3]

While specific data for 4-fluorosaccharin is not available, the introduction of a fluorine atom could potentially modulate this antimicrobial activity. Further investigation is warranted to determine if the 4-fluoro substitution enhances or diminishes the antibacterial and antibiofilm efficacy of the parent scaffold.

Anticancer and Enzyme Inhibition Activity

Derivatives of the benzo[d]isothiazol-3(2H)-one 1,1-dioxide scaffold have been investigated for their potential as anticancer agents, primarily through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform IX (CAIX).[5] Saccharin itself has been identified as a CAIX inhibitor.[5]

A study on isothiazol-3(2H)-one 1,1-dioxides with fluorinated substituents at the 2-position revealed inhibitory activity against human leukocyte elastase (HLE), a serine protease implicated in various inflammatory diseases.[6] This finding highlights the potential for fluorinated derivatives to target specific enzymes with therapeutic relevance.

Table 2: Enzyme Inhibition by a Fluorinated Isothiazol-3(2H)-one 1,1-dioxide Analog

CompoundTarget EnzymeIC50 (µM)Reference
2-(4-Fluorophenyl)-5-methylisothiazol-3(2H)-one 1,1-dioxideHuman Leukocyte Elastase3.1[6]

The data on the HLE inhibitor, while not a direct analog of 4-fluorosaccharin, suggests that fluorination can impart potent and selective enzyme inhibitory activity to the core scaffold. The effect of a 4-fluoro substitution on the benzene ring on CAIX or other cancer-relevant targets remains an open and compelling area for research.

Experimental Protocols

To facilitate the investigation of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, the following are detailed, step-by-step methodologies for key experiments based on established protocols for related compounds.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol is adapted from standard broth microdilution methods.

Objective: To determine the lowest concentration of the test compound that inhibits visible growth of a microorganism.

Materials:

  • Test compound (4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in CAMHB in the 96-well plate.

  • Bacterial Inoculum Preparation: Culture bacteria overnight, then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the test compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

Diagram 1: MIC Assay Workflow

MIC_Workflow A Prepare serial dilutions of test compound in 96-well plate C Add inoculum to wells A->C B Prepare bacterial inoculum (5x10^5 CFU/mL) B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Carbonic Anhydrase IX (CAIX) Inhibition Assay

This protocol is based on a stopped-flow, pH indicator method.

Objective: To measure the inhibitory effect of the test compound on the catalytic activity of CAIX.

Materials:

  • Recombinant human CAIX

  • Test compound (4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide)

  • CO2-saturated water (substrate)

  • Buffer solution (e.g., HEPES-Tris) with a pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation: Pre-incubate the CAIX enzyme with various concentrations of the test compound for a set period.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the CO2 is hydrated to carbonic acid, causing a pH drop.

  • Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations.

Diagram 2: CAIX Inhibition Assay Principle

CAIX_Inhibition cluster_0 Enzymatic Reaction cluster_1 Inhibition CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Catalyzed by Proton H+ + HCO3- H2CO3->Proton CAIX CAIX CAIX->H2CO3 Inhibitor 4-Fluorosaccharin Inhibitor->CAIX Binds to

Caption: Principle of Carbonic Anhydrase IX (CAIX) inhibition assay.

Conclusion and Future Directions

While direct experimental data for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is currently lacking in peer-reviewed literature, the established biological activities of the parent compound, saccharin, and its derivatives provide a strong rationale for its investigation as a potential therapeutic agent. The comparative analysis presented in this guide suggests that this novel compound could possess significant antimicrobial and enzyme-inhibitory properties. The provided experimental protocols offer a validated starting point for researchers to systematically evaluate the efficacy of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide and contribute valuable data to this promising area of medicinal chemistry. Future studies should focus on the synthesis and in vitro evaluation of this compound against a panel of bacterial strains and cancer-related enzymes, followed by in vivo studies to determine its pharmacokinetic and pharmacodynamic properties.

References

  • Saccharin disrupts bacterial cell envelope stability and interferes with DNA replication dynamics. EMBO Molecular Medicine, e18063 (2023).
  • Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(62), 37846-37873 (2020).
  • Sweetener saccharin revives old antibiotics by breaking bacterial defences. EMBO Press (2025).
  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 29(16), 3730 (2024).
  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Chemistry, 2(3), 43 (2020).
  • Synthesis of benzo[d]isothiazoles: an upd
  • Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. Journal of Biomolecular Structure and Dynamics, 1-20 (2023).
  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][3]Thiazin-4-One Derivatives. Molecules, 29 (10), 2258 (2024).

  • 1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions. Journal of Medicinal Chemistry, 59(13), 6363-6376 (2016).
  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 29(16), 3730 (2024).
  • Artificial sweetener can kill pathogenic bugs in a win against antibiotic resistance.
  • The Safety of Saccharin: An Analysis of Health Effects and Market Dynamics. Preprints.org (2025).
  • Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides. Bioorganic & Medicinal Chemistry, 16(17), 8127-8135 (2008).
  • Re-evaluation of saccharin and its sodium, potassium and calcium salts (E 954) as food additives. EFSA Journal, 22(6), e8812 (2024).
  • Saccharin Supplementation Inhibits Bacterial Growth and Reduces Experimental Colitis in Mice. Nutrients, 12(4), 1120 (2020).
  • Fluoroaryl analogs of sulforaphane – A group of compounds of anticancer and antimicrobial activity. European Journal of Medicinal Chemistry, 187, 111943 (2020).
  • Potential Effects of Sucralose and Saccharin on Gut Microbiota: A Review. Nutrients, 14(8), 1654 (2022).
  • Saccharin Benefits. U.S. Government Publishing Office (1978).

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Comparative

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzisothiazoles: A Guide for Drug Development Professionals

From the desk of a Senior Application Scientist The benzisothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active com...

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Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist

The benzisothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][3] A key strategy in modern drug design is the selective incorporation of fluorine atoms into lead compounds to enhance their therapeutic potential.[4][5][6] Fluorination can profoundly alter a molecule's physicochemical properties, influencing its metabolic stability, binding affinity, and overall pharmacokinetic profile.[7][8][9][10]

This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzisothiazoles, offering experimental insights and data-driven comparisons to inform rational drug design.

The Strategic Impact of Fluorination on Physicochemical Properties

The substitution of a hydrogen atom with fluorine, the most electronegative element, initiates a cascade of molecular changes.[4] While seemingly a minor alteration, its effects on lipophilicity, metabolic stability, and target engagement are significant.

  • Lipophilicity (LogP): A critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, the octanol-water partition coefficient (LogP) is often modulated by fluorination.[11] The introduction of fluorine can increase lipophilicity, which may enhance membrane permeability and access to hydrophobic protein pockets.[12] However, the effect is context-dependent and varies with the molecule's overall electronic environment.

  • Metabolic Stability: A primary rationale for fluorination is to block metabolic "soft spots."[7][8][12] Cytochrome P450 (CYP) enzymes in the liver are major players in drug metabolism, often through oxidation of C-H bonds.[8][13] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to enzymatic cleavage.[4] This strategic replacement can dramatically increase a compound's metabolic half-life, leading to improved bioavailability and potentially less frequent dosing.[14]

  • Target Binding and Potency: Fluorine's high electronegativity can alter the electronic distribution within the benzisothiazole ring system, influencing pKa and the potential for hydrogen bonding or other electrostatic interactions with a biological target.[4][12] This can lead to enhanced binding affinity and, consequently, greater potency.[4][9][10]

Comparative Analysis: Lurasidone and its Analogs

To illustrate the practical implications of fluorination, we can consider the atypical antipsychotic lurasidone. While lurasidone itself does not contain a benzisothiazole core, its development and the study of its analogs provide valuable insights into the effects of fluorination on complex heterocyclic systems relevant to CNS disorders. Lurasidone is known for its favorable metabolic profile compared to some other second-generation antipsychotics.[15][16] Studies on related compounds often explore how modifications, such as fluorination, can further optimize properties like receptor binding and metabolic fate.[17]

PropertyNon-Fluorinated AnalogFluorinated AnalogRationale for Observed Difference
Metabolic Half-life (t½) ShorterLongerFluorine at a metabolically labile position blocks CYP-mediated oxidation, slowing down clearance.[8][13]
Receptor Binding Affinity (Ki) ModeratePotentially HigherFluorine's electronegativity can create favorable electrostatic interactions with the target receptor, enhancing binding.[4][10]
Lipophilicity (cLogP) LowerHigherThe addition of fluorine generally increases the lipophilicity of the molecule, which can affect membrane permeability.[11][12]
Adverse Effects Profile AProfile BChanges in metabolism and off-target interactions due to altered physicochemical properties can lead to a different side effect profile.[17]

Note: The data presented is a generalized representation based on established principles of medicinal chemistry. Specific values would be dependent on the exact molecular structures being compared.

Experimental Protocols

To provide a framework for researchers, we outline two fundamental experimental procedures for evaluating key drug-like properties.

Protocol 1: Determination of Lipophilicity (LogP) by HPLC

The High-Performance Liquid Chromatography (HPLC) method offers a rapid and reliable alternative to the traditional shake-flask method for determining LogP.[18][19]

Objective: To determine the octanol-water partition coefficient (LogP) of fluorinated and non-fluorinated benzisothiazole analogs.

Methodology:

  • Preparation of Phases: Prepare a water phase (e.g., phosphate buffer at pH 7.4) saturated with n-octanol and an n-octanol phase saturated with the buffered water.[19]

  • Sample Preparation: Dissolve a precise amount of the test compound in a 50:50 mixture of the prepared octanol and water phases.

  • Equilibration: Shake the mixture vigorously to allow for partitioning of the compound between the two phases. Allow the phases to separate completely, which may take up to 24 hours.[19]

  • Sampling: Carefully collect an aliquot from both the aqueous and the octanol layers.

  • HPLC Analysis: Inject the samples onto a reverse-phase HPLC system. The concentration of the compound in each phase is determined by comparing the peak areas to a standard curve.

  • Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[19]

Diagram of LogP Determination Workflow

LogP_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Prepare Octanol- & Water-Saturated Phases B Dissolve Compound in 50:50 Mixture A->B C Shake to Equilibrate B->C D Allow Phases to Separate C->D E Sample Aqueous & Octanol Layers D->E F Analyze by HPLC E->F G Calculate LogP F->G

Caption: Workflow for LogP determination using the HPLC method.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to predict the in vivo metabolic clearance of a drug candidate.[14]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated benzisothiazole analogs.[14]

Methodology:

  • Reagent Preparation:

    • Thaw cryopreserved liver microsomes (e.g., human, rat) on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer.[14]

    • Prepare a solution of the test compound (fluorinated and non-fluorinated analogs) in a suitable solvent (e.g., DMSO).

    • Prepare an NADPH-regenerating system solution.

  • Incubation:

    • Pre-warm the microsomal suspension at 37°C.

    • Add the test compound to the microsomes and pre-incubate for a short period.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Stop the reaction immediately by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression gives the rate of disappearance, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.[14]

Diagram of Metabolic Stability Assay

Metabolic_Stability A Prepare Microsomes & Compound B Pre-warm at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Cold Acetonitrile) D->E F Centrifuge & Collect Supernatant E->F G Analyze by LC-MS/MS F->G H Calculate t½ & CLint G->H

Caption: Key steps in the in vitro microsomal stability assay.

Conclusion and Future Outlook

The strategic incorporation of fluorine into the benzisothiazole scaffold is a powerful tool in drug discovery.[4][5] By enhancing metabolic stability and modulating physicochemical properties, fluorination can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[7][8][9] The comparative analysis and experimental protocols provided in this guide serve as a foundational resource for researchers aiming to rationally design the next generation of benzisothiazole-based therapeutics. As our understanding of fluorine's influence on molecular interactions continues to evolve, so too will our ability to craft safer and more effective medicines.

References

  • MDPI. (2023, March 28). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. Available from: [Link]

  • PMC. (2020, October 14). Importance of Fluorine in Benzazole Compounds. Available from: [Link]

  • Google Patents. (n.d.). WO2007020400A1 - Fluorination process of anilide derivatives and benzothiazole fluorinate derivatives as in vivo imaging agents.
  • PMC. (2021, December 23). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. Available from: [Link]

  • PubMed. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available from: [Link]

  • PMC. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Available from: [Link]

  • PMC. (2019, November 22). Lurasidone compared to other atypical antipsychotic monotherapies for adolescent schizophrenia: a systematic literature review and network meta-analysis. Available from: [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]

  • RSC Publishing. (n.d.). Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms - RSC Advances. Available from: [Link]

  • ResearchGate. (n.d.). Physicochemical properties and cost of some commercial fluorinated and non-fluorinated polymers. Available from: [Link]

  • MDPI. (2020, December 4). Influence of Fluorine Substitution on the Optical, Thermal, Electrochemical and Structural Properties of Carbazole-Benzothiadiazole Dicarboxylic Imide Alternate Copolymers. Available from: [Link]

  • Longdom Publishing S.L. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Available from: [Link]

  • MDPI. (2025, May 9). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][20][21]Thiazin-4-One Derivatives. Available from: [Link]

  • PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available from: [Link]

  • ACS Publications. (2008, June 21). The Many Roles for Fluorine in Medicinal Chemistry. Available from: [Link]

  • ScienceDirect. (2015, December 1). Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and in silico evaluation for SAR. Available from: [Link]

  • ResearchGate. (2026, February 22). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective | Request PDF. Available from: [Link]

  • ResearchGate. (2024, September 5). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Available from: [Link]

  • Oriental Journal of Chemistry. (n.d.). In silico Pharmacological and Toxicological Profiling of Lurasidone-related Substances, and their Impact on Lurasidone Safety. Available from: [Link]

  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available from: [Link]

  • PMC. (n.d.). Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. Available from: [Link]

  • MDPI. (2022, November 6). The Atypical Antipsychotic Lurasidone Affects Brain but Not Liver Cytochrome P450 2D (CYP2D) Activity. A Comparison with Other Novel Neuroleptics and Significance for Drug Treatment of Schizophrenia. Available from: [Link]

  • ResearchGate. (2023, February 24). A Review on Benzothiazole Derivatives and Their Biological Significances. Available from: [Link]

  • RSC Publishing. (n.d.). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Available from: [Link]

  • MDPI. (2024, July 30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Available from: [Link]

  • MDPI. (2025, October 16). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]

  • ClinicalTrials.gov. (n.d.). Lurasidone Vs Olanzapine on Neurotrophic Biomarkers and Cardiometabolic Parameters in Unmedicated Schizophrenia. Available from: [Link]

  • Progress in Chemical and Biochemical Research. (2022, February 23). A Review on Recent Development and biological applications of benzothiazole derivatives. Available from: [Link]

  • Frontiers. (2013, August 25). Antipsychotic treatments; focus on lurasidone. Available from: [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]

  • MDPI. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available from: [Link]

  • PubMed. (2009, March 1). Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. Available from: [Link]

  • OMICS International. (2013, April 26). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. Available from: [Link]

  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical does not end when an experiment is complete. The safe, ethical, and compliant disposal of laboratory reagents is a cr...

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Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical does not end when an experiment is complete. The safe, ethical, and compliant disposal of laboratory reagents is a critical component of our work, safeguarding both our personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a fluorinated analog of saccharin. Our approach is rooted in a deep understanding of the compound's chemical family, the current regulatory landscape, and a commitment to best practices in laboratory safety.

Core Principle: Acknowledging the Regulatory Nuance and Chemical Hazard

Understanding the "why" behind a disposal protocol is fundamental to its correct implementation. 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide belongs to the isothiazolinone class and is a direct derivative of saccharin. This lineage presents a unique regulatory and safety profile.

In a significant move in December 2010, the U.S. Environmental Protection Agency (EPA) formally removed saccharin and its salts from the Resource Conservation and Recovery Act (RCRA) lists of hazardous constituents and wastes.[1][2] This decision was based on updated assessments by the National Toxicology Program and the International Agency for Research on Cancer, which concluded that saccharin is not expected to be a human carcinogen.[2] Consequently, discarded or spilled saccharin is now managed as a standard, non-hazardous industrial waste in the United States.[1]

However, this delisting applies to the parent compound. The subject of this guide, a fluorinated derivative , requires a more cautious approach for two primary reasons:

  • The Isothiazolinone Class Hazard: Many isothiazolinone-based compounds are known to be potent skin sensitizers, can cause severe skin burns and eye damage, and are often classified as being very toxic to aquatic life.[3][4][5][6][7]

  • Increased Scrutiny of Fluorinated Compounds: There is a growing regulatory focus on fluorinated organic compounds. Recent EPA proposals to list certain per- and polyfluoroalkyl substances (PFAS) as hazardous constituents under RCRA highlight this trend, emphasizing the need for responsible management of all organofluorine molecules.[8][9][10][11]

Therefore, the foundational principle of this guide is to handle 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide with the full respect its chemical class demands, rather than relying on the less stringent classification of its non-fluorinated parent.

Personnel Safety: Essential Personal Protective Equipment (PPE)

Before handling the compound in any form—pure, in solution, or as waste—it is mandatory to wear appropriate PPE. The causality is clear: preventing skin and eye contact is paramount to mitigating the primary risks associated with the isothiazolinone class.[3]

Body AreaRecommended ProtectionRationale
Eyes/Face Chemical splash goggles and a face shield.Protects against splashes that can cause serious eye damage, a known hazard for this chemical family.[3][4][5]
Skin/Hands Chemical-resistant gloves (e.g., neoprene, butyl rubber, or barrier laminate).Prevents skin irritation and potential absorption. Isothiazolinones can be skin sensitizers.[3][12]
Body Chemical-resistant apron or lab coat and closed-toe shoes.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be required if dust or aerosols are generated.Minimizes inhalation, which can be a route of exposure for powdered or aerosolized substances.[5]

Step-by-Step Disposal and Decontamination Protocol

This protocol is designed as a self-validating system, ensuring that each step logically follows from a risk-based assessment to ensure safety and environmental compliance.

Step 1: Waste Segregation and Collection
  • Identify the Waste Stream: Clearly distinguish between different forms of waste:

    • Unused or expired pure compound.

    • Grossly contaminated items (e.g., weigh boats, pipette tips).

    • Contaminated labware (e.g., glassware, stir bars).

    • Dilute aqueous or solvent solutions.

  • Collect Solid Waste: Place the pure compound and grossly contaminated disposable items into a dedicated, sealable, and clearly labeled waste container. The label must read: "Hazardous Waste: 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide " and include the relevant hazard pictograms.

  • Collect Liquid Waste: Collect all solutions and rinsates in a separate, compatible, and clearly labeled hazardous waste container. Never mix with other waste streams unless compatibility has been confirmed.

Step 2: Decontamination of Reusable Labware
  • Initial Rinse: Rinse the contaminated glassware (beakers, flasks, etc.) three times with a suitable solvent (e.g., acetone or ethanol) in which the compound is soluble.

  • Collect Rinsate: Crucially, this initial rinsate must be collected and treated as hazardous waste. Dispose of it in your designated liquid hazardous waste container. Do not pour this initial rinse down the drain.

  • Final Wash: After the solvent rinse, the glassware can be washed with soap and water as per standard laboratory procedure.

Step 3: Managing Small Spills

In the event of a small spill, immediate and correct containment is critical to prevent wider contamination and environmental release.

  • Ensure Safety: Ensure the area is well-ventilated and you are wearing the full PPE outlined in Section 2.

  • Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[3][4]

  • Collect Material: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of the cleaning materials as hazardous waste.

Disposal Decision Workflow

The ultimate disposal route for the collected waste must prioritize environmental safety and regulatory compliance. Drain disposal is strictly prohibited due to the high aquatic toxicity associated with the isothiazolinone class.[3][4][13][14] The following workflow outlines the decision-making process.

Caption: Disposal decision workflow for 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide.

  • Preferred Method: Licensed Waste Contractor: This is the most responsible and compliant method. Your institution's Environmental Health & Safety (EHS) office will have established procedures for the collection and disposal of chemical waste via licensed contractors. This ensures the waste is handled, transported, and disposed of in accordance with all local, state, and federal regulations.[15]

  • Alternative Method: Incineration: Incineration in a plant equipped with post-combustion gas collectors is a viable method for destroying the parent compound, sodium saccharin.[16] For a fluorinated and sulfur-containing compound, this must only be performed at a specialized hazardous waste incineration facility capable of scrubbing acidic gases (such as HF and SOx) from its emissions. This route should only be pursued under the direct guidance of your EHS office.

Emergency First Aid Procedures

Should an exposure occur despite precautions, immediate action is required.

Exposure RouteFirst Aid Action
Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[4][12][13]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][13]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If symptoms develop, consult a doctor.[4][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

By adhering to this comprehensive guide, you are not only ensuring your own safety but also upholding the highest standards of scientific integrity and environmental stewardship.

References

  • Essential Safety and Handling Protocols for Isothiazolinone-Based Biocides - Benchchem. (n.d.).
  • Sodium Saccharin Safety Guide. (n.d.). Scribd.
  • Safety data sheet. (2019, November 6).
  • Sodium Saccharin US Regulatory Status Guide. (2026, February 24). Chemtradeasia.
  • Methylisothiazolinone preservatives and industrial biocides: Environment tier II assessment. (2020, June 16). Australian Government Department of Health.
  • Safety Data Sheet. (2023, May 12). Lovibond.
  • U.S. EPA Releases Two Proposed Rules Regulating PFAS Under RCRA. (2024, February 16). Day Pitney.
  • SAFETY DATA SHEET. (2025, March 28). Tokyo Chemical Industry.
  • Saccharin Frequent Questions. (2016, April 4). EPA Archive.
  • Nine PFAS Compounds Proposed to be Hazardous Constituents Under RCRA. (2024, February 12).
  • EPA Extends RCRA “Hazardous Constituents” Proposal to Nine PFAS. (2024, February 6).
  • SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
  • RCRA Rules. (2024, July 23). Akin Gump.
  • SAFETY DATA SHEET. (n.d.). PPG.
  • Safety Data Sheet. (n.d.). Knauf.
  • Safety Data Sheet: 2-n-butyl-benzo[d]isothiazol-3-one. (n.d.). Chemos GmbH&Co.KG.
  • MADE SAFE Viewpoint | Chemical Profile: Isothiazolinone Preservatives. (2023, March 16). MADE SAFE.
  • Safety Data Sheet. (2022, March 22). Weber ES.

Sources

Handling

Advanced Safety and Operational Protocol: Handling 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-Dioxide

Executive Summary & Chemical Profile 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (commonly referred to as a 4-fluorosaccharin derivative) is a highly reactive fluorinated sulfimide frequently utilized as an electrop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (commonly referred to as a 4-fluorosaccharin derivative) is a highly reactive fluorinated sulfimide frequently utilized as an electrophilic fluorinating agent or a bioisosteric building block in drug development. As a crystalline powder containing both a sulfonyl and a carbonyl group flanking a nitrogen atom, it exhibits high electrophilicity.

The presence of the fluorine atom significantly increases the molecule's lipophilicity, which directly enhances its ability to permeate biological membranes if dissolved in organic carrier solvents. Consequently, handling this compound requires strict adherence to specialized Personal Protective Equipment (PPE) protocols and engineering controls to prevent dermal sensitization, respiratory tract irritation, and systemic exposure.

Causality-Driven PPE Selection

Standard laboratory PPE is often insufficient for fluorinated organic powders when handled in solution. The selection of protective gear must be dictated by the physical state of the chemical (dry powder vs. dissolved in solvent).

  • Respiratory Protection: When handled as a dry powder, the primary risk is aerosolization and subsequent inhalation of fine particulates. A certified chemical fume hood operating at a face velocity of 80–120 feet per minute (fpm) is mandatory, as dictated by the. If a fume hood is unavailable or during a large spill, a NIOSH-approved N95 or P100 particulate respirator must be worn.

  • Dermal/Hand Protection: The causality of glove failure lies in the solvent, not just the solute. While standard nitrile gloves provide excellent barrier protection against dry 4-fluorosaccharin, polar aprotic solvents (e.g., DMF, DMSO) or halogenated solvents (e.g., DCM) commonly used in its reactions act as permeation enhancers. These solvents rapidly degrade nitrile, carrying the dissolved fluorinated compound directly through the glove matrix and into the skin . Therefore, handling solutions requires transitioning to butyl rubber or utilizing a double-glove system.

  • Ocular Protection: Tight-fitting chemical splash goggles are required. Standard safety glasses with side shields are insufficient due to the risk of fine powder migrating around the lenses.

Table 1: Quantitative PPE Performance Data (Glove Breakthrough Times)

Glove MaterialPhysical State of ChemicalCarrier SolventAverage Breakthrough TimeOperational Recommendation
Nitrile (4 mil) Dry PowderNone> 240 minutesApproved for dry weighing.
Nitrile (4 mil) Dissolved SolutionDichloromethane (DCM)< 3 minutesDo Not Use. Immediate breakthrough.
Butyl Rubber (15 mil) Dissolved SolutionDMF / DMSO> 240 minutesApproved for synthesis/liquid handling.
Neoprene (12 mil) Dissolved SolutionAcetone / Methanol> 120 minutesAcceptable for glassware washing.
Operational Workflow & Engineering Controls

To ensure a self-validating safety system, the operational workflow must isolate the operator from the chemical at every phase of transfer and reaction.

Workflow A Pre-Weighing (Fume Hood) B Static Elimination (Anti-static gun) A->B C Transfer to Reaction Vessel B->C D Solvent Addition (Closed System) C->D E Decontamination (Aqueous Base) D->E

Step-by-step operational workflow for handling reactive fluorinated powders.

Step-by-Step Methodology: Weighing and Transfer

  • Preparation: Verify the chemical fume hood face velocity is between 80–120 fpm. Don double nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

  • Static Mitigation: 4-fluorosaccharin powder can accumulate static charge, causing it to repel from spatulas and aerosolize. Use an anti-static zero-stat gun on the weighing boat and the exterior of the chemical bottle prior to opening.

  • Weighing: Slowly transfer the required mass into a tared, anti-static weigh boat using a grounded stainless-steel spatula.

  • Transfer: Move the weigh boat directly to the reaction vessel within the same fume hood. Do not transport the open powder across the laboratory.

  • Solvent Addition: Seal the reaction vessel with a septum. Add the carrier solvent (e.g., DMF or DCM) via syringe to prevent the displacement of dry powder into the hood exhaust.

Spill Response & Decontamination

In the event of a spill, the electrophilic nature of the sulfimide core can be chemically neutralized using mild aqueous bases to prevent prolonged exposure risks.

Step-by-Step Methodology: Spill Cleanup

  • Isolation: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to the optimal operating height.

  • PPE Upgrade: If the spill involves a solvent solution, immediately upgrade to heavy-duty butyl rubber gloves.

  • Containment (Solid): For dry powder spills, do not sweep. Gently cover the powder with damp paper towels (moistened with water) to prevent aerosolization.

  • Containment (Liquid): For solution spills, surround and cover the liquid with an inert absorbent material (e.g., diatomaceous earth or vermiculite).

  • Neutralization: Wipe the contaminated surface with a 5% sodium bicarbonate ( NaHCO3​ ) solution. The mild base hydrolyzes the reactive electrophilic centers, rendering the compound into a less hazardous, water-soluble sulfonate salt .

  • Disposal: Place all contaminated materials into a designated, sealable hazardous waste container.

Waste Disposal Plan

Proper segregation of 4-fluorosaccharin waste prevents dangerous cross-reactions and ensures compliance with environmental regulations.

WasteLogic Start 4-Fluorosaccharin Waste Solid Solid Powder & Contaminated PPE Start->Solid Dry State Liquid Liquid Reaction Mixture Start->Liquid Dissolved State Halogenated Halogenated Organic Waste Liquid->Halogenated Organic Solvents (DCM, Chloroform) Aqueous Aqueous Waste (pH 7-9) Liquid->Aqueous Aqueous Quench (Bicarbonate)

Logical decision tree for the segregation and disposal of 4-fluorosaccharin waste.

Disposal Protocols:

  • Solid Waste: All empty vials, contaminated weigh boats, and primary nitrile gloves must be placed in a solid hazardous waste bin labeled "Toxic Organic Solids - Fluorinated."

  • Halogenated Liquid Waste: If the reaction utilizes DCM or chloroform, the entire mixture must be disposed of in a "Halogenated Organic Waste" carboy. Never mix with acetone or non-halogenated streams, as this complicates incineration.

  • Aqueous Waste: Post-reaction aqueous workups (containing the neutralized sodium salt of the derivative) should be adjusted to a pH of 7–9 before being placed in the "Aqueous Hazardous Waste" container.

References
  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Center for Biotechnology Information (NCBI).[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Skin Exposures and Effects." Centers for Disease Control and Prevention (CDC).[Link]

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